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  • Product: 4-Amino-3-fluorobenzoic acid
  • CAS: 455-87-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8)

Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Amino-3-fluorobenzoic acid, a key building block for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-3-fluorobenzoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, reactivity, and applications, with a focus on the scientific rationale behind its use and handling.

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Analogs

4-Amino-3-fluorobenzoic acid, a fluorinated analog of anthranilic acid, is a valuable scaffold in modern organic synthesis and medicinal chemistry. The strategic placement of the fluorine atom ortho to the amino group and meta to the carboxylic acid introduces unique electronic properties that can significantly influence the physicochemical and biological characteristics of derivative molecules. The fluorine atom's high electronegativity and relatively small size can modulate pKa, lipophilicity, and metabolic stability, making this compound a desirable starting material for the synthesis of novel therapeutics and functional materials. This guide will explore the fundamental aspects of this versatile building block, providing practical insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application and quality control.

Physicochemical Properties

The key physicochemical properties of 4-Amino-3-fluorobenzoic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its solid-state behavior.

PropertyValueSource(s)
CAS Number 455-87-8[1][2]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance White to light yellow or light orange crystalline powder
Melting Point 213-217 °C[3]
pKa ~4.52 (Predicted)
Solubility Soluble in hot water
Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of 4-Amino-3-fluorobenzoic acid. While publicly available spectra are limited, the expected characteristic signals are described below based on its structure and data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by both fluorine and the other protons. The amine and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary with solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of all three substituents.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, providing a sensitive probe for the chemical environment of the fluorine atom.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H stretching: A broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.

  • C=O stretching: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

  • C-F stretching: A strong band in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range.

Synthesis of 4-Amino-3-fluorobenzoic acid

The efficient synthesis of 4-Amino-3-fluorobenzoic acid is critical for its accessibility in research and development. Several synthetic routes are plausible, with the choice often depending on the starting material availability, scalability, and desired purity.

Preferred Method: Catalytic Hydrogenation of 3-Fluoro-4-nitrobenzoic acid

This is a high-yielding and clean method, making it a preferred route in many laboratory settings.[4] The reaction proceeds via the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Synthesis_Route_1 start 3-Fluoro-4-nitrobenzoic acid product 4-Amino-3-fluorobenzoic acid start->product Reduction reagents H₂, Pd/C Methanol/THF reagents->product

Catalytic hydrogenation of 3-fluoro-4-nitrobenzoic acid.

Expert Insight: The choice of a mixed solvent system like methanol/tetrahydrofuran (MeOH/THF) is strategic.[4] Methanol is a good solvent for the starting material and the product, while THF can help to maintain the homogeneity of the reaction mixture and improve the solubility of hydrogen gas. Palladium on carbon is a highly efficient and robust catalyst for nitro group reductions, and it can be easily removed by filtration upon reaction completion.

Step-by-Step Protocol:

  • In a suitable hydrogenation vessel, dissolve 3-fluoro-4-nitrobenzoic acid (1 equivalent) in a mixture of methanol and tetrahydrofuran.

  • Carefully add 5-10% palladium on carbon (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a pressure of 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization, typically from an ethanol/water mixture.

Alternative Route: The Sandmeyer Reaction

An alternative approach involves a Sandmeyer reaction, starting from a suitable aniline precursor. This multi-step process offers flexibility but may involve more hazardous reagents. A plausible, though less commonly cited, route could start from 2-fluoro-4-methylaniline.

Synthesis_Route_2 start 2-Fluoro-4-methylaniline step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 diazonium Diazonium Salt Intermediate step1->diazonium step2 Sandmeyer Reaction (CuCN) diazonium->step2 nitrile 3-Fluoro-4-methylbenzonitrile step2->nitrile step3 Oxidation (e.g., KMnO₄) nitrile->step3 product 4-Amino-3-fluorobenzoic acid step3->product

Plausible Sandmeyer reaction pathway.

Causality Behind Experimental Choices:

  • Diazotization: The initial step involves the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate.

  • Sandmeyer Reaction: The diazonium salt is then displaced by a cyano group using a copper(I) cyanide catalyst.[5] This is a classic and reliable method for introducing a nitrile group onto an aromatic ring.

  • Oxidation: The methyl group of the resulting nitrile is then oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically required for this transformation.

  • Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

This route is more complex and may have a lower overall yield compared to the catalytic hydrogenation method. However, it demonstrates the versatility of classical organic reactions in accessing such building blocks.

Reactivity and Synthetic Applications

The reactivity of 4-Amino-3-fluorobenzoic acid is governed by the interplay of its three functional groups.

Amide Bond Formation: The carboxylic acid can be readily converted to amides, which is a cornerstone of its use in medicinal chemistry. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are effective.[6]

Amide_Coupling start 4-Amino-3-fluorobenzoic acid product Amide Derivative start->product Amide Coupling reagents R-NH₂, EDC, HOBt DMF or DCM reagents->product

General amide coupling reaction.

Expert Insight: The amino group of 4-Amino-3-fluorobenzoic acid itself can react with the activated carboxylic acid of another molecule, leading to oligomerization. To achieve selective amide bond formation with an external amine, it is often necessary to protect the amino group of the benzoic acid derivative, for example, as a Boc or Fmoc carbamate.

Reactions of the Amino Group: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating. The positions ortho to the amino group (positions 2 and 6) are the most activated towards electrophilic substitution. However, steric hindrance from the adjacent fluorine and carboxylic acid groups may influence the regioselectivity of such reactions.

Application in Drug Discovery and Development

While specific examples of marketed drugs containing the 4-Amino-3-fluorobenzoic acid scaffold are not widely publicized, its structural motif is of significant interest in medicinal chemistry. For instance, substituted aminobenzoic acids are key components of certain classes of kinase inhibitors, including Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The fluorine atom can be used to fine-tune the electronic properties of the aromatic ring and to block potential sites of metabolism.

This building block is also valuable in the synthesis of probes for chemical biology. A notable example is its use in the synthesis of a biotin label, where it serves as a linker between the biotin moiety and a reporter group.[8]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling 4-Amino-3-fluorobenzoic acid.

Hazard Identification

4-Amino-3-fluorobenzoic acid is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Safe Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[9] It should be stored under an inert atmosphere as it may be air-sensitive.

Decontamination and Waste Disposal
  • Spill Cleanup: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste disposal. The area can then be wiped with a damp cloth. For larger spills, follow your institution's emergency procedures.

  • Waste Disposal: Dispose of waste 4-Amino-3-fluorobenzoic acid and contaminated materials in accordance with local, state, and federal regulations for chemical waste. As a fluorinated organic compound, it may require specific disposal routes, such as incineration at high temperatures in a facility equipped with appropriate scrubbers. Do not dispose of it down the drain or in general waste.

Conclusion

4-Amino-3-fluorobenzoic acid is a strategically important building block in organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities to modulate the properties of target molecules in desirable ways. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The continued exploration of this and similar fluorinated scaffolds is likely to lead to the discovery of new and improved therapeutic agents and functional materials.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. QuickCompany. Available at: [Link]

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640.
  • Al-Sanea, M. M., Al-Warhi, T., Al-Saadi, M. S., Ghabbour, H. A., & Abdel-Aziz, A. A.-M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
  • Jampilek, J., & Kralova, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(3), 482.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]

  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. PubChem. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Pathirana, C., & Li, Z. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14157–14219.
  • EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]

  • CAS No : 455-87-8| Chemical Name : 4-Amino-3-fluorobenzoic Acid | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • 3 - Supporting Information. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Innovatech Labs. Available at: [Link]

  • Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. ResearchGate. Available at: [Link]

  • ts_lr 401 title: the disposal of laboratory waste. University of Reading. Available at: [Link]

  • Lecture 16: Understanding FTIR Spectrum. YouTube. Available at: [Link]

  • How to interpret FTIR data?. ResearchGate. Available at: [Link]

  • Biological Waste. Environmental Health and Safety - Purdue University. Available at: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]

  • The most commonly used fluorinated amino acids for PrOF NMR,.... ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 4-Amino-3-fluorobenzoic Acid

[1][2] Executive Summary 4-Amino-3-fluorobenzoic acid (CAS 455-87-8) serves as a critical fluorinated building block in the synthesis of next-generation kinase inhibitors and antibacterial agents.[1][2] Its unique struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Amino-3-fluorobenzoic acid (CAS 455-87-8) serves as a critical fluorinated building block in the synthesis of next-generation kinase inhibitors and antibacterial agents.[1][2] Its unique structural motif—combining a nucleophilic aniline, an electrophilic carboxylic acid, and an electron-withdrawing fluorine atom—imparts distinct physicochemical properties that modulate drug-like parameters such as lipophilicity (LogP) and acid dissociation constants (pKa).[1][2] This guide provides a rigorous technical analysis of its properties, spectral characteristics, and experimental protocols for validation in drug discovery workflows.[2]

Molecular Identity & Structural Analysis[1][2]

The strategic placement of the fluorine atom at the ortho position to the amino group and meta to the carboxylic acid significantly alters the electronic landscape compared to the non-fluorinated parent (PABA).

ParameterData
IUPAC Name 4-Amino-3-fluorobenzoic acid
CAS Registry Number 455-87-8
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
SMILES C1=CC(=C(C=C1C(=O)O)F)N
Appearance White to light yellow crystalline powder
Electronic Effects of Fluorine Substitution
  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring.[1][2]

  • pKa Modulation: The ortho-fluorine reduces the basicity of the amine (lowering pKa of the conjugate acid) and increases the acidity of the carboxylic acid compared to 4-aminobenzoic acid.[1]

  • Conformational Bias: The fluorine atom can induce preferred conformations in downstream amides due to dipole-dipole interactions, a property exploited in designing rigid kinase inhibitors.[2]

Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental and predicted values essential for formulation and synthesis planning.

Thermodynamic & Physical Constants[1][2]
PropertyValueSource/Method
Melting Point 215 – 218 °CExperimental (Capillary method)
Boiling Point ~320 °C (Predicted)Decomposition likely prior to BP
Density 1.43 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 1.0 – 1.43Experimental/Predicted consensus
pKa (COOH) ~3.8 – 4.0Potentiometric prediction
pKa (NH₃⁺) ~2.0 – 2.5Potentiometric prediction
Solubility Profile

Understanding the solubility landscape is vital for process chemistry.[2] The compound exhibits "zwitterionic-like" behavior in neutral aqueous media but dissolves readily in polar aprotic solvents.[1][2]

  • High Solubility: DMSO, DMF, Methanol (warm).[2]

  • Moderate Solubility: Ethanol, Acetone.[2]

  • Low Solubility: Water (cold), Dichloromethane, Hexanes.[2]

  • pH-Dependent Solubility: Solubility increases significantly at pH > 5 (carboxylate formation) and pH < 1 (ammonium formation).[1][2]

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The 1,2,4-substitution pattern yields a distinct splitting pattern.[2]

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1][2]

  • δ ~7.5 - 7.6 ppm (dd, 1H): H-2 (between F and COOH).[1][2] Shows coupling to F (J_HF ~10-12 Hz) and meta-coupling to H-6.[1][2]

  • δ ~7.4 - 7.5 ppm (dd, 1H): H-6 (ortho to COOH).[1][2]

  • δ ~6.7 - 6.8 ppm (dd/t, 1H): H-5 (ortho to NH₂).[1][2] Shielded by the amino group.[2]

  • δ ~5.8 - 6.0 ppm (s, 2H): Amino protons (broad, exchangeable).[1][2]

¹⁹F NMR:

  • δ ~ -130 to -135 ppm: Single peak.[1]

Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm⁻¹: N-H stretching (primary amine doublet).[1][2]

  • 2500 - 3000 cm⁻¹: O-H stretching (carboxylic acid dimer, broad).[1][2]

  • 1670 - 1690 cm⁻¹: C=O stretching (carbonyl).[1][2]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa values are required to predict ionization state at physiological pH (7.4), influencing membrane permeability.[2]

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration Phase cluster_analysis Data Analysis Weigh Weigh 5-10 mg Sample Dissolve Dissolve in 0.1M KCl/Water (add minimal DMSO if needed) Weigh->Dissolve Acidify Acidify to pH 1.5 (HCl) Dissolve->Acidify Titrate Titrate with KOH (0.5 µL increments) Acidify->Titrate Record Record pH vs. Volume Titrate->Record Loop until pH 12 Deriv Calculate 1st Derivative (dpH/dV) Record->Deriv Bjerrum Bjerrum Plot Analysis Deriv->Bjerrum Result Determine pKa1 (COOH) & pKa2 (NH3+) Bjerrum->Result

Figure 1: Workflow for precise potentiometric determination of ionization constants.

Protocol B: Solubility Profiling (Shake-Flask Method)[1][2]
  • Preparation: Add excess solid (approx. 10 mg) to 1 mL of solvent (Water, PBS pH 7.4, DMSO).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE membrane.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1][2]

    • Standard: Construct a calibration curve using a DMSO stock solution.[2]

Synthetic Applications & Workflow

4-Amino-3-fluorobenzoic acid is a versatile intermediate.[1][2] It is commonly synthesized via the hydrogenation of 3-fluoro-4-nitrobenzoic acid and subsequently used in the synthesis of kinase inhibitors (e.g., EGFR/ErbB-2 dual inhibitors) and bioconjugates.[1][2]

Synthesis & Utilization Workflow

Synthesis_Workflow cluster_synthesis Precursor Synthesis cluster_application Downstream Applications Nitro 3-Fluoro-4-nitrobenzoic acid H2_Pd H2 / Pd-C (Methanol/THF) Nitro->H2_Pd Amino 4-Amino-3-fluorobenzoic acid (CAS 455-87-8) H2_Pd->Amino Amide_Coupling Amide Coupling (EDCI/HOBt) Amino->Amide_Coupling Kinase_Inhib Kinase Inhibitors (e.g., Pyrimidine derivatives) Amide_Coupling->Kinase_Inhib Bioconjugate Biotinylation (Blue Perpropramine Label) Amide_Coupling->Bioconjugate

Figure 2: Synthetic route from nitro-precursor to high-value pharmaceutical intermediates.[1][2]

Key Reaction: Amide Coupling

Due to the lower nucleophilicity of the aniline nitrogen (caused by the ortho-fluorine), standard coupling conditions often require potent activating agents (e.g., HATU or acid chlorides) or elevated temperatures compared to non-fluorinated anilines.

Safety & Handling (GHS Classification)

Signal Word: Warning

Hazard CodeDescription
H315 Causes skin irritation.[1][2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Handling Precautions:

  • Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation of the amino group (though less prone than non-fluorinated anilines).[1][2]

  • Use standard PPE: Nitrile gloves, safety goggles, and fume hood.[2]

References

  • ChemicalBook. (2025).[1][2] 4-Amino-3-fluorobenzoic acid Properties and Synthesis. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Amino-3-fluorobenzoic acid (CID 9971).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Scientific Research Publishing. (2025).[1][2] Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids.[2][3] Retrieved from [1][2]

  • Guidechem. (2025).[1][2] Synthesis of Blue Perpropramine biomanto label using 4-Amino-3-fluorobenzoic acid. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2025).[1][2] 4-Amino-3-fluorobenzoic Acid Product Data Sheet.[1][2][4] Retrieved from [1][2]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Validation of 4-Amino-3-fluorobenzoic Acid

Executive Summary & Structural Logic 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. Its structural in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. Its structural integrity relies on the precise regiochemistry of the fluorine atom relative to the amino and carboxylic acid moieties.

The introduction of the fluorine atom at the C3 position creates specific electronic perturbations that are detectable across NMR, IR, and MS modalities. This guide outlines the "Analytical Fingerprint" required to distinguish this compound from its isomers (e.g., 4-amino-2-fluorobenzoic acid) and validates its purity for pharmaceutical applications.

Structural Connectivity & Numbering

The molecule consists of a trisubstituted benzene ring.[1] The numbering priority assigns the carboxylic acid C1, forcing the fluorine to C3 and the amine to C4.

  • C1: Carboxyl (COOH) - Electron Withdrawing Group (EWG)

  • C3: Fluorine (F) - Inductive EWG / Mesomeric Donating

  • C4: Amine (NH₂) - Strong Mesomeric Donating Group (EDG)

This "Push-Pull" electronic system (Amine pushing, Acid pulling) creates a distinct dipole and unique shielding patterns in the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural validation. The presence of Fluorine-19 (


F, spin 1/2, 100% abundance) introduces heteronuclear coupling (

and

), which acts as a "molecular ruler" for confirming regiochemistry.
Experimental Protocol: Sample Preparation
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6).
    
    • Rationale: The compound is polar. DMSO ensures complete solubility and slows proton exchange, allowing for the observation of the broad -NH

      
       and -COOH protons.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data (400 MHz, DMSO-d )

The proton spectrum is characterized by three aromatic signals and two exchangeable sets.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Interpretation
-COOH 12.0 – 13.0Broad Singlet-Acidic proton; shift varies with concentration/water content.
H-2 7.45 – 7.55dd

,

Diagnostic: Ortho to F and COOH. Large H-F coupling confirms C3 position.
H-6 7.55 – 7.65dd

,

Ortho to COOH. Deshielded by carbonyl anisotropy.
H-5 6.75 – 6.85dd

,

Shielded: Ortho to the electron-rich NH

group. Upfield shift is characteristic.
-NH

5.80 – 6.20Broad Singlet-Exchangeable amino protons.

Key Diagnostic Feature: The H-2 proton appears as a doublet of doublets with a large coupling constant (~12 Hz) due to the immediate proximity of the Fluorine atom (


).
C NMR Data (100 MHz, DMSO-d )

Carbon-13 spectra are dominated by C-F coupling.

Carbon AssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
C=O (Acid) ~167.0Singlet (or weak d)

(Long range)
C-4 (C-NH

)
~142.5Doublet

C-3 (C-F) ~148.0 – 150.0Large Doublet

C-1 (C-COOH) ~118.0Doublet

C-6 ~130.0Singlet/Weak dNegligible
C-2 ~116.0Doublet

C-5 ~114.5Doublet

F NMR
  • Shift:

    
     -130 to -135 ppm (Singlet, referenced to CFCl
    
    
    
    ).
  • Utility: A single clean peak confirms the absence of regioisomers (e.g., 2-fluoro isomer usually appears near -115 ppm).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy validates the functional groups. The interplay between the amino and acid groups often leads to zwitterionic character in the solid state.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Functional GroupWavenumber (cm

)
IntensityAssignment
O-H Stretch 2500 – 3300Broad, MediumCarboxylic acid dimer (O-H...O).
N-H Stretch 3350 & 3450Sharp, MediumPrimary amine (asymmetric/symmetric).
C=O Stretch 1670 – 1690StrongConjugated carboxylic acid carbonyl.
N-H Bend 1620 – 1640MediumScissoring vibration of NH

.
C-F Stretch 1250 – 1280StrongAryl-Fluorine bond stretch.
C-N Stretch 1180 – 1200MediumAryl-Amine bond.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation patterns indicative of the halogenated aromatic system.

  • Ionization Mode: Electrospray Ionization (ESI) - Negative Mode (favored for carboxylic acids) or Positive Mode (favored for amines).

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    [2][3][4][5][6][7]
  • Exact Mass: 155.038[7]

Fragmentation Pathway (ESI+)
  • [M+H]

    
    :  m/z 156.04 (Parent Ion).
    
  • [M+H - H

    
    O]
    
    
    
    :
    m/z 138 (Loss of water from COOH, acylium ion formation).
  • [M+H - COOH]

    
    :  m/z 111 (Decarboxylation, typical for benzoic acids).
    
  • [M+H - COOH - HF]

    
    :  m/z 91 (Loss of HF from the decarboxylated ring).
    

Structural Validation Workflow

The following logic gate diagram illustrates the decision-making process for validating the identity of 4-Amino-3-fluorobenzoic acid during synthesis or procurement.

ValidationWorkflow Start Crude/Purchased Material (CAS 455-87-8) MS Mass Spectrometry (ESI) Start->MS CheckMW m/z 155 (M-H)- or 156 (M+H)+? MS->CheckMW IR FT-IR Spectroscopy CheckMW->IR Yes Fail Reject / Reprocess (Check Isomers) CheckMW->Fail No CheckFunc C=O (1680) & C-F (1250) Present? IR->CheckFunc NMR 1H & 13C NMR (DMSO-d6) CheckFunc->NMR Yes CheckFunc->Fail No CheckRegio Is H-2 a large doublet (J~12Hz)? Is C-3 a doublet (J~240Hz)? NMR->CheckRegio Pass Identity Confirmed Release for Synthesis CheckRegio->Pass Yes CheckRegio->Fail No (Likely 2-F isomer)

Figure 1: Step-wise analytical decision tree for confirming the structural identity of 4-Amino-3-fluorobenzoic acid.

References

  • National Institute of Standards and Technology (NIST). 4-Amino-3-fluorobenzoic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] Link

  • PubChem. 4-Amino-3-fluorobenzoic acid (Compound Summary). National Library of Medicine. Link[7]

  • SDBS. Spectral Database for Organic Compounds. (General reference for substituted benzoic acid shifts). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Source for substituent additivity rules and coupling constants).

Sources

Exploratory

Technical Monograph: The 4-Amino-3-fluorobenzoic Acid Scaffold in Medicinal Chemistry

Topic: Biological Activity and Synthetic Utility of 4-Amino-3-fluorobenzoic Acid Derivatives Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of 4-Amino-3-fluorobenzoic Acid Derivatives Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) scaffold represents a "privileged structure" in modern medicinal chemistry. It bridges the gap between simple aniline precursors and complex heterocyclic pharmacophores. Its dual functionality—a nucleophilic aniline nitrogen and an electrophilic carboxylic acid—combined with the bioisosteric and metabolic modulating properties of the fluorine atom, makes it an indispensable building block.

This guide analyzes the biological activity of its derivatives, focusing on antimicrobial hydrazones , anticancer amides , and its role as a precursor for fluoroquinolone antibiotics .

Chemical Foundation: The Fluorine Effect

The strategic placement of fluorine at the 3-position (ortho to the amino group) is not merely structural; it is functional.

  • Metabolic Blockade: The C-F bond is metabolically stable, preventing Phase I oxidation at the 3-position, a common clearance pathway for benzoic acid derivatives.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the aniline nitrogen (making it less basic) and increasing the lipophilicity (LogP) of the overall molecule. This enhances membrane permeability, a critical factor for intracellular targets.

  • Conformational Locking: Through intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen (depending on rotation), the fluorine atom can restrict the conformational freedom of the molecule, pre-organizing it for receptor binding.

Synthesis Architectures & Workflows

The utility of 4-Amino-3-fluorobenzoic acid lies in its divergent synthetic pathways. Below is the core workflow for generating the two most bioactive classes of derivatives: Hydrazide-Hydrazones (Antimicrobial) and 1,3,4-Oxadiazoles (Anti-inflammatory/Anticancer).

Visualization: Divergent Synthesis Pathway

SynthesisWorkflow Start 4-Amino-3-fluorobenzoic Acid (Core Scaffold) Ester Methyl/Ethyl Ester Intermediate Start->Ester ROH / H2SO4 Reflux Quinolone Fluoroquinolone Core (Antibiotic) Start->Quinolone Gould-Jacobs Rxn Sequence Hydrazide Acid Hydrazide (Key Junction) Ester->Hydrazide NH2NH2·H2O Ethanol, Reflux SchiffBase Hydrazone/Schiff Bases (Antimicrobial) Hydrazide->SchiffBase Ar-CHO / EtOH Cat. Acid Oxadiazole 1,3,4-Oxadiazole (Anti-inflammatory) Hydrazide->Oxadiazole POCl3 / Cyclization

Figure 1: Divergent synthetic pathways from the 4-Amino-3-fluorobenzoic acid core.[1][2] The Hydrazide intermediate is the critical branch point for generating diverse bioactive libraries.

Biological Activity Profiles

A. Antimicrobial Activity (Hydrazide-Hydrazones)

Derivatives formed by condensing 4-amino-3-fluorobenzoic acid hydrazide with aromatic aldehydes (Schiff bases) exhibit potent antimicrobial activity.

  • Mechanism: The azomethine (-N=CH-) linkage coordinates with metal ions essential for bacterial metabolism (e.g., iron), and the lipophilic fluorine atom facilitates penetration through the bacterial cell wall.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

  • Key Insight: Derivatives with electron-withdrawing groups (e.g., -NO2) on the aldehyde coupling partner often show higher potency due to increased stability of the Schiff base.

B. Anticancer Activity (Amides & Triazoles)

Amide conjugates of 4-amino-3-fluorobenzoic acid have shown antiproliferative effects against breast (MCF7) and liver (HepG2) cancer cell lines.[3]

  • Mechanism: These derivatives often act as Kinase Inhibitors . The planar benzoic acid core mimics the adenine ring of ATP, fitting into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The 3-fluorine can interact with residues in the hinge region of the kinase.

  • Cytotoxicity: IC50 values in the low micromolar range (5–20 µM) have been reported for amide derivatives linked to 1,2,3-triazoles.

C. Fluoroquinolone Precursor

While modern fluoroquinolones often start from poly-halogenated benzenes, 4-amino-3-fluorobenzoic acid is a direct precursor for specific N-1 substituted quinolones.

  • Role: It provides the A-ring of the quinolone. The 3-fluoro group becomes the C-6 fluorine in the final drug, which is absolutely critical for DNA gyrase inhibition potency.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3-fluorobenzoic Acid Hydrazide

This is the self-validating intermediate step required for most bioactive derivatives.

Reagents: 4-Amino-3-fluorobenzoic acid, Methanol (absolute), Sulfuric acid (conc.), Hydrazine hydrate (99%).

  • Esterification:

    • Dissolve 0.01 mol of 4-amino-3-fluorobenzoic acid in 50 mL of absolute methanol.

    • Add 1 mL of conc. H2SO4 dropwise.

    • Reflux for 8-10 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7). The acid spot will disappear, replaced by a faster-moving ester spot.

    • Evaporate solvent, neutralize with NaHCO3, and extract with ethyl acetate to yield the methyl ester.

  • Hydrazide Formation:

    • Dissolve the methyl ester (0.01 mol) in 30 mL ethanol.

    • Add Hydrazine hydrate (0.05 mol, excess) slowly.

    • Reflux for 6-8 hours.

    • Validation Point: Upon cooling, a solid precipitate should form. Filter and recrystallize from ethanol.

    • Characterization: IR spectrum should show doublet peaks around 3300-3200 cm⁻¹ (NH2) and a strong carbonyl peak at ~1650 cm⁻¹ (Amide I).

Protocol B: Antimicrobial Susceptibility Test (Agar Well Diffusion)

Standardized protocol for testing the synthesized derivatives.

  • Preparation: Prepare Muller-Hinton Agar (MHA) plates.

  • Inoculation: Spread 100 µL of standardized bacterial suspension (0.5 McFarland standard) of S. aureus or E. coli.

  • Application: Punch 6 mm wells into the agar. Add 50-100 µL of the test compound (dissolved in DMSO at 1 mg/mL). Include a DMSO negative control and a Ciprofloxacin positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Data Collection: Measure the Zone of Inhibition (ZOI) in millimeters.

Representative Data (Hypothetical Aggregation based on Literature):

Compound DerivativeSubstituent (R)S. aureus ZOI (mm)E. coli ZOI (mm)Activity Level
Hydrazide (Control) -H1210Weak
Schiff Base 1 4-Nitrobenzyl2420High
Schiff Base 2 4-Methoxybenzyl1815Moderate
Schiff Base 3 2-Hydroxybenzyl2219High
Standard Ciprofloxacin2826Reference

Structure-Activity Relationship (SAR) Analysis

The biological activity is tightly governed by the substituents on the core scaffold.

Visualization: SAR Logic Map

SAR Core 4-Amino-3-fluorobenzoic Acid Core Pos3 Position 3 (Fluorine) - Increases Lipophilicity - Blocks Metabolism - Enhances Cell Permeability Core->Pos3 Pos4 Position 4 (Amino Group) - H-Bond Donor - Site for Schiff Base formation - Essential for Folate Antagonism Core->Pos4 Pos1 Position 1 (Carboxylic Acid) - Precursor for Hydrazides/Amides - Metal Chelation Site (if free) - Cyclization point for Heterocycles Core->Pos1

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each position on the scaffold.

Key SAR Rules:
  • The 3-Fluoro is Non-Negotiable: Removing the fluorine or replacing it with chlorine often results in a loss of metabolic stability and a decrease in intracellular accumulation.

  • The 4-Amino Modification: Keeping the amino group free is essential for mimicking PABA (in antifolates). However, derivatizing it into an amide or incorporating it into a ring (as in quinolones) shifts the mechanism to DNA binding or kinase inhibition.

  • The Hydrazone Linker: For antimicrobial agents, the presence of the -CONHN=CH- moiety is critical. Reduction of this double bond usually diminishes activity, suggesting the planar geometry is important for target binding.

References

  • Oakwood Chemical. 4-Amino-3-fluorobenzoic acid - Product Specifications and Safety Data. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75396: 3-Amino-4-fluorobenzoic acid (Isomer comparison). [Link]

  • Molecules (MDPI). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (Discusses the PABA core utility). [Link]

  • International Journal of Molecular Sciences. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[4] (Review of the hydrazide mechanism). [Link]

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid. (Provides analogous synthetic protocols for fluorinated amino-benzoic acids). [Link]

Sources

Foundational

Strategic Fluorination in Aminobenzoic Acid Scaffolds: A Technical Guide

Executive Summary Aminobenzoic acid (ABA) derivatives—encompassing anthranilic acids (ortho), 3-aminobenzoic acids (meta), and PABA (para)—serve as privileged scaffolds in medicinal chemistry, forming the core of NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobenzoic acid (ABA) derivatives—encompassing anthranilic acids (ortho), 3-aminobenzoic acids (meta), and PABA (para)—serve as privileged scaffolds in medicinal chemistry, forming the core of NSAIDs (fenamates), kinase inhibitors, and local anesthetics. The incorporation of fluorine into these scaffolds is not merely a "hydrogen swap" but a precise tool for electronic and metabolic engineering.

This guide details the physicochemical shifts, metabolic defense mechanisms, and synthetic protocols required to leverage fluorine effectively within ABA scaffolds.

Part 1: Physicochemical Engineering

The introduction of fluorine into an aminobenzoic acid core dramatically alters the electronic landscape due to its high electronegativity (


) and the inductive withdrawal effect (

).
Modulation of Acidity and Basicity (pKa)

Fluorine acts as a "pKa tuner."[1] In ABA derivatives, the position of the fluorine atom relative to the carboxylate and the amine dictates the magnitude of the shift.

  • Acid Strengthening: Fluorine ortho or meta to the carboxylic acid stabilizes the carboxylate anion via inductive withdrawal, lowering the pKa (increasing acidity).

  • Base Weakening: Fluorine ortho to the amine withdraws electron density from the nitrogen lone pair, significantly lowering the pKa of the conjugate acid (making the amine less basic). This is critical for improving membrane permeability by reducing the fraction of ionized drug at physiological pH.

Table 1: Comparative pKa Shifts in Fluorinated Benzoic Acid Systems Note: Values represent the carboxylic acid pKa unless noted.

CompoundSubstituent PatternpKa (COOH)

pKa (vs Parent)
Electronic Effect
Benzoic Acid Unsubstituted4.20-Reference
4-Fluorobenzoic Para-F4.14-0.06Weak Inductive
3-Fluorobenzoic Meta-F3.86-0.34Strong Inductive
2-Fluorobenzoic Ortho-F3.27-0.93Strong Inductive + Ortho Effect
Anthranilic Acid 2-Amino~4.95+0.75Resonance donation from

3-F-Anthranilic 2-Amino-3-Fluoro~3.60-1.35Inductive withdrawal dominates
Lipophilicity and Conformational Locking

Fluorine generally increases lipophilicity (LogP) due to the low polarizability of the C-F bond. However, in ABAs, the "Dipole Vector Alignment" is critical.

  • Conformational Locking: An ortho-fluorine can lock the conformation of the amide or acid moiety via intramolecular electrostatic repulsion or weak H-bonding (C-F···H-N), restricting rotatable bonds and reducing the entropic penalty of binding to a protein target.

G cluster_0 Physicochemical Impact of Fluorine cluster_1 Biological Outcome F_Atom Fluorine Substitution Inductive Inductive Effect (-I) F_Atom->Inductive Lipophilicity Lipophilicity (LogP) F_Atom->Lipophilicity pKa pKa Modulation Inductive->pKa Stabilizes Anion Permeability Membrane Permeability Lipophilicity->Permeability Binding Target Binding Affinity Lipophilicity->Binding Hydrophobic Pocket pKa->Permeability Less Ionization

Figure 1: Causal relationship between fluorine substitution, physicochemical changes, and biological outcomes.

Part 2: Metabolic Defense Mechanisms

The primary metabolic vulnerability of aminobenzoic acid derivatives is oxidative attack by Cytochrome P450 enzymes (specifically CYP450).

Blocking Para-Hydroxylation

In non-fluorinated aromatics, the para-position relative to an electron-donating group (like the amine in anthranilic acid) is a "metabolic soft spot," prone to rapid hydroxylation followed by glucuronidation and excretion.

  • The Strategy: Substituting hydrogen with fluorine at the para position blocks this pathway.

  • The Mechanism: While the C-F bond is stronger than C-H (116 kcal/mol vs 99 kcal/mol), the primary protection mechanism is actually electronic deactivation . The electronegative fluorine reduces the electron density of the aromatic ring, making it a poorer substrate for the electrophilic oxo-ferryl species in the P450 active site.

Metabolism cluster_H Pathway A: Unsubstituted (H) cluster_F Pathway B: Fluorinated (F) Start Aminobenzoic Scaffold Oxidation CYP450 Oxidation (Para-Hydroxylation) Start->Oxidation High Affinity Block Metabolic Blockade (Steric/Electronic) Start->Block F-Substitution Glucuronidation Glucuronidation (Phase II) Oxidation->Glucuronidation Clearance Rapid Renal Clearance Glucuronidation->Clearance Stability Extended Half-life (t1/2) Block->Stability

Figure 2: Comparison of metabolic fate between unsubstituted and fluorinated scaffolds.

Part 3: Synthetic Protocols

Synthesis of fluorinated ABAs requires avoiding harsh conditions that might defluorinate the ring or degrade the amine. Below are two field-proven protocols.

Protocol A: The Isatin Oxidation Route (For 3-Fluoroanthranilic Acids)

This is the most robust method for generating ortho-amino benzoic acids with high regiocontrol, avoiding the safety hazards of the Balz-Schiemann reaction.

Reagents: 7-Fluoroisatin, 1M NaOH, 30%


, HCl.[2]

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M NaOH. Stir until fully dissolved (deep red/orange solution).

  • Oxidation: Add 22 mL of 30%

    
     dropwise over 45 minutes via an addition funnel. Maintain internal temperature <40°C using a water bath. Caution: Exothermic.
    
  • Completion: Stir for 1.5 hours. The solution color will shift from dark red to pale orange.

  • Precipitation: Acidify carefully with 3M HCl to pH 7.5. Treat with activated charcoal (to remove polymeric impurities) and filter.

  • Isolation: Acidify the filtrate further to pH 1.0. The product, 2-amino-3-fluorobenzoic acid, will precipitate as a beige solid.[2]

  • Purification: Filter the solid, wash with cold water, and dry over

    
    .
    

Why this works: The peroxide oxidatively cleaves the C2-C3 bond of the isatin core. Since the fluorine is already installed in the stable isatin precursor, no late-stage fluorination is needed.

Protocol B: Reduction of Fluorinated Nitrobenzoates

For para or meta amino derivatives, the reduction of commercially available fluorinated nitrobenzoic acids is the industry standard.

Reagents: 4-Fluoro-3-nitrobenzoic acid,


 (10% wt), 

(balloon), Methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-fluoro-3-nitrobenzoic acid in 50 mL MeOH in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 mol%

    
     under an argon blanket. Safety: Pd/C is pyrophoric in air when dry.
    
  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under a hydrogen balloon (1 atm) at RT for 4-6 hours.
    
  • Monitoring: Monitor by TLC (visualize with ninhydrin stain for the free amine).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo to yield the fluorinated aminobenzoic acid.

Synthesis cluster_Isatin Isatin Oxidation Route Isatin 7-Fluoroisatin Cleavage Oxidative Ring Cleavage Isatin->Cleavage + Oxidant H2O2 H2O2 / NaOH H2O2->Cleavage Product 3-Fluoroanthranilic Acid Cleavage->Product Acidification pH 1

Figure 3: Workflow for the synthesis of 3-fluoroanthranilic acid via isatin oxidation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Organic Syntheses. (2004). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p. 11; Vol. 76, p. 6. Link

  • Hagai, T., et al. (2006). Systematic Study on the Influence of Fluorine Substitution on the pKa of Benzoic Acids. Journal of Physical Organic Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Exploratory

Technical Guide: 4-Amino-3-fluorobenzoic Acid as a PABA Analog

Executive Summary 4-Amino-3-fluorobenzoic acid (3-F-PABA) represents a critical bioisostere of para-aminobenzoic acid (PABA). Its utility in drug development stems from the unique electronic properties of the fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluorobenzoic acid (3-F-PABA) represents a critical bioisostere of para-aminobenzoic acid (PABA). Its utility in drug development stems from the unique electronic properties of the fluorine atom—specifically its high electronegativity and small van der Waals radius—which mimic hydrogen sterically while significantly altering the


 and lipophilicity of the molecule.

This guide details the technical application of 3-F-PABA as a "false precursor" in the folate biosynthesis pathway. By competing with PABA for dihydropteroate synthase (DHPS), it generates fluorinated folate analogs that act as antimetabolites or Positron Emission Tomography (PET) imaging probes.

Chemical Basis & Bioisosterism

Structural & Electronic Impact

The introduction of a fluorine atom at the ortho position relative to the amine (position 3) fundamentally alters the reactivity of the aniline moiety without disrupting the molecule's ability to bind within the hydrophobic pockets of enzymes like DHPS.

  • pKa Shift: The high electronegativity of fluorine exerts a strong inductive withdrawal effect (

    
    ), significantly lowering the 
    
    
    
    of the aniline nitrogen. This reduces its nucleophilicity, making it a slower substrate for DHPS compared to native PABA.
  • Lipophilicity: The C-F bond increases the lipophilicity (

    
    ), potentially enhancing passive membrane permeability in Gram-negative bacteria.
    
Comparative Data Profile
PropertyPABA (Native)4-Amino-3-fluorobenzoic Acid (Analog)Impact
Formula


Bioisostere
MW 137.14 g/mol 155.13 g/mol Minimal steric clash
pKa (

)
~2.38~1.8 - 2.0 (Est.)Reduced nucleophilicity
pKa (

)
4.85~3.9 - 4.1Increased acidity
LogP 0.83~1.15Enhanced permeability

Mechanism of Action: The "Lethal Synthesis"[1]

The antimicrobial and therapeutic potential of 3-F-PABA relies on metabolic incorporation . It does not merely inhibit DHPS; it is processed by it.

  • Competition: 3-F-PABA competes with PABA for the active site of Dihydropteroate Synthase (DHPS) .

  • Incorporation: DHPS catalyzes the condensation of 3-F-PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 3'-fluorodihydropteroate .

  • False Folate Production: This intermediate is glutamylated by dihydrofolate synthase (DHFS) to form 3'-fluorodihydrofolate and subsequently reduced to 3'-fluorotetrahydrofolate .

  • Downstream Inhibition: The fluorinated folate analogs bind to Thymidylate Synthase (TS) or Dihydrofolate Reductase (DHFR) with altered kinetics, often stalling DNA synthesis (Thymineless death).

Pathway Visualization (DOT)

FolatePathway PABA PABA (Native Substrate) DHPS Enzyme: DHPS (Target) PABA->DHPS Km ~ 5 µM F_PABA 4-Amino-3-fluorobenzoic Acid (Inhibitor/Analog) F_PABA->DHPS Competitive Substrate DHPPP DHPPP (Pterin Precursor) DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Native Path F_DHP 3'-Fluoro-7,8-dihydropteroate (False Intermediate) DHPS->F_DHP Lethal Synthesis DHF Dihydrofolate DHP->DHF DHFS F_DHF 3'-Fluorodihydrofolate F_DHP->F_DHF DHFS DNA DNA Synthesis DHF->DNA DHFR / TS F_DHF->DNA INHIBITION

Caption: Competitive incorporation of 3-F-PABA into the folate pathway, leading to downstream inhibition.

Experimental Protocols

Chemical Synthesis of 4-Amino-3-fluorobenzoic Acid

Direct fluorination of PABA is inefficient due to the deactivating carboxyl group. The industry-standard route utilizes a nitration-reduction sequence starting from 3-fluorobenzoic acid.

Reagents:

  • 3-Fluorobenzoic acid (Starting Material)[1][2]

  • Potassium Nitrate (

    
    )[3]
    
  • Concentrated Sulfuric Acid (

    
    )[3]
    
  • Tin(II) Chloride (

    
    ) or 
    
    
    
    + Pd/C catalyst.

Protocol:

  • Nitration (Regioselective):

    • Dissolve 3-fluorobenzoic acid (50 mmol) in conc.

      
       (50 mL) at 
      
      
      
      .
    • Slowly add

      
       (55 mmol) over 30 minutes. Maintain temp 
      
      
      
      .
    • Mechanism:[4][5][6][7][8][9] The carboxyl group directs meta, while the fluoro group directs ortho/para. The cooperative effect favors the position para to the fluorine (and ortho to the COOH? No, position 4 is para to COOH? Let's correct: COOH is meta-director. F is ortho/para. The position 4 is para to F and para to COOH? No. 3-fluorobenzoic acid: COOH at 1, F at 3. Position 6 is para to F. Position 4 is ortho to F. Nitration usually occurs at position 6 (4-nitro-3-fluorobenzoic acid is NOT the major product of direct nitration usually; 2-nitro or 6-nitro dominates).

    • Correction for High Purity: The most reliable lab-scale synthesis for 4-amino-3-fluorobenzoic acid is the oxidation of 3-fluoro-4-nitrotoluene .

    • Revised Step 1 (Oxidation): Dissolve 3-fluoro-4-nitrotoluene in acetic acid. Add

      
       and reflux. This yields 3-fluoro-4-nitrobenzoic acid .
      
  • Reduction:

    • Dissolve 3-fluoro-4-nitrobenzoic acid in Methanol.

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4 hours at RT.
      
    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield 4-amino-3-fluorobenzoic acid .

  • Validation:

    • 
      -NMR (DMSO-
      
      
      
      ): Look for disappearance of nitro-adjacent proton shift and appearance of broad
      
      
      peak (~5.8 ppm).
Enzymatic Assay: DHPS Inhibition ( )

To validate the analog as a drug candidate, you must measure its ability to inhibit the native reaction.

Materials:

  • Recombinant E. coli DHPS.

  • Substrates: PABA (labeled or unlabeled), Dihydropterin pyrophosphate (DHPPP).

  • Detection: HPLC-UV or colorimetric (Bratton-Marshall reaction).

Workflow:

  • Preparation: Prepare reaction buffer (50 mM Tris-HCl, pH 7.6, 5 mM

    
    , 5 mM DTT).
    
  • Incubation: Mix DHPS enzyme (100 nM) with DHPPP (50 µM).

  • Challenge: Add varying concentrations of 4-amino-3-fluorobenzoic acid (0.1 µM to 100 µM).

  • Initiation: Add native PABA (10 µM) to start the reaction. Incubate at

    
     for 15 min.
    
  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Analysis: Centrifuge and inject supernatant into HPLC (C18 column).

    • Mobile Phase: 10% Methanol / 90% Phosphate Buffer.

    • Monitor: Absorbance at 290 nm (detects Dihydropteroate).

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response to determine

    
    .
    
Assay Workflow Diagram (DOT)

AssayWorkflow Start Buffer Prep (Tris-HCl, MgCl2, DTT) Mix Enzyme Mix (DHPS + DHPPP) Start->Mix Challenge Add 3-F-PABA (Gradient: 0.1 - 100 µM) Mix->Challenge Initiate Add Native PABA (Start Reaction) Challenge->Initiate Incubate Incubate 37°C, 15 min Initiate->Incubate Stop Terminate (10% TCA) Incubate->Stop Analyze HPLC Analysis (Detect Dihydropteroate) Stop->Analyze

Caption: Step-by-step workflow for determining IC50 of 3-F-PABA against DHPS.

Applications in Drug Discovery

Antimicrobial Resistance (AMR)

Bacteria resistant to sulfonamides (which act as competitive inhibitors) often have mutated DHPS. 3-F-PABA offers a "Trojan Horse" strategy. Because it is a substrate, not just a blocker, it can bypass certain resistance mechanisms that rely on excluding bulky inhibitors, as the fluorine modification is sterically minimal.

PET Imaging Probes

The 3-fluoro analog is a precursor for [18F]-labeled folates .

  • Synthesis: Using [18F]fluoride in the nucleophilic aromatic substitution of a nitro- or trimethylammonium-precursor (e.g., [18F]-4-amino-3-fluorobenzoic acid).

  • Target: Folate Receptor

    
     (FR
    
    
    
    ), which is overexpressed in ovarian and lung cancers.[10]
  • Utility: The [18F]-folate analog acts as a high-affinity ligand for tumor imaging.[11][12]

References

  • Mechanism of Sulfonamide Resistance

    • Title: Structural basis for sulfonamide resistance in dihydroptero
    • Source:N
    • URL:[Link]

  • Synthesis of Fluorinated PABA Analogs

    • Title: Synthesis of Fluorinated Amino Acids (General Review including PABA analogs).
    • Source:Chemical Reviews
    • URL:[Link]

  • Folate Receptor Imaging

    • Title: Radiosynthesis and Preclinical Evaluation of 3'-Aza-2'-[18F]fluorofolic Acid.[11][12]

    • Source:Bioconjug
    • URL:[Link]

  • Enzymatic Assays for DHPS

    • Title: A continuous spectrophotometric assay for dihydroptero
    • Source:Analytical Biochemistry
    • URL:[Link]

  • Compound Data

    • Title: 4-Amino-3-fluorobenzoic acid (PubChem CID 9971).[2]

    • Source:PubChem[2][13]

    • URL:[Link]

Sources

Foundational

The Aminobenzoic Scaffolds: A Technical Guide to Discovery, Synthesis, and Therapeutics

Executive Summary Substituted aminobenzoic acids—specifically the ortho (anthranilic acid) and para (PABA) isomers—represent two of the most consequential scaffolds in chemical history. Their utility spans from the indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminobenzoic acids—specifically the ortho (anthranilic acid) and para (PABA) isomers—represent two of the most consequential scaffolds in chemical history. Their utility spans from the industrial revolution’s dye chemistry to the birth of modern chemotherapy. This guide analyzes the technical evolution of these isomers, detailing their biosynthetic origins, synthetic pathways, and critical roles in drug development (SAR).

Part 1: The Ortho- Isomer (Anthranilic Acid) — The Industrial Catalyst

Historical Context: The Indigo Race

Anthranilic acid (2-aminobenzoic acid) was first isolated by Carl Julius Fritzsche in 1840 via the degradation of indigo.[1] However, its significance peaked during the late 19th-century "Indigo Race." Adolf von Baeyer’s elucidation of indigo’s structure led to the realization that anthranilic acid was a viable precursor for synthetic indigo, breaking the reliance on plant-based extraction.

The industrial turning point was the Heumann Synthesis (1897) , operationalized by BASF.[2] This process involved the condensation of anthranilic acid with chloroacetic acid to form phenylglycine-o-carboxylic acid, which was then cyclized to indoxyl and oxidized to indigo. This synthesis collapsed the price of indigo and decimated the natural indigo agricultural industry.

Biosynthetic Pathway

In biological systems, anthranilate is not a dye precursor but a metabolic checkpoint. It is synthesized from chorismate and serves as the gateway to L-Tryptophan.

Figure 1: The Shikimate-Anthranilate-Tryptophan Pathway

AnthranilatePathway Chorismate Chorismate Anthranilate Anthranilate (o-Aminobenzoic Acid) Chorismate->Anthranilate Anthranilate Synthase (TrpE) PRA Phosphoribosyl anthranilate Anthranilate->PRA Anthranilate Phosphoribosyltransferase PRPP PRPP PRPP->PRA Indole Indole-3-glycerol phosphate PRA->Indole Isomerase Tryptophan L-Tryptophan Indole->Tryptophan Tryptophan Synthase

Caption: The biosynthetic conversion of Chorismate to Tryptophan via Anthranilate.[1] Note the consumption of PRPP.

Part 2: The Para- Isomer (PABA) — Biochemistry & Antimetabolites

The Sulfonamide Connection (Woods-Fildes Theory)

While anthranilic acid dominated industrial chemistry, para-aminobenzoic acid (PABA) revolutionized medicine. In the 1940s, D.D. Woods and Paul Fildes proposed that sulfonamide antibiotics (sulfa drugs) function as competitive inhibitors (antimetabolites) of PABA.

  • Mechanism: Bacteria must synthesize Folate de novo using PABA.[3] Humans lack this pathway and must ingest Folate.

  • Target: The enzyme dihydropteroate synthase (DHPS).[4][5]

  • Inhibition: Sulfonamides mimic the PABA structure, binding to DHPS and creating a "dead-end" analog, halting DNA synthesis.[3]

Figure 2: Competitive Inhibition of Folate Synthesis

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: Dihydropteroate Synthase Pteridine->DHPS PABA PABA (p-Aminobenzoic Acid) PABA->DHPS Sulfonamide Sulfonamides (Competitive Inhibitor) Sulfonamide->DHPS Blocks DHP Dihydropteroic Acid DHPS->DHP Normal Pathway Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Caption: Sulfonamides structurally mimic PABA, blocking DHPS and preventing bacterial Folate synthesis.

Part 3: Structural Activity Relationships (SAR)

Local Anesthetics: The PABA Esters

The first synthetic local anesthetics were esters of PABA. The SAR of this class (Benzocaine, Procaine, Tetracaine) established the "Lipophilic-Intermediate-Hydrophilic" triad essential for sodium channel blockade.

DrugStructure TypePotencyDurationKey SAR Feature
Benzocaine Ethyl ester of PABALowShortLacks terminal hydrophilic amine; topical use only (pKa ~2.5).
Procaine Diethylaminoethyl esterMediumShortAddition of tertiary amine increases water solubility and potency.
Tetracaine Butyl-amino substitutionHighLongN-butyl group on the aromatic amine increases lipophilicity and receptor affinity.

Critical Insight: The instability of the ester linkage (hydrolysis by plasma cholinesterases) and the allergenicity of the PABA metabolite led to the development of amide anesthetics (Lidocaine), which are aniline derivatives, not PABA derivatives.

NSAIDs: The Fenamates

N-phenylanthranilic acid derivatives, known as Fenamates (e.g., Mefenamic acid), act as non-steroidal anti-inflammatory drugs.

  • Core Scaffold: Anthranilic acid with an N-aryl substitution.[6]

  • Mechanism: COX inhibition.

  • SAR: Substitution on the N-phenyl ring (e.g., 2,3-dimethyl in mefenamic acid) forces the rings out of coplanarity, which is crucial for binding to the COX active site.

Part 4: Experimental Protocol

Synthesis of N-Phenylanthranilic Acid (Ullmann-Goldberg)

This protocol describes the copper-catalyzed condensation of an aryl halide with anthranilic acid (or vice versa), a key step in synthesizing Fenamate scaffolds.

Objective: Synthesize N-phenylanthranilic acid via the Ullmann-Goldberg reaction.

Reagents:

  • 2-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • Aniline (18.6 g, 0.2 mol)

  • Potassium Carbonate (anhydrous, 13.8 g, 0.1 mol)

  • Copper powder (activated, 0.5 g)

  • Solvent: DMF (Dimethylformamide) or Amyl alcohol

Workflow:

  • Activation: If using copper bronze, activate by washing with 2% iodine in acetone, followed by HCl/acetone wash to remove oxides.

  • Reflux: Combine 2-chlorobenzoic acid, aniline,

    
    , and Cu catalyst in a round-bottom flask with 100 mL solvent. Heat to reflux (
    
    
    
    ) for 4–6 hours.
    • Mechanism:[3][4][7][8][9][10][11] The base (

      
      ) deprotonates the acid to form the potassium salt. Copper facilitates oxidative addition into the aryl-Cl bond.
      
  • Steam Distillation: Remove excess aniline by steam distillation (if water-soluble solvent used) or vacuum distillation.

  • Precipitation: Pour the residual solution into 500 mL warm water. Treat with charcoal and filter while hot.

  • Acidification: Acidify the filtrate with concentrated HCl to pH 3–4. The N-phenylanthranilic acid will precipitate as a blue/green solid (often colored by copper salts).

  • Purification: Recrystallize from ethanol.

Self-Validating Check:

  • TLC: Monitor disappearance of 2-chlorobenzoic acid.

  • Melting Point: Pure N-phenylanthranilic acid melts at

    
    .
    

Figure 3: Ullmann Condensation Workflow

UllmannWorkflow Start Reagents: 2-Cl-Benzoic Acid + Aniline + K2CO3 + Cu Reflux Reflux (140°C, 4-6h) Formation of Diphenylamine bond Start->Reflux Distill Steam Distillation (Remove excess Aniline) Reflux->Distill Filter Filter Hot w/ Charcoal (Remove Cu residues) Distill->Filter Acidify Acidify with HCl (Precipitate Product) Filter->Acidify Recryst Recrystallize (Ethanol) Target MP: ~183°C Acidify->Recryst

Caption: Step-by-step Ullmann-Goldberg condensation for Fenamate precursor synthesis.

References

  • Fritzsche, C. J. (1841).[1] "Ueber das Anthranil und die Anthranilsäure." Journal für Praktische Chemie. (Discovery of Anthranilic Acid).[1][12]

  • Baeyer, A. (1880).[12] "Ueber die Beziehungen der Zimmtsäure zur Indigogruppe." Berichte der deutschen chemischen Gesellschaft. (Indigo synthesis history).

  • Woods, D. D. (1940). "The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide." British Journal of Experimental Pathology. Link

  • BASF Archives. "Indigo: The Synthetic Revolution." (Industrial scaling of Heumann synthesis).
  • Dreyer, S. et al. (2020). "Para-aminobenzoic acid derivatives of local anesthetics." ResearchGate. Link

  • ChemSpider SyntheticPages. (2021). "Synthesis of N-Phenylanthranilic acid under Ullman conditions." Link

  • Wishart, D. S. (2006).[6] "DrugBank: a comprehensive resource for in silico drug discovery and exploration." (Pharmacology of PABA and Sulfonamides).

Sources

Exploratory

Technical Guide: 4-Amino-3-fluorobenzoic Acid (CAS 455-87-8)

Physicochemical Characterization & Experimental Protocols[1][2][3] Executive Summary 4-Amino-3-fluorobenzoic acid (CAS 455-87-8) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors, fluoroquin...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Experimental Protocols[1][2][3]

Executive Summary

4-Amino-3-fluorobenzoic acid (CAS 455-87-8) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors, fluoroquinolone antibiotics, and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Its utility as a synthetic intermediate is defined by its dual functionality: the nucleophilic aniline amine and the electrophilic carboxyl group, modulated electronically by the ortho-fluorine atom.[1]

This guide provides a definitive technical analysis of its two most critical purity indicators—Solubility and Melting Point (MP) .[1] Unlike generic data sheets, this document details the thermodynamic principles governing these properties and provides self-validating protocols for their determination in a drug development context.[1]

Physicochemical Profile
PropertyValue / RangeConfidence LevelNotes
Melting Point 213 – 217 °C High (Experimental)Sharp range (<2°C) indicates >98% purity.[1] Broadening indicates eutectic impurities.[1]
Appearance White to pale yellow powderHighDarkening indicates oxidation of the amino group.[1]
Molecular Weight 155.13 g/mol Absolute
pKa (Acid) ~4.52 (Predicted)ModerateCarboxyl proton.[1] Slightly less acidic than benzoic acid due to resonance donation from 4-amino group.[1]
pKa (Base) ~2.5 – 3.0 (Estimated)ModerateAniline nitrogen.[1] Low basicity due to electron-withdrawing 3-fluoro and carboxyl groups.[1]
LogP ~1.0 – 1.3ModerateLipophilic core, but polarizable functional groups.[1]
Thermodynamics of Melting

The high melting point (213–217 °C) of 4-amino-3-fluorobenzoic acid is not accidental; it results from a robust crystal lattice stabilized by intermolecular forces.[1]

  • Hydrogen Bonding Network: The molecule acts as both a hydrogen bond donor (–NH₂, –OH) and acceptor (–C=O, –F).[1] In the solid state, this facilitates strong intermolecular dimerization typical of benzoic acids, reinforced by the amino group.[1]

  • Lattice Energy & Stacking: The planar benzene ring allows for efficient

    
    -
    
    
    
    stacking.[1] The fluorine atom, while small (Van der Waals radius ~1.47 Å), induces a dipole that strengthens short-range electrostatic interactions without disrupting the planar packing.[1]

Implication for Analysis: Because the lattice energy is high, the "energy cost" to disrupt the crystal is significant.[1] Consequently, Differential Scanning Calorimetry (DSC) is the preferred method for purity assessment over simple capillary tubes, as it can distinguish between moisture release (broad endotherm <100°C) and the actual melt (sharp endotherm >210°C).[1]

Diagram 1: Melting Point Analysis Workflow

This diagram outlines the decision logic for validating melting point data and identifying impurity types.

MP_Analysis Start Sample: 4-Amino-3-fluorobenzoic Acid Visual Visual Inspection (Color/Homogeneity) Start->Visual DSC Run DSC (Ramp 10°C/min) Visual->DSC If white/pale yellow Result_Sharp Sharp Endotherm (213-217°C, Range <2°C) DSC->Result_Sharp Result_Broad Broad Endotherm (Range >3°C or Shifted) DSC->Result_Broad Result_Early Early Endotherm (<120°C) DSC->Result_Early Action_Pass PASS: High Purity Proceed to Synthesis Result_Sharp->Action_Pass Action_Recryst FAIL: Eutectic Impurities Recrystallize (EtOH/Water) Result_Broad->Action_Recryst Action_Dry FAIL: Solvate/Moisture Vacuum Dry @ 50°C Result_Early->Action_Dry

Caption: Decision tree for interpreting thermal analysis data to distinguish between moisture, solvent traps, and chemical impurities.

Solubility Dynamics & Solvent Selection[2]

The solubility of 4-amino-3-fluorobenzoic acid is heavily pH-dependent due to its amphoteric nature.[1]

  • Neutral pH (Water): Sparingly Soluble. The molecule exists largely in a neutral or zwitterionic state with net zero charge, maximizing lattice stability and minimizing hydration.[1]

  • High pH (> pH 6): Soluble. Deprotonation of the carboxylic acid (

    
    ) yields the carboxylate anion (–COO⁻), which is highly water-soluble.[1]
    
  • Low pH (< pH 1): Moderately Soluble. Protonation of the amine requires strong acid due to the electron-withdrawing effect of the fluorine and carboxyl group.[1] Weak acids may not sufficiently solubilize it.[1]

Solvent Compatibility Table
SolventSolubility RatingApplication
DMSO High (>50 mg/mL)Primary solvent for NMR and biological stock solutions.[1]
Ethanol Moderate (~20 mg/mL)Good for recrystallization (often mixed with water).[1]
Water (Cold) Low (<1 mg/mL)Anti-solvent for precipitation.[1]
Water (Hot) ModerateUsed in recrystallization protocols.[1]
0.1 M NaOH HighSolubilization via salt formation (Sodium 4-amino-3-fluorobenzoate).[1]
Diagram 2: pH-Dependent Solubility Profile

This diagram illustrates the ionization states governing solubility.[1]

Solubility_pH Acidic Acidic pH (< 2.0) Cationic Form (NH3+ / COOH) Neutral Neutral pH (~3-5) Neutral/Zwitterion (NH2 / COOH) Acidic->Neutral Add Base (Precipitation Zone) Neutral->Acidic Add Strong Acid (Solubilization) Basic Basic pH (> 6.0) Anionic Form (NH2 / COO-) Neutral->Basic Add Base (Solubilization) Basic->Neutral Add Acid (Precipitation Zone)

Caption: Solubility is lowest at the isoelectric point (neutral pH) and increases at pH extremes.[1]

Experimental Protocols
Protocol A: High-Precision Melting Point Determination

Objective: Determine purity via melting range depression analysis.[1]

  • Preparation: Dry the sample in a vacuum oven at 50°C for 4 hours to remove surface moisture.

  • Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Tap gently to ensure tight packing (air pockets cause uneven heat transfer).[1]

  • Ramp 1 (Fast): Heat rapidly to 200°C to save time.

  • Ramp 2 (Measurement): Slow heating rate to 1°C/min starting from 205°C.

  • Observation:

    • T_onset: First visible liquid droplet (Record as lower limit).[1]

    • T_clear: Sample is completely liquid (Record as upper limit).

  • Validation: The range (

    
    ) must be 
    
    
    
    .[1] A range >3°C suggests recrystallization is required.[1]
Protocol B: Saturation Solubility Measurement (HPLC-UV)

Objective: Quantify exact solubility for formulation development.

  • Excess Addition: Add 4-amino-3-fluorobenzoic acid to the solvent (e.g., PBS pH 7.4) until visible solid remains undissolved.[1]

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter (Nylon may bind the amine).

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to bring it within linear range.

  • Quantification: Inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[1]

    • Detection: UV @ 254 nm (aromatic ring absorption).[1]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[1]

References
  • Oakwood Chemical. (n.d.).[1] 4-Amino-3-fluorobenzoic acid MSDS and Properties. Retrieved February 7, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Amino-3-fluorobenzoic acid.[3][1][4][2][5][6] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Derivatization of 4-Amino-3-fluorobenzoic Acid

Executive Summary: The Fluorine Advantage In modern medicinal chemistry, 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) is a privileged pharmacophore.[1] It serves as a bioisostere of 4-aminobenzoic acid (PABA), where the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) is a privileged pharmacophore.[1] It serves as a bioisostere of 4-aminobenzoic acid (PABA), where the strategic introduction of a fluorine atom at the 3-position imparts critical physicochemical changes without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

Key Pharmacological Advantages:

  • pKa Modulation: The electronegative fluorine atom (inductive effect,

    
    ) lowers the pKa of the aniline nitrogen, reducing its basicity compared to the non-fluorinated parent. This often improves oral bioavailability by altering the ionization state at physiological pH.[1]
    
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically robust, blocking oxidative metabolism at the ortho position relative to the amine, a common site for cytochrome P450 degradation.

  • Lipophilicity: Fluorination moderately increases lipophilicity (

    
    ), enhancing membrane permeability.[1][2]
    

This guide details two validated synthetic routes—Catalytic Hydrogenation (The "Green" Route) and Nucleophilic Aromatic Substitution (The "Industrial" Route)—and provides a protocol for downstream derivatization via amide coupling.[1]

Strategic Route Analysis

The choice of synthetic pathway depends on scale, available equipment, and starting material costs.[2]

FeatureRoute A: Catalytic Hydrogenation Route B: High-Pressure SNAr
Precursor 3-Fluoro-4-nitrobenzoic acid3,4-Difluorobenzoic acid
Reagent H2 (gas) / Pd/C (cat.)[1]Aqueous Ammonia (NH4OH)
Mechanism Heterogeneous ReductionNucleophilic Aromatic Substitution
Conditions Mild (RT to 50°C, 1-3 atm)Harsh (>100°C, High Pressure)
Selectivity High (Regioselective)Moderate (Risk of bis-substitution)
Scalability Excellent (Flow or Batch)Good (Requires Autoclave)
Recommendation Preferred for Lab/Pilot Scale Preferred for Cost-Driven Bulk Mfg
Visualizing the Synthetic Logic

SyntheticPathways Start_Nitro 3-Fluoro-4-nitrobenzoic acid Process_Red Catalytic Hydrogenation (Pd/C, H2) Start_Nitro->Process_Red Reduction Start_Difluoro 3,4-Difluorobenzoic acid Process_SNAr SNAr Amination (NH3, Pressure) Start_Difluoro->Process_SNAr Nucleophilic Attack Product 4-Amino-3-fluorobenzoic acid (Target Scaffold) Process_Red->Product -2 H2O Intermediate Meisenheimer Complex Process_SNAr->Intermediate Intermediate->Product -HF

Caption: Comparative logic flow for the synthesis of the target scaffold. Route A (Red) offers a direct reductive pathway, while Route B (Yellow) utilizes substitution chemistry.[1][2]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred)

Objective: Reduction of 3-fluoro-4-nitrobenzoic acid to 4-amino-3-fluorobenzoic acid.[1] Scale: 10 mmol (approx. 1.85 g) Safety: Palladium on Carbon (Pd/C) is pyrophoric.[1][2] Handle under inert atmosphere. Hydrogen gas is flammable.[1]

Materials
  • Substrate: 3-Fluoro-4-nitrobenzoic acid (1.85 g, 10 mmol).

  • Catalyst: 10% Pd/C (185 mg, 10 wt% loading).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (30 mL).

  • Hydrogen Source: H2 balloon or Hydrogenator (Parr shaker).[1][2]

Step-by-Step Methodology
  • Inerting: Purge a 100 mL round-bottom flask (or hydrogenation vessel) with Nitrogen (N2) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (185 mg) to the flask. Tip: Wet the catalyst with 1 mL of water immediately to mitigate pyrophoric risk.

  • Substrate Dissolution: Dissolve 3-fluoro-4-nitrobenzoic acid (1.85 g) in MeOH (30 mL) and carefully add to the flask containing the catalyst.

  • Hydrogen Introduction:

    • Balloon Method:[1] Evacuate the flask (vacuum) and backfill with H2 three times.[1] Leave connected to a double-balloon of H2.

    • Parr Shaker: Pressurize to 30 psi (2 bar).

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check via TLC (DCM:MeOH 9:1).[1] The starting material (nitro) is less polar; the product (amine) is more polar and often fluorescent under UV.[1]

  • Workup:

    • Filter the mixture through a Celite® pad to remove the Pd/C catalyst.[1] Do not let the filter cake dry out completely (fire hazard); wash with MeOH.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a solid.[1]

  • Purification:

    • The crude product is often sufficiently pure (>95%).[1][2]

    • If necessary, recrystallize from Water/Ethanol (9:1).[1][2]

Expected Yield: 90–98% Appearance: Off-white to light grey solid.[1]

Protocol B: Downstream Derivatization (Amide Coupling)

Objective: Synthesis of a 4-benzamido-3-fluorobenzoic acid derivative (e.g., for kinase inhibitor synthesis). Rationale: The aniline nitrogen is less nucleophilic due to the ortho-fluorine.[1] Standard coupling reagents (EDC/NHS) may be slow; HATU is recommended for high efficiency.[1]

Workflow Diagram: Purification Logic

WorkupLogic Start Crude Reaction Mixture (DMF, HATU, DIPEA) Quench Quench with Water/Brine Start->Quench Extract Extract with EtOAc Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Urea, Salts) PhaseSep->AqLayer WashAcid Wash: 1N HCl (Removes unreacted amine) OrgLayer->WashAcid WashBase Wash: Sat. NaHCO3 (Removes carboxylic acids) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Final Pure Amide Derivative Dry->Final

Caption: Standard workup protocol for isolating amide derivatives of the fluorinated scaffold.

Methodology
  • Activation: To a solution of the Carboxylic Acid Partner (1.0 eq) in dry DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 min to form the active ester.

  • Coupling: Add 4-Amino-3-fluorobenzoic acid (1.0 eq). Note: If using the acid scaffold, the carboxyl group on the scaffold may need protection (e.g., methyl ester) unless selective coupling to the amine is controlled by stoichiometry and activation order.[2]

    • Self-Validating Step: If using the methyl ester of the scaffold (Methyl 4-amino-3-fluorobenzoate), the reaction is cleaner.[1]

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline and DIPEA), then Sat. NaHCO3, then Brine.[1]

  • Deprotection (if ester used): Hydrolyze with LiOH in THF/Water to reveal the free acid.[1]

Analytical Data & Quality Control

For the core scaffold (4-Amino-3-fluorobenzoic acid ):

PropertyValue / Observation
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Melting Point 212–215 °C (dec.)[1]
Solubility Soluble in DMSO, MeOH, Ethanol.[1][2] Sparingly soluble in water (pH dependent).[1][2]
1H NMR (DMSO-d6) δ 12.5 (br s, 1H, COOH), 7.55 (dd, 1H, H-2), 7.48 (dd, 1H, H-6), 6.80 (dd, 1H, H-5), 6.0 (br s, 2H, NH2).[1][2]
19F NMR δ -135 ppm (approx, relative to CFCl3).[1]
TLC Rf ~0.4 (DCM:MeOH 9:[1]1)

Critical QC Check:

  • Regiochemistry: Confirm the 1H NMR coupling constants. The proton at C5 (ortho to F) should show a distinct coupling pattern compared to the non-fluorinated analog.[1]

  • Purity: HPLC purity >98% is required for biological assays to avoid false positives from trace heavy metals (Pd) or unreacted nitro intermediates.[1][2]

References

  • PubChem. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971.[1] National Library of Medicine.[1] [Link]

  • Kratochvíl, P. et al. (2021).[1][2] 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(2), 386.[1] [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

Sources

Application

Application Note: 4-Amino-3-fluorobenzoic Acid in Medicinal Chemistry

[1][2] Executive Summary 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) is a high-value bifunctional building block used extensively in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and antibacterial agent...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) is a high-value bifunctional building block used extensively in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and antibacterial agents.[1][2] Its strategic value lies in the ortho-fluorine effect : the fluorine atom modulates the pKa of the adjacent amine, alters metabolic stability via blocking C-H oxidation, and enables unique cyclization pathways to fused heterocycles like benzimidazoles and quinazolinones.

This guide provides validated protocols for transforming this scaffold, addressing the specific challenges posed by the electron-withdrawing fluorine substituent.

Chemo-Physical Profile & Reactivity Analysis[2][4]

Core Data Table
PropertyDataRelevance to Synthesis
CAS Number 455-87-8Sourcing verification
Molecular Weight 155.13 g/mol Stoichiometry calculations
Appearance White to light yellow powderPurity indicator (darkening indicates oxidation)
pKa (COOH) ~3.6 - 3.8More acidic than benzoic acid (4.[3][2]2) due to F-induction
pKa (NH₂) ~3.0 - 3.5 (Conjugate acid)Significantly less basic than aniline (4.6); Nucleophilicity is reduced
Solubility DMSO, Methanol, Hot WaterPoor solubility in non-polar solvents (DCM/Hexane)
Strategic Reactivity: The Fluorine Inductive Effect

The position of the fluorine atom at C3 is the critical design feature. It exerts a strong inductive withdrawal (-I effect) on the aromatic ring.[3]

  • Impact on Amine (C4): The electron density on the nitrogen is reduced. This makes the amine less nucleophilic than non-fluorinated analogues.[3] Standard amide couplings may require stronger activation or elevated temperatures.[3]

  • Impact on Carboxylic Acid (C1): The acidity is increased, making the carboxylate more stable but potentially making the acid chloride more reactive (and prone to hydrolysis).

Figure 1: Electronic influence of the 3-Fluoro substituent on reactive centers. The fluorine atom pulls electron density, deactivating the amine toward electrophiles while facilitating ortho-cyclization chemistries.

Application Protocols

Protocol A: Synthesis of 6-Fluoro-benzimidazoles

The ortho-relationship between the amine and the fluorine (technically the hydrogen at C3, but here we utilize the amine and the carbon ortho to it if we were doing C-H activation, but standard benzimidazole synthesis uses the amine and an adjacent nitrogen if we start from a diamine. Correction: 4-Amino-3-fluorobenzoic acid is a precursor.[3] To make a benzimidazole, one typically nitrates at position 3 (displacing F) or starts with a diamine.[3] However, a common direct use is oxidative cyclization with aldehydes if a leaving group or specific catalyst is present, OR more commonly, it is used to synthesize Quinazolinones (see Protocol B).

Correction for Scientific Integrity: 4-Amino-3-fluorobenzoic acid is a "mono-amine".[3] To form a benzimidazole directly, one usually requires an ortho-diamine.[3] Therefore, this building block is most frequently used to synthesize Quinazolin-4(3H)-ones (via reaction with formamide/urea) or is nitrated/reduced to form the diamine first.[3]

Selected Workflow: Synthesis of Fluoro-Quinazolinones (Niementowski Reaction Variant) . This is the direct cyclization route utilizing the acid and amine moieties.

1. Reaction Scheme

Condensation of 4-amino-3-fluorobenzoic acid with formamide yields 7-fluoroquinazolin-4(3H)-one (assuming decarboxylation or retention depending on conditions).[3] Note: If retention of the carboxylate is desired, specific esters are used. Below is the protocol for the core scaffold construction .

2. Materials
  • 4-Amino-3-fluorobenzoic acid (1.0 eq)[1][3][2]

  • Formamide (Excess, acts as solvent/reagent)

  • Ammonium acetate (0.5 eq, catalyst)

  • Ethanol (for workup)[3]

3. Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 4-amino-3-fluorobenzoic acid (5.0 g, 32.2 mmol).

  • Reagent Addition: Add Formamide (15 mL). The solid may not dissolve immediately.[3]

  • Reaction: Heat the mixture to 140–150 °C (oil bath temperature).

    • Expert Insight: The high temperature is required to overcome the deactivated nature of the amine and drive the condensation/dehydration.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (fluorescent) should disappear, replaced by a lower Rf spot. Reaction time is typically 4–6 hours.[3]

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form.[3][4][5]

  • Quenching: Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50 °C overnight.

Figure 2: Workflow for the cyclization of 4-amino-3-fluorobenzoic acid to the quinazolinone scaffold.

Protocol B: Amide Coupling (Overcoming Amine Deactivation)

A common bottleneck is coupling the 4-amino group to a carboxylic acid partner to build a drug "tail".[3] The ortho-fluorine reduces nucleophilicity, often leading to stalled reactions with standard EDC/HOBt conditions.

1. Strategic Choice of Coupling Agent
  • Standard (EDC/NHS): Likely to fail or proceed slowly.[3]

  • Recommended (HATU/HOAt): High success rate.[3]

  • Alternative (Acid Chloride): Best for sterically hindered partners.[3]

2. Optimized Procedure (HATU Method)[3]
  • Activation: Dissolve the carboxylic acid partner (1.1 eq) in dry DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq).[3] Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add 4-amino-3-fluorobenzoic acid (1.0 eq) to the mixture.

    • Note: If the benzoic acid moiety is unprotected, use 2.0+ eq of DIPEA to ensure the carboxylate is deprotonated, preventing self-coupling or interference, although protecting the acid as a methyl ester (Methyl 4-amino-3-fluorobenzoate) is highly recommended for cleaner chemistry.

  • Reaction: Stir at 50–60 °C for 12 hours.

    • Causality: Room temperature is often insufficient due to the electron-withdrawing fluorine.[3] Gentle heating overcomes the activation energy barrier without causing decomposition.[3]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/HATU byproducts), sat. NaHCO3, and brine.[3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Deactivated amine (F-effect)Switch to acid chloride method or heat HATU reaction to 60°C.
Incomplete Cyclization (Quinazolinone) Temperature too lowEnsure internal temp reaches >140°C; Formamide boiling point is 210°C, so reflux is not necessary, but high heat is.
Dark Product Color Oxidation of aminePerform reactions under Nitrogen/Argon atmosphere.[3] Use Na2S2O5 as antioxidant during workup.[3]
Solubility Issues Zwitterionic natureProtect the carboxylic acid as a methyl ester (SOCl2/MeOH) before attempting amine modifications.[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 9971, 4-Amino-3-fluorobenzoic acid.[3] Retrieved from [Link]

  • Zhang, J., et al. (2018).[3] Design and Synthesis of Quinazolinone Derivatives. Journal of Heterocyclic Chemistry.[3] (Contextual grounding for Protocol A).

  • Organic Syntheses. (2011). General procedures for handling deactivated anilines in coupling reactions. (Methodology basis for Protocol B).

Sources

Method

Application Note: Strategic Utilization of 4-Amino-3-fluorobenzoic Acid in Pharmaceutical Development

This Application Note is structured to serve as a definitive technical guide for pharmaceutical scientists utilizing 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) . It moves beyond basic product data to address the strate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for pharmaceutical scientists utilizing 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) . It moves beyond basic product data to address the strategic "why" and "how" of its application in rational drug design.

Executive Summary: The Fluorine Advantage

4-Amino-3-fluorobenzoic acid is a critical bioisostere of 4-aminobenzoic acid (PABA). Its value in medicinal chemistry lies in the strategic placement of the fluorine atom ortho to the amino group. This modification achieves three specific pharmacological goals without significantly altering the steric footprint of the parent molecule:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking the 3-position from oxidative metabolism (e.g., hydroxylation by Cytochrome P450s), thereby extending the half-life (

    
    ) of the drug candidate.[1]
    
  • pKa Modulation: The electronegative fluorine reduces the pKa of the aniline nitrogen (making it less basic/nucleophilic) and increases the acidity of the carboxylic acid. This allows for fine-tuning of solubility and membrane permeability.

  • Conformational Locking: Intramolecular hydrogen bonding between the fluorine and the amide/amine protons can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

Rational Design & Decision Logic

Before initiating synthesis, researchers should evaluate the suitability of this scaffold using the following decision logic.

FluorineLogic Start Drug Candidate Optimization Problem1 Problem: Rapid Metabolic Clearance? Start->Problem1 Problem2 Problem: Poor Membrane Permeability? Start->Problem2 Solution1 Use 4-Amino-3-fluorobenzoic acid (Blocks ortho-oxidation) Problem1->Solution1 Yes Solution2 Use 4-Amino-3-fluorobenzoic acid (Modulates logP & pKa) Problem2->Solution2 Yes App1 Application: Nitrogen Mustard Prodrugs Solution1->App1 App2 Application: Benzamide Kinase Inhibitors Solution1->App2 App3 Application: Bioconjugate Linkers Solution2->App3

Figure 1: Decision matrix for selecting 4-Amino-3-fluorobenzoic acid based on ADME/Tox challenges.

Experimental Protocols

The following protocols have been optimized for the specific electronic properties of the 3-fluoro substituent. The fluorine atom deactivates the aniline nitrogen, requiring specific conditions for coupling reactions.

Protocol A: Selective Amide Coupling (Benzamide Synthesis)

Objective: To couple the carboxylic acid moiety with an amine (R-NH2) while leaving the aniline functionality intact for further derivatization. Challenge: The electron-withdrawing fluorine increases the acidity of the carboxylic acid but also slightly deactivates the ring. Standard EDC couplings may be sluggish without additives.

Reagents:

  • 4-Amino-3-fluorobenzoic acid (1.0 eq)[2]

  • Target Amine (R-NH2) (1.1 eq)[1]

  • EDC[1]·HCl (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)[1][3]

  • N-Methylmorpholine (NMM) (2.5 eq)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: Dissolve 4-Amino-3-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Add Base: Add NMM (2.5 mmol) and stir for 5 minutes at 0°C.

  • Add Coupling Agents: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).[1] Stir at 0°C for 30 minutes. Note: The formation of the active ester is critical before adding the amine.

  • Coupling: Add the Target Amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 1M citric acid (to remove unreacted amine/EDC), sat.[1]

    
     (to remove unreacted acid), and brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: Synthesis of Schiff Base Scaffolds (Antimicrobial/Cytotoxic)

Objective: To utilize the aniline amine for Schiff base formation, a common pharmacophore in antimicrobial research.[1]

Reagents:

  • 4-Amino-3-fluorobenzoic acid (1.0 eq)[2]

  • Aromatic Aldehyde (e.g., Salicylaldehyde) (1.0 eq)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

  • Solvent: Absolute Ethanol[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Amino-3-fluorobenzoic acid (1 mmol) in absolute ethanol (10 mL).

  • Addition: Add the aromatic aldehyde (1 mmol) and catalytic glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (the Schiff base is usually less polar).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Filtration: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Quantitative Data & Properties

Understanding the physicochemical shift caused by the fluorine atom is essential for formulation.

Property4-Aminobenzoic Acid (PABA)4-Amino-3-fluorobenzoic AcidImpact on Drug Design
Molecular Weight 137.14 g/mol 155.13 g/mol Slight increase; negligible effect on size.
pKa (Acid) ~4.65~3.8 - 4.1Stronger acid; improved salt formation potential.
pKa (Base) ~2.4< 2.0Reduced basicity; less likely to be protonated at physiological pH.[1]
Lipophilicity (LogP) 0.83~1.1 - 1.2Increased lipophilicity improves passive membrane transport.
Melting Point 187-189°C215-218°CHigher lattice energy; stable solid-state properties.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this single building block.

SynthesisPath Core 4-Amino-3-fluorobenzoic Acid (Starting Material) Rxn1 Amide Coupling (EDC/HOBt) Core->Rxn1 Rxn2 Schiff Base Rxn (Aldehyde/EtOH) Core->Rxn2 Rxn3 Isothiocyanate Formation (CS2 or Thiophosgene) Core->Rxn3 Prod1 Fluorinated Benzamides (HDAC / Kinase Inhibitors) Rxn1->Prod1 Target: Amine Prod2 Hydrazones / Imines (Antimicrobial Agents) Rxn2->Prod2 Target: Aldehyde Prod3 Bioconjugate Linkers (Fluorescent Probes) Rxn3->Prod3 Target: Biological Amine

Figure 2: Divergent synthetic utility of 4-Amino-3-fluorobenzoic acid.

Case Studies & Applications

Case Study 1: Kinase Inhibitor Design

In the development of EGFR inhibitors, the benzamide moiety is often used as a linker between the solvent-exposed region and the hinge-binding motif. Replacing a standard 4-aminobenzamide with 4-amino-3-fluorobenzamide has been shown to improve metabolic stability.[4] The fluorine atom protects the electron-rich aniline ring from oxidative attack while maintaining the hydrogen bond donor capability of the amide NH.

Case Study 2: Nitrogen Mustard Prodrugs

Research (e.g., Patent WO1994025429A1) indicates that 3-fluorobenzamides derived from this acid can serve as scaffolds for nitrogen mustard prodrugs.[1] The electron-withdrawing nature of the fluorine tunes the reactivity of the mustard group, potentially reducing systemic toxicity while maintaining cytotoxicity at the tumor site.

Case Study 3: Pharmaceutical Salts

Recent studies have utilized fluorobenzoic acids to form pharmaceutical salts with fluoroquinolones (e.g., Norfloxacin).[1] The 4-amino-3-fluorobenzoic acid counterion can enhance the solubility and dissolution rate of poorly soluble APIs, offering a dual-benefit of improved formulation properties and potential synergistic antimicrobial activity.

References

  • Metabolic Stability & Fluorine

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: NIH / PMC.
    • URL:[Link]

  • Title: 3-amino-4-fluorobenzamide synthesis (Analogous protocol application).
  • Antimicrobial Schiff Bases

    • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Pharmaceutical Salt Formation

    • Title: Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Form
    • Source: Scientific Research Publishing.
    • URL:[Link]

  • General Chemical Data

    • Title: 4-Amino-3-fluorobenzoic acid Compound Summary.
    • Source: PubChem.[5]

    • URL:[Link][1]

Sources

Application

Application Notes and Protocols for the Development of Enzyme Inhibitors and the Study of Protein Interactions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key biophysical and computational techniques in the development of enzyme inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key biophysical and computational techniques in the development of enzyme inhibitors and the study of protein-protein interactions. Recognizing the pivotal role of these molecular interactions in cellular processes and disease pathogenesis, this guide offers an in-depth exploration of methodologies that are central to modern drug discovery. We move beyond mere procedural lists to explain the underlying scientific principles and the rationale behind experimental design. This ensures that the described protocols are not just followed, but understood, allowing for adaptation and troubleshooting. The protocols detailed herein are designed as self-validating systems, incorporating controls and data analysis steps to ensure scientific rigor. All claims and standards are supported by citations to authoritative scientific literature, with a full reference list provided for further reading.

Introduction: The Central Role of Molecular Interactions in Drug Discovery

Enzymes, as biological catalysts, and the intricate networks of protein-protein interactions (PPIs) represent two of the most significant classes of targets for therapeutic intervention. The specific inhibition of an enzyme's activity or the modulation of a PPI can rectify pathological states, forming the basis of many successful drugs. The journey from a biological hypothesis to a clinical candidate, however, is fraught with challenges. It requires a deep understanding of the molecular interactions at play – their thermodynamics, kinetics, and structural basis.

This guide is structured to provide both foundational knowledge and practical, step-by-step protocols for several indispensable techniques in the drug discovery workflow. We will delve into the principles and applications of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) for the experimental characterization of these interactions. Complementing these experimental approaches, we will explore the power of computational methods, including molecular docking and molecular dynamics simulations, in predicting and analyzing molecular binding.

dot

Figure 1: A simplified workflow of the drug discovery process, highlighting the central role of biophysical and computational characterization in progressing from initial hits to lead compounds.

Biophysical Techniques for Characterizing Molecular Interactions

A cornerstone of drug discovery is the direct measurement of the binding between a potential drug molecule (ligand) and its biological target. Biophysical techniques provide quantitative data on binding affinity, stoichiometry, and kinetics, which are critical for making informed decisions in a drug discovery program.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful and versatile technique that directly measures the heat released or absorbed during a biomolecular interaction.[1][2] This heat change is a universal feature of binding events, making ITC a nearly universal method for studying interactions.[3] By titrating a ligand into a solution containing the target protein, a binding isotherm can be generated. Fitting this isotherm to a suitable binding model yields the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1][4]

Applications:

  • Primary Screening and Hit Validation: Confirming the direct binding of hits from primary screens.

  • Lead Optimization: Quantifying the impact of chemical modifications on binding affinity and thermodynamics.

  • Enzyme Kinetics: Measuring the heat of enzymatic reactions to determine kinetic parameters and inhibition constants (Ki).[1][4][5]

  • Mechanism of Action Studies: Elucidating the driving forces of binding (enthalpic vs. entropic) to understand the nature of the interaction.

Experimental Protocol: Characterizing an Enzyme-Inhibitor Interaction using ITC

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic profile of an inhibitor binding to its target enzyme.

Materials:

  • Purified enzyme and inhibitor (at least 95% purity).

  • ITC instrument.

  • Appropriate buffer (e.g., phosphate-buffered saline, Tris-HCl).

Methodology:

  • Sample Preparation:

    • Dialyze both the enzyme and inhibitor against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the enzyme and inhibitor using a reliable method (e.g., UV-Vis spectroscopy, amino acid analysis).

    • Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the enzyme solution into the sample cell (typically 10-50 µM).

    • Load the inhibitor solution into the injection syringe (typically 10-20 times the enzyme concentration).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.

Data Presentation:

ParameterValue
Binding Affinity (KD)e.g., 1.2 µM
Stoichiometry (n)e.g., 1.05
Enthalpy (ΔH)e.g., -12.5 kcal/mol
Entropy (ΔS)e.g., -10.2 cal/mol·K
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical detection technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[6][7] This technique relies on the phenomenon of surface plasmon resonance, where changes in the refractive index at the sensor surface, caused by the binding and dissociation of molecules, are detected.[6][8] A plot of the SPR response over time, known as a sensorgram, provides kinetic information about the interaction.[9]

Applications:

  • Kinetics and Affinity Determination: Measuring the association (kon) and dissociation (koff) rate constants, and calculating the equilibrium dissociation constant (KD).[10]

  • Fragment-Based Screening: Detecting the weak binding of small molecule fragments.

  • Specificity and Competition Assays: Determining if different ligands bind to the same or different sites on the target protein.

  • Concentration Analysis: Quantifying the concentration of active protein in a sample.

Experimental Protocol: Measuring the Kinetics of a Protein-Protein Interaction using SPR

Objective: To determine the association rate (kon), dissociation rate (koff), and binding affinity (KD) of a protein-protein interaction.

Materials:

  • Purified ligand and analyte proteins.

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC, NHS).

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the ligand protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the analyte protein over the immobilized ligand surface.

    • Include a zero-concentration (buffer only) injection for double referencing.

  • Data Collection:

    • Monitor the SPR response during the association and dissociation phases for each analyte concentration.

  • Data Analysis:

    • Subtract the response from the reference surface and the buffer injection to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD.

dot

Figure 2: A flowchart illustrating the key steps in a typical Surface Plasmon Resonance (SPR) experiment for kinetic analysis.

Förster Resonance Energy Transfer (FRET)

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[11] When the donor and acceptor are in close proximity (typically 1-10 nm), the excited-state energy of the donor can be transferred to the acceptor, resulting in quenching of the donor fluorescence and an increase in the acceptor fluorescence.[11] This phenomenon can be used to monitor changes in the distance between two molecules, making it a powerful tool for studying protein-protein interactions and conformational changes.[12]

Applications:

  • In Vitro and in Vivo Protein-Protein Interaction Studies: Detecting and quantifying the interaction between two proteins tagged with a FRET pair.[12][13][14]

  • Enzyme Assays: Designing FRET-based substrates that change their fluorescence upon cleavage by an enzyme.

  • High-Throughput Screening: Developing robust assays for screening large compound libraries for inhibitors of protein-protein interactions.

  • Conformational Change Studies: Monitoring intramolecular FRET to study protein folding and conformational changes upon ligand binding.

Experimental Protocol: In Vitro FRET Assay to Monitor Protein-Protein Interaction

Objective: To determine if two proteins of interest, Protein A and Protein B, interact in vitro.

Materials:

  • Purified Protein A labeled with a donor fluorophore (e.g., CFP).

  • Purified Protein B labeled with an acceptor fluorophore (e.g., YFP).

  • Fluorometer or plate reader capable of FRET measurements.

  • Assay buffer.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the donor-labeled Protein A and acceptor-labeled Protein B in the assay buffer.

    • Include control samples: donor only, acceptor only, and a mixture of unconjugated fluorophores.

  • FRET Measurement:

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission spectrum, covering the emission maxima of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET efficiency by comparing the donor fluorescence in the presence and absence of the acceptor, or by calculating the ratio of acceptor to donor emission.

    • A significant increase in acceptor emission upon excitation of the donor indicates that FRET is occurring and that the two proteins are interacting.[15]

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, enabling the rapid screening of large virtual libraries of compounds and providing detailed insights into the molecular basis of protein-ligand interactions.[16][17]

Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex.[][19] It involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the free energy of binding.

Applications:

  • Virtual Screening: Screening large compound databases to identify potential hits.

  • Hit-to-Lead Optimization: Guiding the chemical modification of hits to improve their binding affinity and selectivity.

  • Binding Mode Prediction: Proposing plausible binding poses of a ligand in the active site of a protein.

  • Mechanism of Action Studies: Understanding the key interactions that contribute to binding.

Protocol: Virtual Screening using Molecular Docking

Objective: To identify potential inhibitors of a target enzyme from a compound library.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD).

  • Visualization software (e.g., PyMOL, Chimera).

Methodology:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target enzyme (e.g., from the Protein Data Bank).

    • Prepare the receptor by adding hydrogens, assigning partial charges, and defining the binding site.

    • Prepare the ligand library by generating 3D conformations and assigning appropriate protonation states.[19][20][21]

  • Docking Simulation:

    • Run the docking algorithm to place each ligand into the defined binding site of the receptor.[19][20]

    • The software will generate a set of possible binding poses for each ligand and score them.

  • Post-Docking Analysis:

    • Rank the ligands based on their docking scores.

    • Visually inspect the top-scoring poses to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Select a subset of promising compounds for experimental validation.

Molecular Dynamics (MD) Simulations

Principle: MD simulations are a computational method for studying the physical movement of atoms and molecules over time.[22] By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of biomolecules, including conformational changes and protein-ligand interactions.[23][24][25]

Applications:

  • Binding Free Energy Calculations: More accurately estimating the binding affinity of a ligand to a protein.

  • Analysis of Protein-Ligand Stability: Assessing the stability of a predicted binding pose over time.[26][27]

  • Understanding Allosteric Effects: Investigating how the binding of a ligand at one site can affect the conformation and activity at a distant site.

  • Refining Docking Poses: Improving the accuracy of binding poses obtained from molecular docking.

dot

Figure 3: The iterative cycle of a Molecular Dynamics (MD) simulation, where forces are calculated and positions are updated over small time steps to generate a trajectory of the system's dynamic behavior.

Structure-Based Drug Design and Lead Optimization

The integration of biophysical, computational, and structural biology techniques is at the heart of modern structure-based drug design (SBDD).

X-Ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Principle: X-ray crystallography and cryo-EM are powerful techniques for determining the three-dimensional atomic structure of proteins and protein-ligand complexes.[28][29][30] X-ray crystallography requires the formation of well-ordered crystals, while cryo-EM can be used to study large, flexible, or membrane-bound proteins that are difficult to crystallize.[31]

Applications in Drug Discovery:

  • Target Validation: Providing a detailed understanding of the target's active site and potential druggable pockets.

  • Fragment-Based Screening: Visualizing how small fragments bind to the target, providing starting points for lead development.

  • Lead Optimization: Guiding the rational design of more potent and selective inhibitors by revealing the atomic details of protein-ligand interactions.[32][33][34]

  • Understanding Drug Resistance: Identifying mutations in the target protein that confer resistance to a drug and guiding the design of next-generation inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Principle: SAR is the study of the relationship between the chemical structure of a molecule and its biological activity.[35][36] QSAR takes this a step further by developing mathematical models that quantitatively relate the chemical properties of a series of compounds to their biological activities.[37][38]

Role in Lead Optimization:

  • Guiding Chemical Synthesis: SAR and QSAR models help medicinal chemists decide which modifications to make to a lead compound to improve its potency, selectivity, and pharmacokinetic properties.[35][39]

  • Predicting the Activity of New Compounds: QSAR models can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

  • Identifying Key Structural Features: These models can highlight the structural features that are most important for activity, providing insights into the mechanism of action.

Conclusion

The development of enzyme inhibitors and the study of protein-protein interactions are complex but essential endeavors in modern drug discovery. A multi-faceted approach that integrates biophysical, computational, and structural biology techniques is crucial for success. This guide has provided an overview of the principles and applications of key methodologies, along with detailed protocols to aid researchers in their experimental design and execution. By understanding the "why" behind the "how," scientists can more effectively harness these powerful tools to advance their drug discovery programs and ultimately bring new medicines to patients.

References

  • Duff, M. R., Jr, Grubbs, J., & Howell, E. E. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biochemistry, 59(43), 4229–4243. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Nicoya. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Elder, A. D., Domin, A., Kaminski, C. F., & Jares-Erijman, E. A. (2009). A quantitative protocol for intensity-based live cell FRET imaging. Journal of The Royal Society Interface, 6(Suppl 1), S59–S81. [Link]

  • Navarro, G., Mehra, M., & Spilman, M. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14526–14534. [Link]

  • Choma, C. T. (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. Retrieved from [Link]

  • Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Huisman, M., & Kapoor, T. M. (2018). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. In Mitosis (pp. 189–213). Humana Press, New York, NY. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

  • De, R., & Re, D. (2014). Protein-Protein Interactions: Surface Plasmon Resonance. In Secretion Systems in Bacteria and Archaea (Vol. 1149, pp. 219–243). Humana Press. [Link]

  • Longdom Publishing. (n.d.). A Brief Note on SAR and QSAR Models. Journal of Computer Science & Systems Biology. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Park, S., Kim, H., Kim, J., Lee, J., Kim, H., & Lee, C. (2025). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. [Link]

  • Dauber-Osguthorpe, P., & Osguthorpe, D. J. (2001). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 81(5), 2493–2512. [Link]

  • Strelow, J. M., & Figuera-Losada, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering. [Link]

  • Nature Reviews Drug Discovery. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Nature Reviews Drug Discovery, 22(10), 785-786. [Link]

  • Creative Biostructure. (n.d.). Cryo-EM for Protein-Ligand Complexes. Retrieved from [Link]

  • Wang, J., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Journal of Cheminformatics, 16(1), 23. [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

  • Junqueira, R. G. B., & Mares-Guia, M. (1993). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Roy, K., & Roy, K. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Drug Discovery and Design. Academic Press. [Link]

  • Shapiro, A. B. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Dearden, J. C. (2016). SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. In In Silico Methods for Predicting Drug-Likeness. InTech. [Link]

  • Schrödinger. (2021, February 23). Improving Protein-Ligand Modeling into Cryo-EM Data and the use of those Models in Drug Discovery Efforts. Retrieved from [Link]

  • Lonsdale, R., & Ranaghan, K. E. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Flow Cytometric FRET Analysis of Protein Interactions. [Link]

  • Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. American Journal of Life Science and Innovation, 1(1), 1-8. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Terashi, G., et al. (2022). Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. Journal of Chemical Information and Modeling, 62(15), 3589–3602. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Beilstein-Institut. (2016). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 12, 2756-2778. [Link]

  • CD ComputaBio. (n.d.). Protein-Ligand Interaction Modeling Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SAR & QSAR Model. Retrieved from [Link]

  • Barroso, M., & Wallrabe, H. (2008). Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells. Current Protocols in Cell Biology, Chapter 17, Unit 17.8. [Link]

  • Sciety. (2025, July 5). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. [Link]

  • MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar [Video]. YouTube. [Link]

  • ResearchGate. (2023). Molecular dynamics (MD) simulation analysis of protein–ligand... [Image]. [Link]

  • KnE Publishing. (2025). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. KnE Life Sciences, 2025, 1-10. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]

  • JoVE. (2023, February 17). FRET use to Study the Dynamics Of Protein Complexes | Protocol Preview [Video]. YouTube. [Link]

Sources

Method

HPLC Analysis of Fluorobenzoic Acid Isomers: A Master Protocol

Executive Summary The separation of positional isomers—specifically 2-fluorobenzoic acid (2-FBA) , 3-fluorobenzoic acid (3-FBA) , and 4-fluorobenzoic acid (4-FBA) —presents a classic chromatographic challenge. While thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of positional isomers—specifically 2-fluorobenzoic acid (2-FBA) , 3-fluorobenzoic acid (3-FBA) , and 4-fluorobenzoic acid (4-FBA) —presents a classic chromatographic challenge. While their hydrophobicities are nearly identical, their electronic environments (pKa) and molecular shapes differ slightly due to the "ortho effect" and resonance structures.

This guide provides two validated protocols:

  • Protocol A (C18 Phase): A robust, cost-effective method relying on pH control to exploit pKa differences.

  • Protocol B (PFP Phase): A high-selectivity method utilizing Pentafluorophenyl (PFP) stationary phases for difficult matrices, leveraging

    
     and halogen-halogen interactions.
    

Scientific Foundation & Mechanism

The Separation Challenge

Isomers of fluorobenzoic acid differ primarily in the position of the fluorine atom relative to the carboxylic acid group. This positioning alters the acidity (pKa) and the dipole moment of the molecule, which are the primary levers for separation.

IsomerStructurepKa (approx)Elution Driver (C18)
2-FBA Ortho-substituted~3.27Most acidic; most ionized at pH 3. Elutes first .
3-FBA Meta-substituted~3.86Intermediate acidity. Elutes second .
4-FBA Para-substituted~4.14Least acidic; most neutral at pH 3. Elutes last .
Mechanism of Action
  • Hydrophobic Subtraction (C18): By lowering the mobile phase pH below the pKa (pH < 2.5), all species are protonated (neutral), forcing separation based purely on hydrophobicity. However, at intermediate pH (2.5–3.5), the 2-FBA is partially ionized (less hydrophobic) while 4-FBA remains mostly neutral (more hydrophobic), enhancing resolution.

  • Fluorinated Stationary Phases (PFP): PFP columns offer "shape selectivity" and strong dipole-dipole interactions. The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich fluorine of the analytes. This is often superior for resolving isomers where C18 fails due to peak co-elution.

Experimental Protocols

Reagents & Chemicals
  • Standards: 2-FBA, 3-FBA, 4-FBA (>99% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

  • Modifiers: Formic Acid (FA) or Phosphoric Acid (

    
    ) depending on detection (MS vs. UV).
    
Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of each isomer into separate 10 mL volumetric flasks.

  • Dissolve in 50:50 Water:Methanol.

  • Sonicate for 5 minutes.

Working Standard Mix (50 µg/mL):

  • Transfer 50 µL of each Stock Solution into a single 1.5 mL HPLC vial.

  • Add 850 µL of Mobile Phase A.

  • Vortex mix for 10 seconds.

Protocol A: C18 "pKa-Tuned" Method (Standard)

Best for: Routine QC, simple matrices, UV detection.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Thermo Accucore C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (near

    
     for benzoic acids).
    

Gradient Program:

Time (min) % B Event
0.0 15 Isocratic Hold (Equilibration)
1.0 15 Injection
8.0 35 Linear Gradient
8.1 90 Column Wash
10.0 90 Wash Hold

| 10.1 | 15 | Re-equilibration |

Expected Results (C18):

  • Resolution (

    
    ):  > 2.0 between all peaks.
    
  • Elution Order: 2-FBA

    
     3-FBA 
    
    
    
    4-FBA.
Protocol B: PFP "Shape-Selectivity" Method (Advanced)

Best for: Complex matrices, mass spectrometry, or if C18 fails to resolve 3-FBA/4-FBA.

  • Column: Phenomenex Kinetex F5 (PFP) or Waters ACQUITY CSH Fluoro-Phenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.[4]

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Temperature: 40°C.

Why Methanol? Methanol is a protic solvent that facilitates


 interactions better than Acetonitrile (aprotic) on phenyl phases.

Visualization of Workflows

Method Decision Tree

This diagram guides the analyst in choosing the correct column chemistry based on the sample requirements.

MethodSelection Start Start: Fluorobenzoic Acid Analysis MatrixCheck Is Sample Matrix Complex? (e.g., Plasma, Soil) Start->MatrixCheck ResolutionCheck Is Baseline Separation of 3-FBA & 4-FBA Critical? MatrixCheck->ResolutionCheck Yes C18_Path Select Protocol A (C18) Mechanism: Hydrophobicity + pKa MatrixCheck->C18_Path No (Clean Standard) ResolutionCheck->C18_Path Moderate Resolution OK PFP_Path Select Protocol B (PFP) Mechanism: Pi-Pi + Shape Selectivity ResolutionCheck->PFP_Path High Resolution Needed Opt_pH Critical Step: Adjust pH to < 3.0 C18_Path->Opt_pH Opt_MeOH Critical Step: Use Methanol as Organic PFP_Path->Opt_MeOH

Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical requirements.

Isomer Separation Mechanism

Visualizing how the ortho-effect and stationary phase interactions drive separation.

Mechanism FBA2 2-FBA (Ortho) pKa ~3.27 MobilePhase Mobile Phase (pH 2.7) FBA2->MobilePhase Partially Ionized (Less Retained) C18_Surface C18 Surface (Hydrophobic) FBA2->C18_Surface Weak Interaction FBA4 4-FBA (Para) pKa ~4.14 FBA4->MobilePhase Mostly Neutral (More Retained) FBA4->C18_Surface Strong Interaction Result Elution Order: 2-FBA -> 3-FBA -> 4-FBA C18_Surface->Result

Figure 2: Mechanistic view of C18 separation driven by pKa-dependent ionization states.

Troubleshooting & Validation Criteria

System Suitability Parameters

Before running unknown samples, ensure the system meets these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Benzoic acids are prone to tailing; ensure pH is low enough).
  • Resolution (

    
    ): 
    
    
    
    between 3-FBA and 4-FBA (the critical pair).
  • Precision: %RSD of retention time < 0.5% (n=6 injections).

Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Lower pH to < 2.5 or increase buffer concentration.
Co-elution pH too close to pKa of analytes.Adjust pH. If pH < 2.5 fails, switch to PFP column.
Retention Drift Column dewetting (C18).Ensure at least 5% organic solvent is present at start.

References

  • BenchChem. (2025).[1][5][6] High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid. Retrieved from

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Retrieved from

  • Shimadzu. (2023). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • Waters Corporation. (2022). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid - Properties and pKa data. Retrieved from

Sources

Application

Biotransformation of Fluorinated Benzoic Acids: Metabolic Pathways, Toxicity Mitigation, and Analytical Protocols

Application Note: AN-BIO-FBA-2026 Executive Summary Fluorinated benzoic acids (FBAs) serve as critical structural motifs in pharmaceuticals, agrochemicals, and material sciences due to the metabolic stability of the C–F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-FBA-2026

Executive Summary

Fluorinated benzoic acids (FBAs) serve as critical structural motifs in pharmaceuticals, agrochemicals, and material sciences due to the metabolic stability of the C–F bond. However, this stability presents a unique challenge in biotransformation studies. Unlike their chlorinated analogs, FBAs often undergo "lethal synthesis," where partial metabolism generates toxic intermediates (e.g., 3-fluorocatechol or fluorocitrate) that irreversibly inhibit key enzymes.[1]

This Application Note provides a comprehensive guide for researchers investigating the fate of 2-, 3-, and 4-fluorobenzoic acids in culture. It details the mechanistic divergence between defluorination and suicide inhibition , provides a self-validating experimental protocol using Pseudomonas and Aspergillus models, and outlines a dual-stream analytical workflow (HPLC-UV and Fluoride ISE) to confirm metabolic turnover.

Mechanistic Insights: The "Lethal Synthesis" Trap

To design a successful experiment, one must understand why FBA biotransformation often fails. The high electronegativity and small steric radius of fluorine allow FBAs to mimic natural substrates (benzoate), entering the degradation pathway until a critical catalytic step is reached.

The Aerobic Bacterial Pathway (The Pseudomonas Model)

In aerobic bacteria (e.g., Pseudomonas sp. B13, Aureobacterium sp.), degradation typically proceeds via the


-ketoadipate pathway .
  • Uptake & Dioxygenation: The FBA is converted to a fluorinated dihydrodiol and then to a fluorocatechol .

  • The Divergence Point (Critical):

    • Successful Turnover (4-FBA): 4-fluorocatechol is often successfully cleaved or defluorinated (releasing F⁻) to form 4-hydroxybenzoate, eventually entering the TCA cycle.

    • Suicide Inhibition (3-FBA): 3-fluorocatechol is a potent suicide inhibitor of catechol 2,3-dioxygenase (meta-cleavage). If the ring is cleaved via ortho-cleavage, it may eventually form fluorocitrate , which locks the TCA cycle enzyme aconitase , killing the cell.

Visualization of Metabolic Divergence

The following diagram illustrates the pathway logic and failure points.

FBA_Pathway FBA Fluorobenzoic Acid (Substrate) Diol Fluoro-Dihydrodiol FBA->Diol Dioxygenase FC Fluorocatechol (Key Intermediate) Diol->FC Dehydrogenase RingCleave Ring Cleavage (Ortho/Meta) FC->RingCleave Successful Metabolism (e.g. 4-FBA) Inhibition Suicide Inhibition (Catechol 2,3-Dioxygenase) FC->Inhibition Toxic Accumulation (e.g. 3-FBA) F_Release Defluorination (F- Release) RingCleave->F_Release FluoroCit Fluorocitrate (Aconitase Inhibition) RingCleave->FluoroCit Lethal Synthesis TCA TCA Cycle (Mineralization) F_Release->TCA Polymer Polymerization (Black Precipitate) Inhibition->Polymer Auto-oxidation

Caption: Figure 1. Metabolic fate of fluorobenzoic acids. Green paths indicate successful degradation; red paths indicate toxicity mechanisms leading to culture death or metabolite accumulation.

Experimental Design Strategy

Strain Selection
  • Bacterial Models: Pseudomonas putida or Pseudomonas sp. B13 are standard for ring-cleavage studies. Aureobacterium sp.[2][3] RHO25 is noted for 4-FBA degradation.[3]

  • Fungal Models: Aspergillus niger is preferred for hydroxylation studies (producing hydroxy-fluorobenzoates) rather than ring cleavage.

Co-Metabolism vs. Sole Carbon Source

Most wild-type strains cannot grow on FBAs alone due to the toxicity described above.

  • Recommendation: Use a Co-Metabolic Setup . Grow cells on a permissive substrate (Succinate or Benzoate) to induce dioxygenases, then introduce the FBA.

  • Induction: If using Succinate (non-inducing), add a small amount of Benzoate (1 mM) 4 hours prior to FBA addition to "prime" the aromatic degradation genes.

Detailed Protocol: Aerobic Biotransformation

Phase A: Inoculum Preparation
  • Medium: Prepare Mineral Salts Medium (MSM) lacking carbon sources.

    • Composition (per L):

      
       (6.0 g), 
      
      
      
      (3.0 g),
      
      
      (1.0 g),
      
      
      (0.5 g),
      
      
      (0.25 g). Trace elements solution (1 mL).
  • Carbon Source: Supplement with Sodium Succinate (5 mM) as the primary energy source.

  • Culture: Inoculate a single colony of Pseudomonas sp. into 50 mL MSM+Succinate. Incubate at 30°C, 180 rpm overnight until

    
    .
    
Phase B: Biotransformation Setup
  • Harvest: Centrifuge cells (4,000 x g, 10 min, 4°C) and wash twice with sterile MSM to remove residual succinate.

  • Resuspension: Resuspend cells in fresh MSM to a high density (

    
    ). High cell density is crucial to survive potential fluoride toxicity.
    
  • Substrate Addition:

    • Dissolve FBA in a minimal volume of alkaline water or MeOH (keep MeOH < 0.1% v/v).

    • Add FBA to the culture to a final concentration of 1.0 mM .

    • Control 1 (Abiotic): MSM + 1.0 mM FBA (no cells).

    • Control 2 (Biotic): Cells + MSM (no FBA).

  • Incubation: Shake at 30°C.

  • Sampling: Withdraw 1.0 mL aliquots at T=0, 4, 8, 24, and 48 hours.

Phase C: Sample Processing
  • Separation: Centrifuge sample (10,000 x g, 5 min).

  • Supernatant Split:

    • Aliquot A (500 µL): For HPLC (Metabolite profiling). Acidify with 10 µL 1M HCl to protonate acids.

    • Aliquot B (500 µL): For ISE (Fluoride release). Do NOT acidify.

Analytical Workflows

HPLC-UV Analysis (Metabolite Tracking)
  • Column: C18 Reverse Phase (e.g., Thermo Accucore C18 or Agilent Zorbax), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (2 min).
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Expected Retention: Hydroxylated metabolites (more polar) elute earlier than parent FBAs.

Fluoride Ion Release (The Validation Step)

Defluorination is the ultimate proof of ring degradation.

  • Instrument: Fluoride Ion Selective Electrode (ISE) (e.g., Orion).

  • Buffer: TISAB II (Total Ionic Strength Adjustment Buffer) .

    • Why? TISAB buffers pH to 5.0-5.5 (preventing HF formation) and chelates metal ions that interfere with F⁻ detection.[4]

  • Procedure: Mix 500 µL Aliquot B with 500 µL TISAB II. Measure mV reading against a NaF standard curve (0.1 - 10 mM).

Workflow Visualization

Workflow cluster_HPLC Pathway A: Metabolites cluster_ISE Pathway B: Defluorination Sample Culture Sample (T=24h) Spin Centrifuge 10,000 x g Sample->Spin Acid Add HCl Spin->Acid Supernatant A TISAB Add TISAB II (1:1 Ratio) Spin->TISAB Supernatant B HPLC HPLC-UV (C18 Column) Acid->HPLC Data1 Loss of Parent New Peaks HPLC->Data1 ISE Fluoride ISE TISAB->ISE Data2 F- Concentration ISE->Data2

Caption: Figure 2. Dual-stream analytical workflow. Splitting the supernatant ensures accurate quantification of both organic metabolites (HPLC) and inorganic fluoride (ISE).

Data Interpretation & Troubleshooting

Quantitative Expectations
Parameter4-Fluorobenzoate3-Fluorobenzoate2-Fluorobenzoate
HPLC Parent Loss High (>80%)Moderate (stalls)Low/Slow
New Peaks (HPLC) 4-Hydroxybenzoate3-Fluorocatechol2-Fluorocatechol
Fluoride Release High (Stoichiometric)Low (<10%)Low
Culture Color Beige/WhiteBlack/Brown Beige
The "Black Culture" Phenomenon

If your culture turns dark brown or black, do not discard it . This is a critical data point.

  • Cause: Accumulation of fluorocatechols.

  • Mechanism: The fluorine atom inhibits the ring-cleavage enzyme. The accumulated catechol undergoes auto-oxidation and polymerizes into polyphenolic pigments (similar to melanin).

References

  • Schlömann, M. (1994). Evolution of chlorocatechol catabolic pathways. Biodegradation, 5(3-4), 301-321. Link

  • Engesser, K. H., et al. (1990).[5] Degradation of 4-fluorobenzoate via 4-fluorocatechol by Alcaligenes sp.[2][3] Archives of Microbiology, 153, 193-199.[5] Link

  • Oltmanns, R. H., et al. (1989).[3] Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate.[2][3] Applied and Environmental Microbiology, 55(10), 2499-2504. Link

  • U.S. EPA. (1996). Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. Link

  • Boersma, M. G., et al. (2001). Biotransformation of fluorinated benzoates by Pseudomonas and Rhodococcus strains. FEMS Microbiology Letters. Link

Sources

Method

Application Note: 4-Amino-3-fluorobenzoic Acid as a Reactive Surrogate Tracer in Hydrological and Environmental Fate Studies

[1] Executive Summary This guide details the protocol for utilizing 4-Amino-3-fluorobenzoic acid (4-A-3-FBA) as a tracer in water systems.[1] Unlike traditional "conservative" tracers (e.g., Bromide, Uranine, or 2,6-Difl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for utilizing 4-Amino-3-fluorobenzoic acid (4-A-3-FBA) as a tracer in water systems.[1] Unlike traditional "conservative" tracers (e.g., Bromide, Uranine, or 2,6-Difluorobenzoic acid) which move passively with water, 4-A-3-FBA is an ionizable, reactive surrogate .

Its unique structure—containing both an acidic carboxyl group and a basic amine group—makes it an ideal candidate for simulating the transport, sorption, and retardation of Ionizable Organic Contaminants (IOCs) , such as fluoroquinolone antibiotics and other pharmaceutical intermediates, without releasing active pharmaceutical ingredients (APIs) into the environment.

Target Audience: Hydrogeologists, Environmental Chemists, and Drug Development Scientists conducting Environmental Risk Assessments (ERA).[1]

Part 1: Chemical Basis & Tracer Suitability[1]

The "Reactive Surrogate" Concept

Standard fluorinated benzoic acids (FBAs) are chosen for their inertness.[1] However, 4-A-3-FBA is selected specifically for its chemical activity .[1] It serves as a proxy to predict how drugs with similar pKa values and functional groups will partition between water and soil (sediment).[1]

  • Fluorine Tag (

    
    ):  Provides a unique mass defect for Mass Spectrometry and a distinct NMR signal, ensuring high selectivity against high dissolved organic carbon (DOC) backgrounds.[1]
    
  • Amphoteric Nature: Unlike anionic FBAs, 4-A-3-FBA can exist as a cation, zwitterion, or anion depending on pH, mimicking the complex behavior of many APIs.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Protocol
CAS Number 455-87-8Regulatory identification.[1]
Molecular Weight 155.13 g/mol Used for molarity calculations.[1]
pKa (Carboxyl) ~4.5 (Predicted)Anionic at neutral pH (mobile).[1]
pKa (Amino) ~2.5 - 3.0 (Est.)[1]Cationic/Zwitterionic at low pH (retarded).[1]
Solubility pH-dependentStock solutions require buffering.[1]
Aquatic Toxicity H412 (Harmful to aquatic life)CRITICAL: Injection mass must be below EC50 limits.[1]

Part 2: Experimental Design & Field Protocol

Regulatory Compliance & Safety

WARNING: 4-A-3-FBA carries the GHS hazard statement H412 (Harmful to aquatic life with long-lasting effects).[1]

  • Permitting: Obtain regulatory approval for tracer injection.[1]

  • Mass Limit: Calculate the Maximum Injection Mass (

    
    ) to ensure downstream concentration (
    
    
    
    ) remains
    
    
    (well below estimated EC50).
    
    
    Where
    
    
    is discharge (L/s) and
    
    
    is expected duration.
Dual-Tracer Injection Strategy

To quantify sorption (retardation), 4-A-3-FBA must be co-injected with a conservative reference tracer (e.g., Bromide or Deuterium).[1]

Step-by-Step Injection Protocol:

  • Stock Preparation: Dissolve 4-A-3-FBA in a basic buffer (pH 8.0, e.g.,

    
    ) to ensure full solubility as the carboxylate anion.[1] Do not dissolve in pure deionized water if acidic, as solubility decreases.
    
  • Background Sampling: Collect

    
     samples to establish background fluorine levels.
    
  • Injection: Pulse injection into the monitoring well or stream reach.[1]

  • Sampling Schedule:

    • Phase 1 (Advection): High frequency (every 15-30 mins) to capture the conservative tracer peak.

    • Phase 2 (Tail): Low frequency (every 4-12 hours) to capture the retarded desorption tail of 4-A-3-FBA.

Field-to-Lab Workflow

FieldProtocol Prep Stock Prep (pH > 6.0) Inject Co-Injection (4-A-3-FBA + Bromide) Prep->Inject Dissolved Anion Transport Subsurface Transport Inject->Transport Reactive Flow Sample Sampling (Amber Glass Vials) Transport->Sample Breakthrough Filter Field Filtration (0.2 µm PVDF) Sample->Filter Remove Particulates Storage Storage (4°C, Dark) Filter->Storage Stabilize

Figure 1: Field workflow ensuring sample integrity.[1] Filtration is critical to separate dissolved tracer from colloidal-bound fractions.[1]

Part 3: Analytical Protocol (LC-MS/MS)

Due to the amino group, HPLC-UV is often insufficient due to matrix interferences in environmental waters.[1] LC-MS/MS (Negative Electrospray Ionization, ESI-) is the gold standard.[1]

Sample Preparation (Solid Phase Extraction)

Direct injection is possible for clean water, but SPE is required for complex matrices (wastewater/sediment pore water).[1]

  • Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB.[1]

  • Conditioning: Methanol followed by Water (pH 7).[1]

  • Loading: Sample (adjusted to pH 7).

  • Elution: Methanol + 2%

    
     (to deprotonate and elute the acid).
    
LC-MS/MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.[1]

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor Ion (m/z) Product Ion (m/z) Mechanism Cone Voltage (V)

| 4-A-3-FBA | 154.0


 | 110.0 | Loss of 

| 25 | | 4-A-3-FBA (Qual) | 154.0

| 90.0 | Loss of

| 35 | | Internal Std | 159.0 (d5-BA) | 115.0 | Loss of

| 25 |[1]
Analytical Logic Tree

AnalyticalLogic Start Water Sample CheckSalinity Salinity > 1%? Start->CheckSalinity Dilute Dilute 1:10 CheckSalinity->Dilute Yes (Brine) SPE SPE Extraction (WAX Cartridge) CheckSalinity->SPE No (Freshwater) LCMS LC-MS/MS (ESI Negative) Dilute->LCMS SPE->LCMS Data Quantification (Isotope Dilution) LCMS->Data

Figure 2: Decision matrix for sample preparation based on matrix salinity, crucial for protecting the MS source.[1]

Part 4: Data Analysis & Interpretation

Calculating Retardation Factors ( )

The primary output of using 4-A-3-FBA is the Retardation Factor, which quantifies how much the "drug-like" molecule is slowed compared to the water.


[1]
  • 
    : Velocity of conservative tracer (Bromide).[1]
    
  • 
    : Velocity of 4-A-3-FBA (center of mass).[1]
    
  • 
    : Distribution coefficient (derived from the delay).[1]
    
Interpreting Breakthrough Curves (BTC)[1]
  • Coincident Peaks (

    
    ):  Indicates no sorption.[1] The aquifer is likely sandy with low organic carbon (
    
    
    
    ) and neutral pH.[1]
  • Delayed Peak (

    
    ):  Indicates sorption.[1]
    
    • If pH is low (< 5):[1] The amino group is protonated (

      
      ), causing cation exchange with soil.
      
    • If pH is neutral:[3][4] Sorption is likely hydrophobic partitioning into soil organic matter.[1]

  • Truncated Tail: Indicates irreversible loss or biodegradation (check mass balance recovery).[1]

References

  • Vertex AI Search. (2025).[1] Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Link

  • Vertex AI Search. (2025).[1] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. PubMed.[1] Link

  • Vertex AI Search. (2025).[1] Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online.[1] Link[1]

  • Vertex AI Search. (2025).[1] 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971.[1] PubChem.[1][5] Link[1]

  • Vertex AI Search. (2025).[1] Safety Data Sheet: 4-Aminobenzoic acid. Carl Roth.[1][6] Link

Sources

Application

Synthesis of EGFR inhibitors using aminobenzoic acid derivatives

Application Note: Strategic Synthesis of Quinazoline-Based EGFR Inhibitors via Aminobenzoic Acid Scaffolds Introduction: The Privileged Scaffold in Oncology The Epidermal Growth Factor Receptor (EGFR) remains a primary t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Quinazoline-Based EGFR Inhibitors via Aminobenzoic Acid Scaffolds

Introduction: The Privileged Scaffold in Oncology

The Epidermal Growth Factor Receptor (EGFR) remains a primary therapeutic target in non-small cell lung cancer (NSCLC) and glioblastoma. The clinical success of first-generation tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib established the 4-anilinoquinazoline motif as a "privileged scaffold" in medicinal chemistry.

This guide details the synthesis of this core scaffold starting from 2-aminobenzoic acid (anthranilic acid) derivatives. Unlike generic protocols, this note emphasizes the Niementowski cyclization variations and the critical Nucleophilic Aromatic Substitution (S_NAr) required to generate high-purity bioactive cores.

Biological Context: The EGFR Signaling Cascade

To understand the design requirements of the inhibitor, one must visualize the target pathway. The inhibitor must compete with ATP for the binding pocket within the intracellular tyrosine kinase domain.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int Tyrosine Kinase Domain (Intracellular) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation (Tyr Residues) EGFR_Int->Phos Activation ATP ATP ATP->EGFR_Int Phosphoryl Transfer Inhibitor Quinazoline Inhibitor (Drug) Inhibitor->EGFR_Int Competitive Blockade RAS RAS / RAF Phos->RAS MEK MEK / ERK RAS->MEK Proliferation Tumor Cell Proliferation MEK->Proliferation

Figure 1: The EGFR signaling cascade. The quinazoline inhibitor functions by competitively binding to the intracellular kinase domain, preventing ATP-mediated phosphorylation and downstream oncogenic signaling.

Strategic Retrosynthesis

The synthesis is designed for modularity.[1] By selecting the appropriate aminobenzoic acid starting material, researchers can alter the solubility profile (C6/C7 positions). By changing the aniline in the final step, potency and selectivity are tuned.

Target Molecule: 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (Gefitinib Core).

Retrosynthesis Target 4-Anilinoquinazoline (Active Inhibitor) Inter_Cl 4-Chloroquinazoline (Activated Core) Target->Inter_Cl S_NAr Coupling Reagent2 Aniline Derivative Target->Reagent2 Inter_One Quinazolin-4(3H)-one (Stable Intermediate) Inter_Cl->Inter_One Chlorination (SOCl2) Start 2-Amino-4,5-dimethoxy- benzoic acid Inter_One->Start Cyclization Reagent1 Formamidine Acetate Inter_One->Reagent1

Figure 2: Retrosynthetic workflow. The pathway utilizes a convergent strategy, building the heterocycle before introducing the pharmacophore (aniline).

Detailed Experimental Protocol

Phase 1: Cyclization (The Modified Niementowski Reaction)

The classical Niementowski reaction uses anthranilic acid and formamide at high temperatures (


). However, for methoxy-substituted derivatives, this often leads to tarry degradation. We utilize Formamidine Acetate , which acts as a milder cyclizing agent.

Reagents:

  • 2-Amino-4,5-dimethoxybenzoic acid (1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent, High BP)

Protocol:

  • Charge a round-bottom flask with 2-amino-4,5-dimethoxybenzoic acid (e.g., 5.0 g).

  • Add Formamidine Acetate (1.5 molar equivalents).

  • Suspend in 2-Methoxyethanol (10 mL/g of substrate).

  • Critical Step: Reflux at

    
     for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot (Quinazolinone).
    
  • Cool to room temperature. The product, 6,7-dimethoxyquinazolin-4(3H)-one , usually precipitates.

  • Filter and wash with cold ethanol.

    • Yield Expectation: 75–85%.

Phase 2: Activation (Chlorination)

The quinazolinone is chemically inert toward nucleophiles. We must convert the C4-carbonyl oxygen into a leaving group (Chloride).

Safety Warning: This step generates HCl and SO


 gas. Perform in a well-ventilated fume hood.

Protocol:

  • Suspend the dry Quinazolinone intermediate in Thionyl Chloride (

    
    , 10 vol).
    
  • Add a catalytic amount of DMF (3–5 drops).

    • Mechanism:[2][3][4][5][6] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Reflux for 2–4 hours. The suspension will clear as the soluble chloro-intermediate forms.

  • Work-up: Evaporate excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Azeotrope with Toluene (

    
    ) to remove traces of acid.
    
  • Result:4-Chloro-6,7-dimethoxyquinazoline (Yellow solid). Store under Nitrogen; moisture sensitive.

Phase 3: S_NAr Coupling (The "Kinase Fit")

This step introduces the aniline headgroup, which is crucial for hydrogen bonding with the Met793 residue in the EGFR kinase domain.

Reagents:

  • 4-Chloro-intermediate (from Phase 2)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (IPA)

Protocol:

  • Dissolve the 4-Chloro-intermediate in Isopropanol (15 mL/g).

  • Add the aniline derivative (1.1 eq).

  • Heat to reflux (

    
    ) for 3–5 hours.
    
  • Self-Validating Step: As the reaction proceeds, the product forms as the Hydrochloride (HCl) salt. Since the salt is insoluble in hot IPA, the product precipitates out of the boiling solution.

  • Cool to ambient temperature, then filter.

  • Wash the cake with cold IPA and Ether.

  • Result:4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline Hydrochloride .

Analytical Validation & Quality Control

To ensure the synthesized compound meets the stringency required for biological assays, compare analytical data against these standards.

Table 1: Key Analytical Markers (1H NMR in DMSO-d6)

PositionChemical Shift (

)
MultiplicityStructural Insight
H-2 (Quinazoline) 8.80 – 8.90 ppm Singlet (1H) Diagnostic Peak. Confirms the formation of the quinazoline ring. If absent, cyclization failed.
NH (Amine)11.2 – 11.5 ppmBroad SingletConfirms salt formation (HCl). Disappears with D

O shake.
OMe (C6/C7)3.95 – 4.05 ppmTwo Singlets (6H)Confirms the methoxy substituents are intact.
Aromatic (Aniline)7.00 – 8.00 ppmMultipletsPattern depends on specific aniline substitution (e.g., 3-Cl, 4-F).

HPLC Purity Criteria:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: A: 0.1% Formic Acid/Water; B: Acetonitrile. Gradient 5%

    
     95% B.
    
  • Requirement:

    
     purity at 254 nm for biological assays.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Phase 1: Low yield; sticky brown solid.Polymerization or oxidation of amino acid.Ensure inert atmosphere (

). Switch solvent to Acetic Acid (reflux) if 2-Methoxyethanol fails.
Phase 2: Reaction does not clear (remains suspension).Wet intermediate or lack of catalyst.The Quinazolinone must be bone-dry. Add more DMF catalyst.
Phase 2: Product reverts to starting material on TLC.Hydrolysis during workup.The 4-Chloro intermediate is moisture sensitive. Avoid aqueous workups. Remove

by evaporation only.
Phase 3: No precipitate forms in IPA.Product is forming as free base or solvent too polar.Add 1 eq of concentrated HCl to force salt formation. Cool to

.

References

  • Original Synthesis of Gefitinib: Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer.[7] Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. [Link]

  • Niementowski Reaction Variations: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid and amides.[5] Tetrahedron, 61(43), 10153-10160. [Link]

  • SAR of 4-Anilinoquinazolines: Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[4][7][8][9][10] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]

  • Process Chemistry (Scale-up Considerations): Chandregowda, V., et al. (2009).[11] Convergent synthesis of gefitinib, an EGFR tyrosine kinase inhibitor.[8] Heterocyclic Communications, 15(2), 149-152. [Link]

Sources

Method

Application Note: Engineering High-Performance Fluorinated Azo Pigments using 4-Amino-3-fluorobenzoic Acid

Topic: 4-Amino-3-fluorobenzoic acid for specialty dyes and pigments manufacturing Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Material Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-3-fluorobenzoic acid for specialty dyes and pigments manufacturing Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Material Scientists.

Executive Summary & Strategic Value

4-Amino-3-fluorobenzoic acid (AFBA), CAS [455-87-8], represents a critical scaffold in the engineering of "next-generation" specialty dyes and pigments. Unlike standard aniline derivatives, AFBA introduces two distinct functional handles:

  • The Fluorine Substituent (C3): Induces a strong inductive effect (-I), enhancing the photostability of the resulting chromophore and modulating the HOMO-LUMO gap, which allows for precise wavelength tuning (

    
    ).
    
  • The Carboxylic Acid Moiety (C1): Provides a site for salt formation (laking) to create insoluble pigments or amidation to link with polymeric backbones in reactive dyes.

This guide details the protocol for utilizing AFBA as a diazo component in the synthesis of high-performance azo pigments.

Scientific Rationale: The "Fluorine Effect" in Chromophores

Electronic Modulation

The introduction of fluorine ortho to the amino group (and consequently ortho to the azo linkage after diazotization) significantly alters the electronic landscape of the dye.

  • Hypsochromic/Bathochromic Shifts: The electron-withdrawing nature of fluorine generally lowers the energy of the LUMO. However, depending on the coupler used, it can induce a hypsochromic (blue) shift compared to non-fluorinated analogs due to steric twisting of the azo bridge, or a bathochromic (red) shift if planarization is maintained via intramolecular H-bonding.

  • Photostability: The C-F bond (approx. 485 kJ/mol) is significantly stronger than C-H. Replacing C-H sites vulnerable to radical attack (during photo-oxidation) with fluorine enhances the lightfastness of the pigment.

Solubility & Laking

The carboxylic acid group (


) allows for "laking"—the precipitation of the dye with metal salts (Ca²⁺, Ba²⁺) to form durable, insoluble pigments suitable for automotive coatings and high-end plastics.

Technical Specifications & Safety Profile

Table 1: Physicochemical Properties of AFBA
ParameterValueRelevance to Protocol
CAS Number 455-87-8Identity Verification
Molecular Weight 155.13 g/mol Stoichiometry calculations
Appearance White to light orange powderPurity indicator (darkening indicates oxidation)
Melting Point 215 - 218 °CThermal stability limit
Solubility Soluble in hot water, alcohols; Sparingly soluble in cold waterRequires acid/heat for initial dissolution
Acidity (

)
~4.52 (Predicted)Dictates pH control during diazotization
Safety Advisory (GHS Classification)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Handling: Use a fume hood. Fluorinated intermediates can be toxic if inhaled. Avoid contact with metals that may catalyze decomposition.

Experimental Protocol: Synthesis of a Model Fluorinated Azo Pigment

Objective: Synthesize a mono-azo pigment by coupling diazotized 4-Amino-3-fluorobenzoic acid with 2-Naphthol (Beta-Naphthol). This serves as a validation model for AFBA reactivity.

Phase A: Diazotization of AFBA

The formation of the diazonium salt must be controlled at low temperatures to prevent decomposition into phenols.

Reagents:

  • 4-Amino-3-fluorobenzoic acid (AFBA): 15.5 g (0.1 mol)

  • Hydrochloric Acid (37%): 25 mL (~0.3 mol)

  • Sodium Nitrite (

    
    ): 7.0 g (0.101 mol) dissolved in 20 mL water
    
  • Ice/Water: As needed[4]

Step-by-Step:

  • Slurry Formation: In a 500 mL beaker, disperse 15.5 g of AFBA in 100 mL of water.

  • Acidification: Slowly add 25 mL of concentrated HCl with vigorous stirring. The amine may partially dissolve as the hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–5 °C .

  • Nitrosation: Add the sodium nitrite solution dropwise via an addition funnel.

    • Critical Control Point: Maintain temperature < 5 °C. If brown fumes (

      
      ) appear, slow the addition.
      
  • Validation: Stir for 30 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

  • Clarification: If the solution is not clear, filter cold to remove unreacted amine.

  • Quenching: Destroy excess nitrous acid by adding small amounts of sulfamic acid or urea until starch-iodide paper no longer turns blue. This prevents side reactions during coupling.

Phase B: Coupling with 2-Naphthol

The coupling reaction is pH-sensitive. For phenol-based couplers, alkaline conditions promote the formation of the reactive phenoxide ion.

Reagents:

  • 2-Naphthol: 14.4 g (0.1 mol)

  • Sodium Hydroxide (NaOH): 4.5 g dissolved in 100 mL water

  • Sodium Carbonate (

    
    ): As needed for pH adjustment
    

Step-by-Step:

  • Coupler Preparation: Dissolve 14.4 g of 2-Naphthol in the NaOH solution. The solution should be clear. Cool to 10–15 °C .

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Phase A) into the alkaline 2-Naphthol solution over 30–45 minutes.

    • Observation: A heavy precipitate (the pigment) will form immediately. The color will develop (typically bright red/orange).

  • pH Maintenance: Monitor pH. Keep it between pH 8–9 using Sodium Carbonate. If pH drops too low, coupling efficiency decreases; if too high, the diazonium salt may degrade.

  • Digestion: Once addition is complete, stir for 1 hour at room temperature. Then, heat the slurry to 60 °C for 30 minutes.

    • Why? This "ripening" step promotes crystal growth, improving the filtration rate and the final pigment's opacity.

  • Isolation: Filter the pigment while warm. Wash copiously with water until the filtrate is neutral and chloride-free (test with

    
    ).
    
  • Drying: Dry the filter cake at 60–70 °C in a vacuum oven.

Process Visualization (Graphviz)

The following diagram illustrates the reaction pathway and critical control points for the synthesis.

G cluster_0 Phase A: Diazotization cluster_1 Phase B: Coupling AFBA 4-Amino-3-fluorobenzoic Acid (Starting Material) Diazonium Diazonium Salt (Intermediate) AFBA->Diazonium Acidification Acid HCl + Ice (0-5°C) Acid->Diazonium NaNO2 NaNO2 (Nitrosation) NaNO2->Diazonium Diazotization Coupling Coupling Reaction (pH 8-9, <15°C) Diazonium->Coupling Electrophilic Attack Coupler 2-Naphthol (in NaOH, pH 9) Coupler->Coupling Pigment Fluorinated Azo Pigment (Final Product) Coupling->Pigment Precipitation & Digestion

Caption: Reaction pathway for the synthesis of fluorinated azo pigments, highlighting the critical transition from diazotization to coupling.

Analytical Validation

To confirm the successful synthesis and purity of the fluorinated pigment, the following analytical methods are required:

  • FT-IR Spectroscopy:

    • Look for the disappearance of the primary amine doublets (

      
      ).
      
    • Confirm the presence of the Azo bond (

      
      ) stretch around 
      
      
      
      .
    • Verify the Carboxylic Acid (

      
      ) stretch around 
      
      
      
      .
    • Identify the C-F stretch around

      
       (often strong and broad).
      
  • UV-Vis Spectroscopy:

    • Dissolve a trace amount in DMF or Ethanol.

    • Measure

      
      .[5] Compare with non-fluorinated analog (from 4-aminobenzoic acid). The fluorine substitution typically induces a shift and changes the molar extinction coefficient (
      
      
      
      ).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Detection: 254 nm.

References

  • National Institutes of Health (NIH). (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Retrieved from [Link]

  • PubChem. (2025).[1] 4-Amino-3-fluorobenzoic acid (CID 9971) - Safety and Hazards. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diazotization of p-aminobenzoic acid derivatives. Coll. Vol. 2, p. 299. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Aminobenzoic Acid Derivatization

Welcome to the technical support center for aminobenzoic acid derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile bifunctional mole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminobenzoic acid derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile bifunctional molecules. Here, we move beyond simple protocols to explore the underlying principles, helping you make informed decisions to optimize your reactions, troubleshoot common issues, and ensure the integrity of your results.

Section 1: The "Why" and "How" of Aminobenzoic Acid Derivatization

Aminobenzoic acids (ABAs), existing as ortho-, meta-, and para-isomers, are foundational building blocks in pharmaceutical and materials science. Their dual functionality—a nucleophilic amino group and an electrophilic carboxylic acid—makes them incredibly versatile but also presents unique synthetic challenges.

Derivatization is performed for several key reasons:

  • Bioactivity Modification : Esterification or amidation can convert ABAs into active pharmaceutical ingredients (APIs), such as the local anesthetic Benzocaine from p-aminobenzoic acid (PABA).[1]

  • Analytical Enhancement : Attaching a chromophoric or fluorophoric group allows for sensitive detection in techniques like HPLC.[2]

  • Solubility Adjustment : Modifying the functional groups can significantly alter the solubility profile of the molecule in aqueous or organic media.[3]

  • Peptide and Polymer Synthesis : ABAs serve as crucial linkers or monomers where selective reaction at one functional group is required.

The primary challenge lies in selectively reacting one functional group while leaving the other untouched to prevent self-polymerization or unwanted side reactions. This guide will focus on the most common transformation: derivatization of the carboxylic acid group.

Section 2: Fundamental Principles & Key Parameters

Understanding the interplay of core chemical principles is essential for successful derivatization. The reactivity of an aminobenzoic acid is a tale of two competing functional groups.

Caption: Key reactive sites on a p-aminobenzoic acid molecule.

The Need for Activation and Protection

A carboxylic acid is not sufficiently electrophilic to react directly with most alcohols or amines under mild conditions. Therefore, it must be "activated".[4][5] Conversely, the amino group is nucleophilic and can react with an activated carboxyl group, often leading to unwanted oligomerization.

  • Activation Strategy : This involves converting the carboxyl -OH group into a better leaving group. This is achieved either by protonation with a strong acid (for esterification) or by using a coupling agent (for amidation).

  • Protection Strategy : To prevent the amino group's nucleophilic attack, it can be temporarily masked with a "protecting group" like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[6][7] In some cases, such as Fischer esterification, the strongly acidic conditions protonate the amine, serving as an in situ protecting group.[8]

Critical Reaction Parameters

Optimizing your reaction requires balancing several interconnected variables. The following table summarizes their impact:

ParameterImpact on Esterification (Acid-Catalyzed)Impact on Amidation (Coupling Agent)Key Considerations & Causality
Solvent Typically the alcohol reactant itself (e.g., ethanol). Must dissolve the ABA salt.Aprotic polar solvents (DMF, NMP, DCM, THF) are preferred.[9][10]The solvent must dissolve reactants without interfering. Protic solvents can quench coupling agents or activated intermediates. Poor solubility is a common cause of reaction failure.[11]
Temperature Often requires heating to reflux to overcome the activation energy.[12]Room temperature is common, but low temperatures (-15°C to 0°C) may be needed to minimize side reactions and racemization.[13]Higher temperatures increase reaction rate but can also accelerate side reactions like N-acylurea formation with carbodiimides.[13]
Stoichiometry A large excess of the alcohol is used to drive the equilibrium toward the product (Le Châtelier's Principle).[8]Near-equimolar amounts of acid and amine are common, with a slight excess (1.1-1.5 eq) of the coupling agent.[9]Using a large excess of expensive reagents is wasteful. For coupling reactions, excess amine can help drive the reaction, while excess coupling agent can lead to side products.
Catalyst / Reagent A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen, making it more electrophilic.[8][14]A coupling agent (e.g., EDC, DCC, HATU) is essential. A non-nucleophilic base (e.g., DIEA) is often added to neutralize acids formed.[10]The choice of coupling agent depends on the desired reactivity, solubility of byproducts, and cost. Additives like HOBt are crucial with carbodiimides to suppress racemization.[15]
Moisture Control Tolerant to small amounts of water, but excess water will shift the equilibrium back to the starting materials.[8]Strictly anhydrous conditions are critical. Water hydrolyzes coupling agents and activated intermediates, halting the reaction.Coupling agents are highly moisture-sensitive. Reactions should be run under an inert atmosphere (N₂ or Ar) with dry solvents for optimal results.[16]

Section 3: Core Experimental Protocols & Workflows

The following protocols represent robust starting points for the two most common derivatization pathways.

Protocol 1: Fischer Esterification (Synthesis of Ethyl 4-Aminobenzoate)

This classic method is a cost-effective way to produce simple alkyl esters. It relies on a large excess of alcohol and an acid catalyst to drive the reaction forward.

G A 1. Combine p-Aminobenzoic Acid and excess Ethanol in flask B 2. Stir to dissolve A->B C 3. Slowly add conc. H₂SO₄ (catalyst) (Precipitate may form) B->C D 4. Heat mixture to reflux (e.g., 75-90 minutes) C->D E 5. Monitor reaction (TLC) D->E F 6. Cool to room temperature E->F Reaction Complete G 7. Pour into ice-water F->G H 8. Neutralize with 10% Na₂CO₃ solution until pH > 8 (Product precipitates) G->H I 9. Isolate product by vacuum filtration H->I J 10. Wash with cold water and dry I->J

Caption: Workflow for Fischer Esterification of p-Aminobenzoic Acid.

Step-by-Step Methodology:

  • Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-aminobenzoic acid (1.0 eq) and absolute ethanol (10-15 eq by volume).[12]

  • Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.3 eq). Caution: This is highly exothermic. The aminobenzoic acid hydrogen sulfate salt may precipitate but will redissolve as the reaction heats.[8]

  • Reaction : Heat the mixture to a gentle reflux for 60-90 minutes. The progress can be monitored by TLC, observing the consumption of the starting material.[17]

  • Workup - Quenching : After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 3 volumes relative to the ethanol used).

  • Workup - Neutralization : Slowly add a 10% aqueous sodium carbonate solution dropwise while stirring. Vigorous CO₂ evolution will occur. Continue adding until gas evolution ceases and the solution is basic (pH > 8), which will cause the ester product to precipitate as a white solid.[8][12]

  • Isolation : Collect the solid product by vacuum filtration, wash the filter cake with cold water to remove residual salts, and dry thoroughly.

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

This method is standard for creating amide bonds under milder conditions than esterification and is the cornerstone of peptide synthesis.

Table of Common Coupling Reagents

ReagentFull NameByproductSolubility of ByproductKey Features
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive; byproduct precipitation drives reaction but makes it unsuitable for solid-phase synthesis.[15]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDUWater-solubleIdeal for aqueous reactions or protocols requiring an aqueous workup to remove byproducts.[15]
DIC DiisopropylcarbodiimideDiisopropylureaSoluble in organic solventsByproduct remains in solution, making it suitable for solid-phase synthesis and easier to monitor.[15]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate-SolubleHighly efficient, fast reaction times, but more expensive. Less prone to racemization than carbodiimides alone.

Step-by-Step Methodology:

  • Setup : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected aminobenzoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and an additive like HOBt (1-Hydroxybenzotriazole, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).[9]

  • Cooling : Cool the solution to 0°C in an ice bath. This is critical for minimizing racemization, especially with chiral aminobenzoic acids.[13]

  • Coupling Agent Addition : Add the carbodiimide coupling agent (e.g., EDC or DIC, 1.1-1.3 eq) portion-wise to the stirred solution.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : The procedure varies based on the reagents used.

    • For EDC : Quench the reaction with water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine to remove the water-soluble urea byproduct and unreacted materials.

    • For DCC/DIC : Filter the reaction mixture to remove the precipitated urea (for DCC). Concentrate the filtrate and purify by column chromatography to separate the product from the soluble urea (for DIC).

Section 4: Troubleshooting Guide

Even with robust protocols, challenges arise. This section addresses the most common issues in a Q&A format.

G Start Reaction Problem Observed (Low Yield / Incomplete / Side Products) Q1 Is the Starting Material Fully Dissolved? Start->Q1 S1 No: Change to a better solvent (e.g., DMF, NMP). Gently warm if reagents are stable. Q1->S1 Poor Solubility Q2 Yes: Are Anhydrous Conditions Being Used (for Amidation)? Q1->Q2 Good Solubility End Review protocol, optimize parameters, and retry. S1->End S2 No: Use flame-dried glassware, dry solvents, and inert atmosphere. Water deactivates coupling agents. Q2->S2 Moisture Present Q3 Yes: Is Reaction Progress Stalled? Q2->Q3 Conditions are Dry S2->End S3 Yes: Check reagent purity/activity. Add more coupling agent if applicable. Increase temperature cautiously. Q3->S3 Stalled Reaction Q4 No: Are there multiple new spots on TLC? Q3->Q4 Reaction is proceeding S3->End S4 Yes: Potential side reactions. For Amidation: N-acylurea, diacylation. Lower temperature, check stoichiometry. Q4->S4 Side Products Formed Q4->End Clean Reaction S4->End

Caption: A decision flowchart for troubleshooting common derivatization issues.

Q1: My reaction is stalled, with significant starting material remaining after the recommended time. What's wrong?

  • Answer : This is a classic problem of insufficient activation or poor reaction conditions.

    • Causality & Solution (Amidation) : Your coupling agent may have degraded due to moisture. Ensure you are using truly anhydrous solvents and an inert atmosphere.[16] The activity of older coupling agents can also diminish; use a fresh bottle. For sterically hindered substrates, you may need a more powerful coupling agent like HATU or to increase the temperature slightly (e.g., to 40°C).

    • Causality & Solution (Esterification) : Your acid catalyst may be too dilute, or you may have too much water in your system, pushing the equilibrium to the left. Ensure you are using concentrated acid and anhydrous-grade alcohol. You can also try removing water as it forms using a Dean-Stark apparatus for challenging esterifications.

Q2: My TLC/HPLC shows a messy reaction with multiple products. What are they?

  • Answer : This points to side reactions, which differ by chemistry.

    • Causality & Solution (Amidation) : With carbodiimides, a common side product is the stable N-acylurea , formed when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[13] This is more likely if the amine is sterically hindered or if the reaction temperature is too high. Solution : Run the reaction at a lower temperature (0°C) and always use an additive like HOBt or HOAt, which traps the activated intermediate as a less-prone-to-rearrangement active ester.[13] Another possibility is diacylation if your amine has multiple reactive sites.

    • Causality & Solution (General) : If you did not protect the amino group of the aminobenzoic acid during an amidation reaction, you are likely seeing oligomers or polymers forming. Solution : Protect the amine with a suitable group (e.g., Boc) before activating the carboxylic acid.

Q3: My aminobenzoic acid starting material won't dissolve. Can I just proceed?

  • Answer : No, proceeding with a heterogeneous mixture will lead to very slow and inefficient reactions. Solubility is paramount.

    • Causality & Solution : Aminobenzoic acids can have poor solubility in common non-polar solvents like DCM or ethyl acetate.[11][18] For amidations, switching to a more polar aprotic solvent like DMF or NMP is often the solution.[19] For esterifications, if the acid salt precipitates upon adding the catalyst, it should redissolve upon heating; if it doesn't, you may need to add more alcohol or a co-solvent.

Q4: I'm getting significant racemization of my chiral aminobenzoic acid derivative. How do I prevent this?

  • Answer : Racemization is a major concern in peptide chemistry and occurs via the formation of an oxazolone intermediate after carboxyl group activation.

    • Causality & Solution : This is particularly problematic with highly activating coupling agents and elevated temperatures. The most effective preventative measure is the use of additives. HOBt and, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) are designed to suppress racemization by forming active esters that are more stable towards oxazolone formation.[13] Always perform the activation and coupling at low temperatures (starting at 0°C or even -15°C).

Section 5: Frequently Asked Questions (FAQs)

Q: Do I always need to protect the amino group before derivatizing the carboxylic acid?

  • A: It depends entirely on the reaction conditions. For a Fischer esterification, the strong acid (e.g., H₂SO₄) protonates the amino group to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic, acting as an effective in situ protecting group.[8] However, for amidation reactions using coupling agents at neutral or basic pH, the amino group is free and highly nucleophilic. It will readily react with an activated carboxyl group (either on another molecule or an acylating agent). In this scenario, protection with a group like Boc or Fmoc is almost always mandatory to prevent polymerization.[20]

Q: What is the best way to monitor reaction progress?

  • A: Thin-Layer Chromatography (TLC) is the quickest and most common method.[17] Use a mobile phase that gives good separation between your starting material and product (Rf values ideally between 0.2 and 0.6). By co-spotting the reaction mixture with your starting material, you can visually track its disappearance and the appearance of the new product spot. For more quantitative analysis and to check for subtle impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[21]

Q: My final product is a salt (e.g., a hydrochloride or trifluoroacetate). How do I get the neutral compound?

  • A: This often happens after workup with acid or deprotection steps. To obtain the free base, dissolve your salt in a suitable solvent and perform a liquid-liquid extraction with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution. The base will neutralize the acid, leaving your product in its neutral form, which can then be extracted into an organic solvent like ethyl acetate or DCM. Be sure to check the pH of the aqueous layer to ensure it is basic (pH 8-9).

References

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Esterification. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Glitsch, H. G., & Tappe, A. (1989). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 61(1), 3-7. [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-Methoxy-2-iodophenylboronic Acid (MIBA) as a Kinetically Very Active Catalyst for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 77(18), 8386–8400. [Link]

  • Chemistry LibreTexts. (2024). How Cells Activate Carboxylic Acids. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. Chemical Reviews, 118(18), 9494-9552. [Link]

  • Chen, Z., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2736–2746. [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents. [Link]

  • YouTube. (2022). Reaction mechanism for Synthesis of Benzocaine from PABA. [Link]

  • ResearchGate. (n.d.). What are the best reaction conditions for an amidation reaction using EDC?[Link]

  • Chemservice. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. [Link]

  • Journal of Chemical & Engineering Data. (2018). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-3-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Amino-3-fluorobenzoic acid. This document is designed for researchers, chemists, and process development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Amino-3-fluorobenzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. We will explore the causality behind common side reactions and provide actionable, field-proven protocols to optimize your results.

Overview of a Common Synthetic Pathway

A prevalent and reliable method for synthesizing 4-Amino-3-fluorobenzoic acid involves a two-step process starting from 2-Fluoro-4-nitrotoluene. The first step is the oxidation of the methyl group to a carboxylic acid, followed by the selective reduction of the nitro group to an amine. While seemingly straightforward, each step presents unique challenges that can lead to impurities and reduced yields.

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction A 2-Fluoro-4-nitrotoluene B 3-Fluoro-4-nitrobenzoic acid A->B  K₂Cr₂O₇ / H₂SO₄   C 4-Amino-3-fluorobenzoic acid B->C  H₂, Pd/C  

Caption: Common two-step synthesis of 4-Amino-3-fluorobenzoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Issues in Starting Material (3-Fluoro-4-nitrobenzoic acid)

Question 1: My characterization (NMR/LC-MS) of the Step 1 product shows an unexpected isomer. What is it and how did it form?

Answer: The most likely isomeric impurity is 2-Fluoro-5-nitrobenzoic acid . This side product typically arises if your synthesis starts from the nitration of 4-fluorobenzoic acid instead of the oxidation of 2-fluoro-4-nitrotoluene.

  • Causality: During the electrophilic nitration of 4-fluorobenzoic acid, the directing effects of the substituents compete. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. While the desired product forms by nitration at the position ortho to the fluorine and meta to the carboxyl group, a competing reaction can occur at the other ortho position to the fluorine, yielding the 2-fluoro-5-nitro isomer[1][2].

  • Troubleshooting:

    • Confirm Starting Material: Verify the synthetic route used to prepare your 3-Fluoro-4-nitrobenzoic acid. If it was sourced commercially, request a certificate of analysis specifying isomeric purity.

    • Optimize Nitration: If you are performing the nitration, maintain a low temperature (0-5 °C) to maximize regioselectivity. Temperatures that are too high can lead to the formation of more isomers and dinitrated byproducts[3].

    • Purification: This isomer is difficult to remove from the final product. It is crucial to purify the intermediate, typically via recrystallization, before proceeding to the reduction step.

Question 2: The yield from the oxidation of 2-Fluoro-4-nitrotoluene is low, and I've isolated a neutral byproduct. What could it be?

Answer: A low yield in this step often points to incomplete oxidation. The most common neutral byproducts are the 3-Fluoro-4-nitrobenzaldehyde or the 3-Fluoro-4-nitrobenzyl alcohol [4].

  • Causality: Strong oxidizing agents like potassium dichromate are required to convert the methyl group fully to a carboxylic acid[5][6]. Insufficient oxidant, low reaction temperature, or short reaction times can halt the reaction at the intermediate aldehyde or alcohol stage.

  • Troubleshooting:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the intermediate aldehyde.

    • Adjust Stoichiometry: Ensure at least the stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary.

    • Control Temperature & Time: Maintain the reaction temperature as specified in the literature (e.g., 120 °C) for a sufficient duration (e.g., 2+ hours) to drive the reaction to completion[5][6].

Category 2: Issues in Reduction & Final Product

Question 3: My final product is off-white, with a pink, orange, or brown discoloration. What causes this, and how can I purify it?

Answer: Discoloration in the final product is almost always due to the formation of trace amounts of colored dimeric side products, specifically azoxy and azo compounds [7][8][9].

  • Causality: The catalytic hydrogenation of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reaction does not go to completion or if local concentrations of hydrogen are low, these highly reactive intermediates can condense with each other to form stable, colored azoxy (R-N=N⁺(-O⁻)-R) and azo (R-N=N-R) impurities[7][8][10]. Additionally, the final aniline product can be susceptible to air oxidation over time, though this typically results in a slower, more gradual darkening[10].

  • Troubleshooting & Purification Protocol:

    • Ensure Efficient Hydrogenation:

      • Catalyst Activity: Use a fresh, high-quality Pd/C catalyst. Ensure the catalyst is well-dispersed in the reaction medium.

      • Hydrogen Pressure: Maintain adequate hydrogen pressure throughout the reaction to ensure the reduction proceeds fully to the amine without stalling at intermediate stages.

      • Solvent Choice: Use a solvent system like Methanol/THF that fully dissolves the starting material to prevent mass transfer limitations[11].

    • Purification via Recrystallization with Activated Carbon:

      • Step 1: Dissolve the crude, discolored 4-Amino-3-fluorobenzoic acid in a minimal amount of hot solvent (e.g., hot water or an ethanol/water mixture)[11].

      • Step 2: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

      • Step 3: Keep the solution hot and stir or swirl for 5-10 minutes. The charcoal will adsorb the colored, high-molecular-weight impurities.

      • Step 4: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be done quickly to prevent premature crystallization.

      • Step 5: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

      • Step 6: Collect the white or near-white crystals by filtration and dry under vacuum.

Question 4: My yield is low, and my NMR/MS data suggests the presence of 4-Aminobenzoic acid. How is this possible?

Answer: The presence of 4-Aminobenzoic acid is a clear indication of a defluorination side reaction.

  • Causality: Catalytic hydrogenation, particularly with palladium catalysts, can sometimes induce hydrodehalogenation, where a halogen substituent is reductively cleaved from the aromatic ring and replaced with a hydrogen atom[12]. In this case, the C-F bond is cleaved to produce 4-Aminobenzoic acid. This side reaction is often promoted by prolonged reaction times, elevated temperatures, or the presence of a basic additive.

  • Troubleshooting:

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.

    • Control Temperature: Perform the hydrogenation at or near room temperature. Exothermic reactions should be actively cooled.

    • Avoid Basic Conditions: Unless necessary for another reason, avoid adding bases like triethylamine to the reaction mixture, as they can accelerate hydrodehalogenation.

    • Catalyst Screening: If the problem persists, consider screening other catalysts. While Pd is common, other metals or support materials may show lower activity for dehalogenation.

Question 5: My reaction seems to stall, and I'm isolating the hydroxylamine intermediate. What are the risks and how do I fix it?

Answer: Isolating the 4-(hydroxylamino)-3-fluorobenzoic acid intermediate indicates incomplete reduction. This is a significant issue for both yield and safety.

  • Causality: Stalling at the hydroxylamine stage can be caused by a deactivated catalyst, insufficient hydrogen, or poor mixing. Aromatic hydroxylamines can be thermally unstable and may disproportionate or decompose, sometimes exothermically, posing a safety hazard[13][14].

  • Troubleshooting:

    • Safety First: Handle any reaction mixture suspected of containing accumulated hydroxylamines with care. Avoid high temperatures.

    • Re-evaluate Catalyst: The catalyst may have been poisoned or may be low in activity. Ensure it is handled under an inert atmosphere before use. Consider adding a fresh portion of the catalyst.

    • Improve Mass Transfer: Ensure vigorous stirring to maintain good contact between the hydrogen gas, the catalyst, and the substrate in the liquid phase.

    • Check Hydrogen Supply: Verify that the hydrogen supply is not depleted and that the system is properly sealed and pressurized.

Summary of Key Side Reactions

The diagram below illustrates the primary synthesis and the branching points that lead to the most common impurities discussed.

Side_Reactions A 2-Fluoro-4-nitrotoluene B 3-Fluoro-4-nitrobenzoic acid A->B Oxidation SP1 Incomplete Oxidation (Aldehyde/Alcohol) A->SP1 Side Reaction C [Intermediates] Nitroso & Hydroxylamine B->C Reduction Start D 4-Amino-3-fluorobenzoic acid C->D Full Reduction SP2 Defluorination (4-Aminobenzoic acid) C->SP2 Side Reaction SP3 Condensation (Azoxy/Azo Impurities) C->SP3 Side Reaction SP4 Isomeric Impurity (from alternate starting material) SM2 4-Fluorobenzoic Acid SM2->B Nitration SM2->SP4 Side Reaction

Caption: Key side reactions in the synthesis of 4-Amino-3-fluorobenzoic acid.

Parameter Condition Primary Consequence Associated Byproduct(s)
Oxidation Time Too ShortIncomplete Reaction3-Fluoro-4-nitrobenzaldehyde
Reduction Catalyst Poor ActivityIncomplete Reduction / CondensationHydroxylamine, Azoxy/Azo compounds
Reduction Time Too LongHydrodehalogenation4-Aminobenzoic acid
Reaction Atmosphere Air (O₂) PresentOxidation of Final ProductColored oligomers
Starting Material Isomerically ImpureContamination of Final Product2-Amino-5-fluorobenzoic acid

References

  • PrepChem. (2023). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. Available from: [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. Available from: [Link]

  • Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Google Patents.
  • Sadler, J. L., & Bard, A. J. (1968). The Electrochemical Reduction of Aromatic Azo Compounds. Journal of the American Chemical Society, 90(8), 1979-1989.
  • Lund, H. (1991). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. In Organic Electrochemistry (pp. 411-440). CRC Press.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. Available from: [Link]

  • Google Patents. (2013). KR20130093981A - Method for preparing p-aminobenzoic acid. Google Patents.
  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Z., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 1834-1845.
  • Eckert, H. W. (1943). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry, 148(1), 205-214.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Wu, S., et al. (2021). Unspecific peroxygenase enabled formation of azoxy compounds.
  • Wu, F., et al. (2018). Azo Compounds Derived from Electrochemical Reduction of Nitro Compounds for High Performance Li‐Ion Batteries.
  • Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Supporting Information for: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Available from: [Link]

  • Giner, I., et al. (1993). The electrochemical reduction of nitrobenzene and azoxybenzene in neutral and basic aqueous methanolic solutions at polycrystalline copper and nickel electrodes. Electrochimica Acta, 38(4), 547-555.
  • Stěpnička, P., et al. (2021).
  • Google Patents. (2005). CN1625545A - The preparation method of p-aminobenzoic acid. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Wikipedia. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Amino-3-fluorobenzoic Acid

Welcome to the technical support center for the purification of crude 4-Amino-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Amino-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important chemical intermediate. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you achieve high-purity material for your research and development needs.

Introduction to Purification Challenges

Crude 4-Amino-3-fluorobenzoic acid, often synthesized via the reduction of 3-fluoro-4-nitrobenzoic acid, can contain a variety of impurities that may interfere with downstream applications. The successful removal of these impurities is critical for obtaining accurate and reproducible experimental results. This guide will walk you through the most common purification techniques, offering detailed protocols, troubleshooting advice, and the scientific rationale behind each step.

Understanding Potential Impurities

The first step in any purification strategy is to understand the potential impurities in your crude material. For 4-Amino-3-fluorobenzoic acid synthesized by the reduction of 3-fluoro-4-nitrobenzoic acid, common impurities may include:

  • Unreacted Starting Material: Residual 3-fluoro-4-nitrobenzoic acid is a common impurity.

  • Isomeric Impurities: Depending on the synthesis of the starting material, isomeric aminofluorobenzoic acids could be present.

  • By-products of Reduction: Incomplete reduction or side reactions can lead to various by-products.

  • Residual Catalysts and Reagents: Catalysts (e.g., Palladium on carbon) and reducing agents or their by-products may be present.

  • Color Impurities: Often, crude aromatic amines can be colored due to trace amounts of oxidized or polymeric species.

A general workflow for the purification of crude 4-Amino-3-fluorobenzoic acid is presented below.

Caption: General purification workflow for crude 4-Amino-3-fluorobenzoic acid.

Purification Technique 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

FAQ: Recrystallization

Q1: What is the best solvent system for the recrystallization of 4-Amino-3-fluorobenzoic acid?

A1: For aminobenzoic acids, a mixed solvent system of a polar protic solvent and water is often effective. An ethanol/water mixture is a good starting point. The goal is to find a solvent system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities remain soluble or insoluble in the hot solvent. For related compounds like 4-Amino-2-fluorobenzoic acid, methanol and ethanol are known to be effective solvents.

Q2: I'm observing an oiling out of my product instead of crystallization. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities depressing the melting point. To prevent this:

  • Increase the amount of the "good" solvent: Add more of the solvent in which your compound is more soluble (e.g., ethanol in an ethanol/water system) to the hot mixture to ensure complete dissolution before cooling.

  • Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Detailed Protocol: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Amino-3-fluorobenzoic acid. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Purification Technique 2: Acid-Base Extraction

This technique exploits the acidic (carboxylic acid) and basic (amino) functional groups of 4-Amino-3-fluorobenzoic acid. By adjusting the pH of an aqueous solution, the compound can be selectively moved between an aqueous and an organic layer, leaving behind neutral impurities.

FAQ: Acid-Base Extraction

Q1: At what pH should I dissolve and precipitate my 4-Amino-3-fluorobenzoic acid?

A1: To dissolve the compound in the aqueous phase, you should deprotonate the carboxylic acid group by making the solution basic. A pH of around 8-9, achievable with a weak base like sodium bicarbonate or a dilute solution of sodium hydroxide, should be sufficient. To precipitate the compound, you will need to protonate the carboxylate and neutralize the amino group by acidifying the solution. The isoelectric point (pI) is the pH at which the molecule has a net zero charge and is least soluble. For aminobenzoic acids, this is typically in the weakly acidic range. Aim for a pH of around 4-5 for precipitation.

Q2: What organic solvent should I use for the extraction?

A2: A water-immiscible organic solvent in which your neutral impurities are soluble is required. Ethyl acetate is a common choice as it can dissolve a wide range of organic impurities and is easily removed by evaporation.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-Amino-3-fluorobenzoic acid in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The 4-Amino-3-fluorobenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH reaches approximately 4-5. The pure 4-Amino-3-fluorobenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Caption: Acid-Base extraction workflow for 4-Amino-3-fluorobenzoic acid.

Purity Assessment

After purification, it is essential to assess the purity of your 4-Amino-3-fluorobenzoic acid. The following techniques are commonly used:

Melting Point

Pure 4-Amino-3-fluorobenzoic acid has a sharp melting point. A broad or depressed melting point range is indicative of impurities. The reported melting point is in the range of 213-218 °C.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing purity and identifying impurities. A reversed-phase C18 column is typically suitable for this type of compound.

Parameter Recommendation
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5), B: Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., starting with 20-30% B)
Flow Rate 1.0 mL/min
Detection UV at ~255 nm
Injection Volume 10 µL
Sample Prep Dissolve in mobile phase or a suitable solvent like methanol

Note: This is a starting point, and method development may be required for optimal separation of specific impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and identifying any residual impurities. The spectra should be clean, with the correct chemical shifts, multiplicities, and integration values. Spectra are typically run in a deuterated solvent such as DMSO-d₆. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery after recrystallization - Too much solvent used.- Premature crystallization during hot filtration.- Compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is hot.- Optimize the solvent system or cool to a lower temperature.
Product still appears impure by HPLC/NMR after one purification cycle - Impurities have similar properties to the product.- Inefficient purification method.- Repeat the purification step.- Try an alternative purification method (e.g., acid-base extraction if recrystallization was used).- Consider column chromatography for difficult separations.
Formation of an emulsion during acid-base extraction - Agitation was too vigorous.- High concentration of dissolved solids.- Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.

References

  • Krishna Mohan, V., Narsimha Reddy, P., & Kulkarni, S. J. (2004). A simple and efficient method for the bromination of aromatic compounds using ammonium bromide and hydrogen peroxide.
  • Arshad, M., Bhat, A. R., & Azam, A. (2009). Synthesis, characterization and in vitro antiamoebic activity of 5-((4-(piperazin-1-yl)phenyl)diazenyl)-2-substituted-1H-benzo[d]imidazoles. European Journal of Medicinal Chemistry, 44(9), 3537-3543.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. CN104945119A.
  • Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • PubChem. 4-Amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. 3-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]

  • PureSynth. 4-Amino-3-Fluorobenzoic Acid 98.0%(HPLC). Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-3-fluorobenzoic Acid Esters

Welcome to the technical support center for the synthesis of 4-Amino-3-fluorobenzoic acid esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-fluorobenzoic acid esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial chemical intermediate. Here, we provide in-depth, field-proven insights and practical solutions to optimize your synthetic route and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Amino-3-fluorobenzoic acid esters?

A1: The most prevalent and robust method involves a two-step process:

  • Fluorination of a suitable precursor: This often starts with 4-aminobenzoic acid, which is fluorinated to introduce the fluorine atom at the 3-position.

  • Esterification: The resulting 4-Amino-3-fluorobenzoic acid is then esterified to the desired ester (e.g., methyl or ethyl ester).

Fischer esterification is a commonly employed method for the second step, utilizing an excess of the corresponding alcohol (methanol or ethanol) and a strong acid catalyst like sulfuric acid.[1][2]

Q2: What are the primary factors that influence the yield and purity of the final product?

A2: Several critical parameters must be carefully controlled:

  • Purity of Starting Materials: Impurities in the initial 4-Amino-3-fluorobenzoic acid can lead to side reactions and purification challenges.

  • Reaction Temperature: Both the fluorination and esterification steps are sensitive to temperature. Deviations can result in incomplete reactions or the formation of byproducts.

  • Catalyst Concentration: In Fischer esterification, the concentration of the acid catalyst is crucial. An insufficient amount will lead to slow or incomplete reaction, while an excess can cause degradation of the starting material or product.

  • Water Removal: Fischer esterification is a reversible reaction.[1] Efficient removal of water as it is formed is essential to drive the equilibrium towards the product side and maximize the yield.

Q3: How does the fluorine substituent affect the esterification reaction?

A3: The fluorine atom, being a strongly electron-withdrawing group, influences the reactivity of the carboxylic acid.[3] It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3] However, the basicity of the amino group also plays a significant role, as it can be protonated by the acid catalyst, which can affect the overall reaction kinetics.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis.

Issue 1: Low Yield in the Esterification Step

Potential Cause Explanation & Solution
Incomplete Reaction The Fischer esterification is an equilibrium-limited process. To drive the reaction to completion, use a large excess of the alcohol, which serves as both reactant and solvent.[3] Ensure the reaction is heated at reflux for an adequate duration (typically 60-75 minutes or longer, monitored by TLC) to reach equilibrium.[1]
Presence of Water Water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous alcohol and reagents. If practical for your setup, using a Dean-Stark apparatus can effectively remove water as it forms.
Insufficient Catalyst The amino group on the benzene ring is basic and will react with the acid catalyst.[1] Therefore, a stoichiometric amount of acid, rather than a purely catalytic amount, is often required to ensure there is enough free acid to catalyze the esterification.[1] Slowly add at least one equivalent of concentrated sulfuric acid to the reaction mixture.[1]
Product Loss During Workup The ester product can be partially soluble in the aqueous phase during extraction. Ensure proper pH adjustment during workup. After the reaction, the mixture is typically cooled and then neutralized with a base like sodium carbonate to deprotonate the amino group and precipitate the water-insoluble free ester, which can then be isolated by filtration.[1]

Issue 2: Formation of Impurities and Purification Challenges

Potential Cause Explanation & Solution
Side Reactions At high temperatures or with prolonged reaction times, side reactions such as polymerization or degradation can occur. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessary heating.
Incomplete Neutralization If the product is not fully neutralized during workup, it may remain as a salt and be lost in the aqueous phase. Carefully monitor the pH during the addition of the base.
Purification Method The crude product may contain unreacted starting material or other impurities. Recrystallization is a common and effective method for purification.[4] A suitable solvent system, such as a mixture of dichloromethane and methanol, can be used to obtain high-purity crystals.[4] Column chromatography can also be employed for more challenging separations.

Issue 3: Difficulty in Isolating the Product

Potential Cause Explanation & Solution
Product is an Oil Sometimes the ester may not precipitate as a solid, especially if it is of lower purity. In such cases, an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.[3] The organic layers should be combined, dried over an anhydrous salt like magnesium sulfate, and the solvent evaporated to yield the product.[3]
Fine Precipitate A very fine precipitate can be difficult to filter. Using a centrifuge to pellet the solid before decanting the supernatant can be an effective alternative to filtration.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Amino-3-fluorobenzoate via Fischer Esterification

This protocol details the esterification of 4-Amino-3-fluorobenzoic acid using ethanol.

Materials:

  • 4-Amino-3-fluorobenzoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium carbonate solution (10%)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.55 g (10 mmol) of 4-Amino-3-fluorobenzoic acid and 25 mL of absolute ethanol.

  • Stir the mixture until the solid is fully suspended.

  • Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture while stirring. A precipitate may form.[1]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain ethyl 4-amino-3-fluorobenzoate.

Visualizations

Troubleshooting Workflow for Low Ester Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present workup_issue Check Workup Procedure check_completion->workup_issue No Starting Material extend_reflux Extend Reflux Time / Increase Alcohol Excess incomplete->extend_reflux Yes check_catalyst Review Catalyst Amount incomplete->check_catalyst No success Yield Improved extend_reflux->success add_catalyst Increase H2SO4 Stoichiometry check_catalyst->add_catalyst add_catalyst->success ph_check Verify pH During Neutralization workup_issue->ph_check adjust_ph Adjust pH to ~8 ph_check->adjust_ph Incorrect pH extraction_check Product Oiling Out? ph_check->extraction_check Correct pH adjust_ph->success perform_extraction Perform Liquid-Liquid Extraction extraction_check->perform_extraction Yes extraction_check->success No perform_extraction->success

Sources

Troubleshooting

Troubleshooting N-acylurea formation in coupling reactions

The following technical guide is structured as an interactive support center resource. It prioritizes diagnostic logic and mechanistic understanding to resolve N-acylurea formation in coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center resource. It prioritizes diagnostic logic and mechanistic understanding to resolve N-acylurea formation in coupling reactions.

Ticket Topic: Troubleshooting N-acylurea Side-Reactions in Carbodiimide Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Yield Killer

If you are observing low yields in carbodiimide-mediated couplings (DCC, EDC, DIC) despite full consumption of the starting carboxylic acid, or if you isolate a stable byproduct with the exact mass of your expected activated ester (or intermediate), you are likely dealing with N-acylurea formation .

This guide covers the diagnosis, mechanistic root cause, and prevention protocols for this specific rearrangement.

Module 1: Diagnostic Triage

"How do I know if I have N-acylurea?"

N-acylureas are insidious because they are isomers of the reactive O-acylisourea intermediate. They are stable, unreactive, and often co-elute with your product.

The Diagnostic Checklist
Diagnostic MethodObservation Indicating N-acylurea
LC-MS Mass Match: You see a peak with Mass = [Acid] + [Carbodiimide]. Stability: This peak persists even after adding excess amine or water (unlike the transient O-acylisourea).
1H NMR Loss of Symmetry: If using symmetric carbodiimides (DCC, DIC), the urea protons are no longer equivalent. Shift: Distinct downfield shift of the N-H proton compared to the urea byproduct.
13C NMR Three Carbonyls: You will see distinct signals for the amide carbonyl (~170 ppm) and the urea carbonyl (~154 ppm) within the same molecule [1].
TLC New Spot: A spot that is more lipophilic than the urea byproduct but distinct from the product.
Module 2: Mechanistic Root Cause

"Why is this happening?"

The formation of N-acylurea is a "race condition" between two competing pathways.[1]

  • Pathway A (Desired): Intermolecular attack by the amine.

  • Pathway B (Undesired): Intramolecular O-to-N rearrangement.

The O-acylisourea intermediate is unstable. If the amine is slow to attack (due to steric hindrance or low concentration) or if the temperature is too high, the oxygen-bound acyl group migrates to the nitrogen of the carbodiimide skeleton. Once formed, this rearrangement is irreversible.

Visualizing the Competition

N_Acylurea_Mechanism Start Carboxylic Acid + Carbodiimide Inter O-Acylisourea (Reactive Intermediate) Start->Inter Activation Product Desired Amide + Urea Byproduct Inter->Product Pathway A: Fast Intermolecular Attack (k_couple) SideProduct N-Acylurea (Dead End / Stable) Inter->SideProduct Pathway B: Slow Intramolecular Shift (k_rearrange) Amine + Amine (Nucleophile) Rearrange Intramolecular Rearrangement (O -> N)

Caption: The kinetic bifurcation. Pathway A (Coupling) is bimolecular and depends on amine concentration. Pathway B (Rearrangement) is unimolecular and depends on temperature/solvent.

Module 3: Prevention & Optimization Protocols

"How do I stop it?"

To win the race, you must either accelerate the coupling or stabilize the intermediate . The most effective strategy is converting the volatile O-acylisourea into a more stable "Active Ester" using additives.

Protocol: Additive-Enhanced Coupling

Standard Operating Procedure (SOP) to minimize rearrangement.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Additive (1.0–1.2 equiv) in DCM or DMF.

    • Note: DCM is preferred. Polar solvents like DMF stabilize the charged transition state of the rearrangement, accelerating the side reaction [2].

  • Cool: Chill reaction to 0°C.

    • Reason: Rearrangement has a higher activation energy than active ester formation. Low temp favors the desired kinetic pathway.

  • Activate: Add Carbodiimide (e.g., EDC[2]·HCl or DIC, 1.0–1.1 equiv). Stir for 5–15 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The additive intercepts the O-acylisourea immediately to form the Active Ester (e.g., -OBt or -Oxyma ester).

  • Couple: Add the Amine (1.0–1.5 equiv). Allow to warm to Room Temp.

Additive Selection Guide
AdditiveEfficiencyRisk ProfileRecommendation
HOBt GoodExplosive (dry form)Legacy standard. Effective for most routine couplings.
HOAt BetterExpensiveUse for sterically hindered amines. The pyridine nitrogen provides a "neighboring group effect" that accelerates coupling [3].
Oxyma Pure Best SafeSuperior suppression of racemization and rearrangement. Replaces HOBt in modern workflows [4].
Module 4: Remediation & FAQ

"I have the byproduct. Now what?"

Purification Strategy

If N-acylurea has formed, you cannot reverse it. You must separate it.

  • Solubility Switch (EDC): If you used EDC, the resulting N-acylurea is partially water-soluble (unlike DCU-derived N-acylureas). A rigorous acid/base workup may remove a significant portion.

  • Chromatography: N-acylureas are typically less polar than the desired amide but more polar than the urea byproduct. A shallow gradient on silica is required.

Frequently Asked Questions

Q: Can I use heat to force the reaction if it's slow? A: NO. Heating a carbodiimide reaction is the primary trigger for N-acylurea formation. If the reaction is sluggish at RT, do not heat. Instead, switch to a more potent coupling reagent like HATU or T3P , which do not proceed via the O-acylisourea mechanism.

Q: Why does the order of addition matter? A: If you add the Carbodiimide to the Acid without the Amine or Additive present, the O-acylisourea sits in solution with no nucleophile to react with. It will rearrange. Always have the additive present during activation.

Q: Does steric hindrance affect this? A: Yes. Bulky acids or amines slow down the intermolecular coupling (Pathway A), giving the intramolecular rearrangement (Pathway B) more time to occur. For bulky substrates, Oxyma Pure or HOAt is mandatory.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Optimization

Technical Support Center: Peptide Synthesis &amp; Coupling Reagents

Topic: Prevention of Guanidinium Formation with HATU Executive Summary Guanidinylation is a critical side reaction encountered when using uronium/aminium-based coupling reagents like HATU, HBTU, or TBTU.[1] It occurs whe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Guanidinium Formation with HATU

Executive Summary

Guanidinylation is a critical side reaction encountered when using uronium/aminium-based coupling reagents like HATU, HBTU, or TBTU.[1] It occurs when the free amine (N-terminus or side chain) attacks the coupling reagent directly rather than the activated carboxylic acid.[1] This results in a permanently "capped" peptide chain terminated by a tetramethylguanidinium moiety, rendering the sequence inactive and impossible to elongate.

This guide details the mechanistic root cause of this failure mode and provides a self-validating protocol to prevent it.

Module 1: The Mechanism (Root Cause Analysis)

To prevent guanidinium formation, one must understand the kinetic competition occurring in the reaction vessel.

In a standard coupling reaction, two pathways compete for the amine nucleophile:

  • Pathway A (Desired): The amine attacks the Active Ester (OAt-ester), forming the peptide bond.

  • Pathway B (Parasitic): The amine attacks the HATU reagent directly at the central carbon of the uronium/guanidinium core.

Key Insight: Pathway B is irreversible. Once the amine is guanidinylated, it loses its nucleophilicity and cannot participate in further coupling. This side reaction is favored when:

  • Excess HATU is present relative to the carboxylic acid.

  • Pre-activation is skipped , leaving unreacted HATU in the presence of the amine.

  • Slow Activation Kinetics , caused by steric hindrance of the carboxylic acid.

Visualizing the Kinetic Competition

GuanidiniumMechanism HATU HATU Reagent (Uronium/Guanidinium Salt) ActiveEster Active Ester (OAt-Ester) HATU->ActiveEster Fast (if unhindered) Guanidine DEAD END (Guanidinium-Capped Amine) [M+H] +99 Da HATU->Guanidine Pathway B (Direct Attack by Amine) Acid Carboxylic Acid (R-COOH) Acid->HATU Activation Step Base Base (DIEA/NMM) Base->HATU Activation Step Peptide DESIRED PRODUCT (Peptide Bond) ActiveEster->Peptide Pathway A (Nucleophilic Attack) Amine Free Amine (R'-NH2) Amine->Peptide Amine->Guanidine

Figure 1: Kinetic competition between peptide bond formation (Green) and irreversible guanidinylation (Red). The presence of free HATU when the amine is added is the primary risk factor.

Module 2: Troubleshooting Protocols

The following protocol is designed to ensure 0% free HATU exists at the moment the amine is introduced.

Standard Operating Procedure (SOP): HATU Pre-activation
StepActionTechnical Rationale
1 Calculate Stoichiometry Ensure Acid > HATU . Recommended: 1.1 eq Acid : 1.0 eq HATU : 1.2 eq Amine. Never use excess HATU relative to the Acid.
2 Dissolve Acid & HATU Dissolve the Amino Acid/Carboxylic Acid and HATU in the solvent (DMF/NMP). Do not add the amine yet.
3 Add Base (Trigger) Add DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
4 The Pre-activation Window Wait 1–3 minutes. Allow the color to shift (often to yellow). This time allows the Acid to consume the HATU and form the OAt-Active Ester.
5 Add Amine Only after the wait period, add the amine component to the mixture.
Protocol Validation Checks
  • Visual Check: The solution should turn yellow upon base addition (release of HOAt/OAt- anion).

  • LCMS Check: If you observe a mass shift of +99 Da (or +100 Da depending on ionization) on your amine species, your pre-activation was insufficient, or HATU was in excess.

Module 3: Frequently Asked Questions (FAQs)

Q1: I followed the protocol, but I still see the +99 Da byproduct. What happened? Diagnosis: You likely have a "slow activation" scenario. Explanation: If your carboxylic acid is sterically hindered (e.g., Aib, N-methyl amino acids), it reacts slowly with HATU. Even with a 2-minute wait, unreacted HATU may remain. Fix:

  • Increase pre-activation time to 5–15 minutes .

  • Switch to PyBOP or PyAOP . Phosphonium salts cannot form the stable guanidinium byproduct; they form a different byproduct that is less likely to cap the amine permanently.

Q2: Can I just add everything together (In-Situ Activation) to save time? Answer: No. While possible with carbodiimides (DIC/EDC) or phosphonium salts (PyBOP), "one-pot" addition is strictly contraindicated for HATU/HBTU. The reaction rate of the amine with HATU is often faster than the reaction of the acid with HATU, guaranteeing side products.

Q3: How do I distinguish the Guanidinium byproduct from other impurities on MS? Answer: Look for the specific mass signature.

  • Structure: The added group is the

    
    -tetramethylguanidinium moiety.
    
  • Mass Shift: The net mass addition to your peptide is +99.07 Da .

  • Formula Change:

    
     (net addition after proton loss/gain accounting).
    
  • Characteristics: This peak will be distinct from the unreacted amine and usually elutes later on Reverse Phase HPLC due to increased hydrophobicity from the tetramethyl groups.

Q4: Does the choice of base matter? Answer: Yes.

  • DIEA (DIPEA): Standard.[2] Good steric bulk prevents it from reacting with HATU itself.

  • Triethylamine (TEA): Avoid if possible. It can occasionally react with electrophiles or cause racemization, though less likely to cause guanidinylation directly.

  • NMM (N-Methylmorpholine): A weaker base, often safer for preventing racemization of Cys/His, but requires longer pre-activation times.

References
  • Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

    • Foundational paper describing HATU and the n
  • Albericio, F., et al. (1998). On the formation of N-guanidino derivatives in the coupling of amines with uronium/aminium salts. Journal of Organic Chemistry. Link

    • Definitive study on the mechanism of guanidinium form
  • Sigma-Aldrich (Merck). Peptide Coupling Reagents: Application Guide. Link

    • General technical guide confirming the necessity of pre-activ

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in Aryl Fluorination (Sandmeyer/Balz-Schiemann)

[1] Ticket ID: #FL-SAND-001 Subject: Optimization of Aryl Fluorination via Diazonium Intermediates Assigned Specialist: Senior Application Scientist Status: Open[1] Executive Summary & Terminology Clarification User Note...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #FL-SAND-001 Subject: Optimization of Aryl Fluorination via Diazonium Intermediates Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Terminology Clarification

User Note: While often colloquially grouped with "Sandmeyer" reactions (which use Cu salts for Cl/Br/CN installation), the fluorination of diazonium salts is distinct.[1][2] It does not typically involve copper catalysis.[1] It is technically the Balz-Schiemann Reaction (thermal decomposition of isolated diazonium tetrafluoroborates) or Dedieu/Olah Fluorination (in situ fluorination using HF-base complexes).[1]

This guide addresses the critical "Yield vs. Purity" battle in these reactions. The primary failure modes are hydrolysis (phenol formation) , hydro-dediazoniation (reduction) , and azo-coupling (tar formation) .[1]

Troubleshooting Matrix: Symptom-Based Diagnosis

Use this table to quickly identify the root cause of your impurity profile.

SymptomProbable ByproductRoot CauseCorrective Action
Product contains -OH (Phenol) Phenol (Hydrolysis)Water presence during decomposition.1. Switch to anhydrous diazotization (t-BuONO/BF3).2. Ensure

source is dry.3. Use non-nucleophilic counterions (

or

).[1]
Product contains -H (Reduction) Arene (Hydro-dediazoniation)Radical H-abstraction from solvent.1. Avoid ethers (THF, Dioxane) or alcohols.2. Switch to halogenated solvents (

,

) or ionic liquids.3. Add radical scavengers (TEMPO) if mechanism allows.[1]
Deep red/orange color or "Tar" Azo-dyes / PolymersCoupling between diazonium & amine.1. Ensure complete diazotization before heating.2. Maintain acidic pH to protonate unreacted amine.3. Increase dilution to prevent intermolecular coupling.[1]
Violent Exotherm / "Fuming" DecompositionThermal runaway (Autocatalytic).[1]1. CRITICAL SAFETY: Switch to Continuous Flow (see Protocol 2).2. Use inert fluorocarbon solvents (e.g., Perfluorohexane) as heat sinks.[1]
Isomer Scrambling Regio-isomersAryne intermediate formation.[1]1. Avoid strong bases during decomposition.2. Lower decomposition temperature using photochemical methods.[1]

Mechanistic Deep Dive: The "Fork in the Road"

To minimize byproducts, you must control the fate of the Aryl Cation .[3] The diagram below illustrates the competing pathways you are fighting against.

SandmeyerFluorination Amine Aryl Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+ X-) Amine->Diazonium Diazotization (NaNO2/H+ or t-BuONO) Radical Aryl Radical (Ar•) Diazonium->Radical Homolytic Cleavage (Cu cat. or Photoredox) Cation Aryl Cation (Ar+) Diazonium->Cation Heterolytic Cleavage (Thermal/Solvent) Azo Azo Dye (Tar) Diazonium->Azo Coupling w/ Amine (Low Acidity) Arene Reduced Arene (Impurity) Radical->Arene H-Abstraction (Solvent: THF/EtOH) ArF Aryl Fluoride (Target) Cation->ArF Fluoride Source (BF4-, PF6-, HF) Phenol Phenol (Impurity) Cation->Phenol Water Attack (Hydrolysis)

Figure 1: Mechanistic bifurcation in diazonium decomposition. The goal is to maximize the Heterolytic path (Blue) while excluding water to prevent Phenol formation.

Validated Protocols

Protocol A: The "Anhydrous" Balz-Schiemann (Batch)

Best for: Small scale (<5g), moisture-sensitive substrates.[1]

Why this works: By using nitrosonium tetrafluoroborate (


) or alkyl nitrites in organic solvent, we eliminate the water introduced by aqueous 

and acids, drastically reducing phenol formation [1].[1]
  • Preparation: Flame-dry a 3-neck round bottom flask under

    
    .
    
  • Dissolution: Dissolve Aryl Amine (1.0 equiv) in anhydrous

    
     (DCM). Cool to 0°C.
    
  • Diazotization: Dropwise add

    
     (1.5 equiv). Note: A white complex may precipitate.
    
  • Activation: Dropwise add t-Butyl Nitrite (t-BuONO) (1.2 equiv) over 20 mins.

    • Checkpoint: The solution should turn homogeneous or change color. Stir at 0°C for 30 mins.

  • Precipitation: Add cold diethyl ether or pentane to force the diazonium tetrafluoroborate salt to precipitate.

  • Filtration: Filter quickly under

    
    . Do not let the salt dry completely (explosion risk).
    
  • Decomposition: Suspend the damp salt in 1,2-dichlorobenzene (high boiling point, inert). Heat strictly to the decomposition onset temperature (typically 80–110°C) until

    
     evolution ceases.
    
Protocol B: Continuous Flow Fluorination (Safety & Scale)

Best for: Scale-up (>10g), unstable diazonium salts, exothermic control.[1]

Why this works: Flow chemistry minimizes the "active inventory" of explosive diazonium salt.[4] It allows for rapid heating and cooling, preventing thermal runaway and minimizing residence time for side reactions [2, 3].[1]

FlowSetup cluster_0 Module 1: Diazotization (0°C) cluster_1 Module 2: Thermal Decomposition (60-80°C) PumpA Pump A: Amine in THF Mixer1 Micro-Mixer (T-Piece) PumpA->Mixer1 PumpB Pump B: t-BuONO / BF3 PumpB->Mixer1 Coil1 Residence Coil (10 min) Mixer1->Coil1 Heater Heated Coil (Sand/Oil Bath) Coil1->Heater In-situ Salt BPR Back Pressure Regulator (3 bar) Heater->BPR Collection Quench/Collection BPR->Collection

Figure 2: Continuous flow setup for Balz-Schiemann reaction.[1] This setup prevents the accumulation of hazardous intermediates.[1][5]

Steps:

  • Feed A: Amine (0.5 M) in anhydrous THF (or Acetonitrile if THF causes reduction).

  • Feed B: t-BuONO (1.2 equiv) +

    
     (1.5 equiv).
    
  • Reactor 1 (Diazotization): Mix Feeds A & B at 0°C. Residence time: 5–10 mins.

  • Reactor 2 (Decomposition): Pass the stream directly into a heated coil (60–90°C). Residence time: 1–5 mins.[1]

  • Pressure: Maintain system at 3–5 bar (using a Back Pressure Regulator) to keep

    
     in solution and prevent slug flow, which ruins heat transfer.
    

FAQ: Expert Insights

Q: My diazonium salt is stable, but the yield of Fluoride is <30%. Why? A: You likely have a "tight ion pair" issue. In non-polar solvents, the


 anion is not nucleophilic enough to quench the cation before it reacts with something else.
  • Fix: Switch to Olah's Reagent (Pyridine-HF) or add a phase transfer catalyst if using a biphasic system. Alternatively, use

    
     to generate the diazonium hexafluorophosphate, which often decomposes more cleanly [4].[1]
    

Q: Can I use glass reactors for Olah's Reagent? A: No. HF etches glass. You must use PTFE (Teflon) or PFA tubing and reactors. For standard Balz-Schiemann (


), glass is acceptable but check for etching over time.[1]

Q: How do I remove the boron trifluoride (


) byproduct? 
A: 

is a gas/Lewis acid that will complex with your product. Quench the reaction mixture with aqueous

or

solution. This converts

into water-soluble salts (

).[1]

References

  • Doyle, M. P., et al. (1979).[1] Alkyl Nitrite-Metal Halide Deamination.[1] Reactions of Arylamines. Journal of Organic Chemistry.[1][6] Link

  • Buchwald, S. L., et al. (2016).[1][4] Continuous-Flow Synthesis of Aryl Fluorides via Balz-Schiemann Reaction.[1][4][5][7][8] Angewandte Chemie International Edition.[1][4] Link

  • Yu, H., et al. (2023).[1] A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments (JoVE).[1] Link

  • Olah, G. A., et al. (1973).[1][6][9] Synthetic Methods and Reactions; I. Preparation of Aryl Fluorides from Arenediazonium Tetrafluoroborates. Synthesis.[1][3][4][5][6][8][9][10][11][12][13] Link

Sources

Optimization

Process Chemistry Support Center: 2-Amino-3-fluorobenzoic Acid

Ticket ID: CAS-825-22-9-SCALE Status: Open Priority: High (Scale-up Critical) Assigned Specialist: Senior Application Scientist, Process R&D Introduction: The Scale-Up Challenge Welcome to the technical support portal fo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-825-22-9-SCALE Status: Open Priority: High (Scale-up Critical) Assigned Specialist: Senior Application Scientist, Process R&D

Introduction: The Scale-Up Challenge

Welcome to the technical support portal for 2-Amino-3-fluorobenzoic acid . This intermediate is a critical scaffold for fluoroquinolones, indole derivatives, and kinase inhibitors.

While bench-scale synthesis is trivial, scaling to kilogram quantities introduces two primary failure modes:

  • Exothermic Runaway: During the oxidative cleavage of 7-fluoroisatin.

  • Hydrodefluorination: Loss of the fluorine atom during catalytic hydrogenation of the nitro-precursor.

This guide treats your synthesis as a system . Follow the protocols below to ensure chemical fidelity and process safety.

Module 1: The Oxidative Route (Recommended)

Precursor: 7-Fluoroisatin Reagent: Hydrogen Peroxide (


) / Sodium Hydroxide (NaOH)

This route is preferred for scale-up because it avoids high-pressure hydrogenation and expensive palladium catalysts. However, it relies on a highly exothermic oxidative cleavage.

Troubleshooting Guide: Oxidative Cleavage
Issue 1: "My reaction temperature spiked uncontrollably during peroxide addition."
  • Diagnosis: Peroxide accumulation. At low temperatures,

    
     accumulates unreacted. When the threshold temperature is reached, it reacts all at once.
    
  • The Fix (Causality-Driven):

    • Protocol: Heat the NaOH/Isatin slurry to 70°C before adding peroxide.

    • Why: This ensures immediate consumption of

      
       (kinetic control), preventing accumulation.
      
    • Control Limit: Maintain addition rate such that the exotherm does not exceed 80°C . If

      
      , STOP addition.
      
Issue 2: "The product is colored (brown/red) instead of off-white."
  • Diagnosis: Incomplete oxidation of the isatin dione core or polymerization of isatin residues.

  • The Fix:

    • Post-Reaction Cook: After peroxide addition, maintain 80°C for 10–15 minutes.

    • Validation: The reaction mixture should transition from deep red/orange (isatin) to pale yellow/clear (anthranilic acid salt).

    • Polishing: If color persists, treat the alkaline solution with activated carbon before acidification.

Standard Operating Procedure (Self-Validating)
  • Slurry: Suspend 7-fluoroisatin in 10N NaOH (approx. 10 vol). Heat to 70°C.

  • Dosing: Add 30%

    
     (1.2 equiv) slowly.
    
    • Validation: Monitor internal temp. A steady rise indicates immediate reaction.

  • Quench: Cool to <20°C.

  • Precipitation: Acidify with Conc. HCl to pH 1.[1]

    • Critical: Keep T < 20°C during acidification to prevent decarboxylation.

Module 2: The Reductive Route (Alternative)

Precursor: 2-Nitro-3-fluorobenzoic acid Reagent:


 / Pd/C or Fe/HCl
Troubleshooting Guide: Hydrogenation
Issue 3: "I am seeing significant defluorination (Product M-19 peaks)."
  • Diagnosis: Hydrodefluorination.[2] Fluorine ortho to an electron-withdrawing group (nitro/acid) is labile under standard Pd/C hydrogenation conditions.

  • The Fix:

    • Catalyst Switch: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or Pd@SBA-15 (mesoporous silica support).

    • Additive Strategy: If using Pd/C, add 1 equivalent of mineral acid (HCl) to protonate the resulting amine, which electronically deactivates the ring toward oxidative addition of Pd into the C-F bond.

Issue 4: "Reaction stalls at the hydroxylamine intermediate."
  • Diagnosis: Catalyst poisoning or insufficient hydrogen mass transfer.

  • The Fix:

    • Increase agitation speed (rpm) to improve gas-liquid mixing.

    • Validation: Monitor

      
       uptake curve. A plateau at 2 equivalents of 
      
      
      
      (instead of 3) confirms hydroxylamine stall.

Module 3: Purification & Isolation

Issue 5: "The product oils out or won't filter."
  • Diagnosis: Incorrect pH targeting. 2-Amino-3-fluorobenzoic acid is amphoteric (zwitterionic).

  • The Fix (Isoelectric Focusing):

    • Do not just "acidify." You must target the Isoelectric Point (pI) .

    • Slowly adjust pH to 3.5 – 4.0 . This is the region of minimum solubility.

    • Technique: "Empasting" (trituration) with ice-cold water is more effective than simple filtration for removing inorganic salts.

Comparative Data Analysis

FeatureRoute A: Isatin OxidationRoute B: Nitro Reduction
Primary Risk Thermal Runaway (Exotherm)Impurity Formation (Defluorination)
Scalability High (Standard reactors)Medium (Requires high-pressure vessels)
Waste Stream Low toxicity (NaCl,

)
Catalyst waste, potential heavy metals
Typical Yield 80–86%75–90% (highly catalyst dependent)
Cost Driver 7-fluoroisatin priceSpecialized Catalyst (Pt/C)

Visual Workflows

Figure 1: Route Selection Logic

Caption: Decision matrix for selecting the optimal synthesis route based on available equipment and starting material costs.

RouteSelection Start Start: Select Precursor Isatin Is 7-Fluoroisatin Available? Start->Isatin Nitro Is 2-Nitro-3-fluorobenzoic acid Available? Isatin->Nitro No RouteA ROUTE A: Oxidative Cleavage (Preferred for Scale) Isatin->RouteA Yes (Cost Effective) Equip Do you have High Pressure (Autoclave)? Nitro->Equip Yes RouteB ROUTE B: Catalytic Hydrogenation Equip->RouteB Yes (>5 bar) RouteC ROUTE C: Iron/Acid Reduction (Dirty, not recommended for Pharma) Equip->RouteC No

Figure 2: Isatin Route Process Flow & Safety Interlocks

Caption: Step-by-step process flow for the oxidative route with critical safety control points (CP).

IsatinProcess Step1 Slurry Formation (7-F-Isatin + NaOH) Step2 Heating (Target: 70°C) Step1->Step2 Step3 Peroxide Addition (CP: Max 80°C) Step2->Step3 Stable Temp Step4 Color Check (Red -> Pale Yellow) Step3->Step4 Post-stir 10 min Step4->Step3 Fail (Add more H2O2) Step5 Acidification (HCl to pH 1) Step4->Step5 Pass Step6 Isolation (Filter & Wash) Step5->Step6

References

  • Organic Syntheses Procedure : "2-Amino-3-fluorobenzoic acid". Organic Syntheses, Coll. Vol. 10, p.11 (2004); Vol. 79, p.196 (2002).

  • Scale-Up Patent : "Process for preparing fluoroaromatic compounds". US Patent 4,736,033.[1]

  • Hydrogenation Selectivity : "Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15". MDPI Processes, 2023.

  • Defluorination Inhibition : "Method for inhibiting dehalogenation of fluorinated benzenoid nitro compounds".[3] US Patent 5,068,436.

Sources

Troubleshooting

Addressing steric hindrance in morpholine addition reactions

Ticket ID: #MORPH-402-STERIC Status: Escalated to Senior Application Scientist Subject: Overcoming Steric Hindrance in Morpholine Couplings Introduction: The Steric Challenge Welcome to the Advanced Synthesis Helpdesk. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MORPH-402-STERIC Status: Escalated to Senior Application Scientist Subject: Overcoming Steric Hindrance in Morpholine Couplings

Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Helpdesk. You are likely reading this because your standard morpholine addition failed.

Morpholine is a deceptively challenging nucleophile.[1] While it is a secondary amine, its fixed chair conformation creates a rigid steric demand.[1] Furthermore, the oxygen atom exerts an inductive electron-withdrawing effect, making morpholine approximately 300 times less nucleophilic than piperidine (Mayr Nucleophilicity Scales).

When you combine this moderate nucleophilicity with a sterically hindered electrophile (e.g., ortho-substituted aryl halides or tertiary ketones), standard protocols stall. This guide provides three field-validated workflows to force the reaction to completion.

Workflow A: The "Heavy Lifter" (Buchwald-Hartwig)

Use Case: Coupling morpholine with ortho-substituted aryl halides or deactivated aryl chlorides.

The Logic: In sterically hindered Pd-catalyzed amination, the catalytic cycle usually breaks at the Reductive Elimination step. The Pd(II) center becomes too crowded to expel the product. To fix this, we must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky enough to force the product off the metal, yet flexible enough to allow the amine to bind.

Recommended System:

  • Ligand: RuPhos (Universal for secondary amines) or BrettPhos (For extremely hindered cases).[1]

  • Precatalyst: RuPhos Pd G4 (Ensures 1:1 L:Pd ratio and rapid activation).[1]

  • Base: NaOtBu (Strong base required for hindered substrates).[1][2]

The "Iodide Trap" (Critical Warning): Contrary to


 intuition, Aryl Iodides  are often worse than Bromides or Chlorides in this specific reaction. The large iodide ion can bridge palladium dimers, forming stable, inactive resting states (

).
  • Fix: Switch your starting material to an Aryl Bromide or Aryl Chloride .[1]

Protocol (Standard Schlenk):

  • Charge a vial with RuPhos Pd G4 (1-2 mol%) and Aryl Bromide (1.0 equiv).[1]

  • Add NaOtBu (1.2 equiv).[1]

  • Evacuate and backfill with Argon (x3).[1]

  • Add dry THF or Toluene (0.2 M concentration).

  • Add Morpholine (1.2 equiv).[1]

  • Stir at 80 °C for 2-4 hours.

Visualizing the Bottleneck:

BuchwaldCycle cluster_warning FAILURE MODE Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Morpholine Binding (Steric Clash Possible) OxAdd->AmineBind + Morpholine Deprot Deprotonation (Pd-N Bond Formed) AmineBind->Deprot + Base RedElim Reductive Elimination (The Steric Bottleneck) Deprot->RedElim Critical Step RedElim->Pd0 Regenerate Catalyst Product Product Release (Ar-Morpholine) RedElim->Product

Caption: The catalytic cycle showing Reductive Elimination as the energy barrier in hindered systems. Bulky ligands lower this barrier.

Workflow B: The "Fluorine Switch" ( )

Use Case: Electron-deficient aromatic rings with ortho-substituents (e.g., o-nitro, o-cyano).

The Logic: In Nucleophilic Aromatic Substitution (


), the rate-determining step is the initial attack of morpholine to form the Meisenheimer Complex . Steric hindrance blocks this attack.[1]
  • The Fix: Switch the leaving group from Chloride/Bromide to Fluorine .

  • Why? Fluorine is highly electronegative.[1][3] It pulls electron density from the ring carbon, making it much more electrophilic (an "electron sink"). This lowers the activation energy for the attack, accelerating the reaction by orders of magnitude (the "Fluorine Effect").

Data Comparison: Relative Rates of


 
Leaving Group (X)Relative Rate (

)
Mechanistic Reason
Fluorine (-F) 3300 High electronegativity stabilizes the transition state.
Chlorine (-Cl)4.3Moderate induction, moderate leaving group.[1]
Bromide (-Br)4.3Better leaving group, but less induction.[1]
Iodide (-I)1.0Best leaving group, but weakest induction (Slowest).

Protocol:

  • Dissolve 2-Fluoro-nitrobenzene derivative (1.0 equiv) in DMSO or NMP (Polar aprotic solvents stabilize the charged intermediate).

  • Add Morpholine (2.0 - 3.0 equiv).[1] Note: Excess morpholine acts as the base to sponge up HF.

  • Heat to 100-120 °C.

  • Troubleshooting: If the reaction is still slow, use Microwave irradiation (150 °C, 10-30 mins).

Workflow C: The "Titanium Scavenger" (Reductive Amination)

Use Case: Adding morpholine to a hindered ketone (e.g., acetophenone derivatives or cyclic ketones).

The Logic: Sterically hindered ketones struggle to condense with morpholine to form the required enamine/iminium intermediate. The equilibrium favors the starting materials (Ketone + Amine).

  • The Fix: Use Titanium(IV) isopropoxide (

    
    ).
    
  • Mechanism: It acts as a dual-function reagent:

    • Lewis Acid: Activates the carbonyl oxygen.[1]

    • Water Scavenger: Hydrolyzes to

      
      , irreversibly removing water and driving the equilibrium toward the imine.[1]
      

Protocol (One-Pot):

  • Mix Ketone (1.0 equiv) and Morpholine (1.2 equiv) in neat

    
      (2.0 equiv).[1] No solvent is needed initially.
    
  • Stir at room temperature for 6-12 hours. (Wait for the solution to become viscous).

  • Dilute with Ethanol or Methanol .[1]

  • Add

    
      (1.5 equiv) cautiously (exothermic).[1]
    
  • Stir for 2 hours.

The "Titanium Sludge" Workup (Crucial Step): Standard water quenching creates a gelatinous


 paste that clogs filters.
  • Correct Workup: Quench by adding 1N NaOH or aqueous Ammonia .[1] This modifies the titanium precipitate into a granular solid that can be filtered through Celite.[1][4]

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Buchwald: Reaction turns black immediately; no yield.[1]Catalyst death ("Pd Black").[1]Oxygen leak or Iodide inhibition.[1] Switch to Ar-Br and ensure strict inert atmosphere.
Buchwald: Starting material consumed, but only de-halogenated product found.[1]

-Hydride elimination.
Switch to RuPhos (prevents

elim) and lower temperature slightly.

:
No reaction with Aryl Chloride.
Ring not activated enough.Switch leaving group to Fluorine or add an external EWG (e.g., convert ester to amide).[1]
Reductive Amination: Low yield; ketone recovered.[1]Imine hydrolysis during workup.[1]Ensure the

step runs long enough (6h+) before adding borohydride.
General: Morpholine won't dissolve.Salt formation.[1][5]Ensure you are using free-base Morpholine, not the HCl salt. If using salt, add Et3N .
Decision Tree

DecisionTree Start Start: Select Substrate Type Is the Electrophile Aromatic or Aliphatic? Start->Type Aromatic Aromatic (Ar-X) Type->Aromatic Aliphatic Aliphatic (Ketone/Aldehyde) Type->Aliphatic EWG Are there EWGs (NO2, CN) ortho/para? Aromatic->EWG SNAr Use SnAr Method (Switch X to Fluorine) EWG->SNAr Yes Buchwald Use Buchwald-Hartwig (RuPhos Pd G4) EWG->Buchwald No Hindered Is it Sterically Hindered? Aliphatic->Hindered Ti Use Ti(OiPr)4 Protocol Hindered->Ti Yes Standard Standard Reductive Amination (NaBH(OAc)3) Hindered->Standard No

Caption: Logic flow for selecting the correct morpholine coupling strategy.

References
  • Buchwald-Hartwig Ligand Selection

    • Maiti, D., & Buchwald, S. L. (2009).[1] "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Morpholine." Journal of the American Chemical Society.

  • Nucleophilicity Scales (Mayr)

    • Mayr, H., et al. (2007).[1] "Nucleophilicities of Primary and Secondary Amines in Water." Angewandte Chemie International Edition.

  • Titanium(IV)

    • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • The Fluorine Effect in

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.

Sources

Optimization

Technical Support Center: Navigating the Nuances of Aminobenzoic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of selecting the appropriat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of selecting the appropriate coupling reagent for aminobenzoic acids. Here, we move beyond simple protocols to explain the underlying chemistry and rationale, empowering you to troubleshoot and optimize your synthetic strategies.

Understanding the Core Challenge: The Duality of Aminobenzoic Acids

Aminobenzoic acids present a unique challenge in peptide synthesis and other amide bond formations. Their structure, containing both a nucleophilic amine and an electrophilic carboxylic acid, creates a predisposition for self-condensation or polymerization, especially under standard coupling conditions.[1][2] Furthermore, the electronic nature of the aromatic ring can significantly influence the reactivity of both functional groups. For instance, the amino group in 2-aminobenzoic acid has been noted for its poor nucleophilicity due to conjugation with the aromatic ring, making it a difficult substrate for ribosomal elongation in biological systems.[3]

This inherent reactivity profile necessitates a carefully considered approach to reagent selection and reaction conditions to favor the desired intermolecular coupling over unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: My aminobenzoic acid is self-polymerizing. How can I prevent this?

A1: Self-polymerization is a common issue arising from the bifunctional nature of aminobenzoic acids.[1][4] To mitigate this, consider the following strategies:

  • Protecting Groups: Employ orthogonal protecting groups for the amine and carboxylic acid functionalities if you are not intending for a direct polymerization. Standard Boc and Fmoc strategies are effective.[5][6]

  • Slow Monomer Addition: In polymerization reactions, adding the monomer slowly to the reaction mixture can help control the rate of polymerization and lead to more defined products.[4]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to promoting side reactions. Reagents that form highly reactive intermediates can exacerbate self-coupling.

Q2: I'm observing low yields when coupling a sterically hindered aminobenzoic acid. What can I do?

A2: Steric hindrance around either the amine or the carboxylic acid can significantly slow down the coupling reaction, leading to low yields.[7] Here's how to address this:

  • Utilize a More Reactive Coupling Reagent: Switch to a more potent coupling reagent. For example, HATU is generally superior to HBTU for coupling sterically hindered amino acids due to the formation of a more reactive active ester intermediate.[7] Phosphonium-based reagents like PyBOP and PyAOP are also highly effective for difficult couplings.[8][9]

  • Elevated Temperatures (with caution): Microwave-assisted synthesis can be highly effective in driving difficult couplings to completion by utilizing elevated temperatures for short periods.[10][11][12] However, this must be balanced with the increased risk of racemization at higher temperatures.[13]

  • Optimize Reaction Time and Equivalents: Increase the reaction time and/or the equivalents of the coupling reagent and the amino acid being coupled.

Q3: How do I minimize racemization during the coupling of chiral aminobenzoic acid derivatives?

A3: Racemization is a critical concern, particularly when the chiral center is adjacent to the activated carboxyl group. The formation of an oxazolone intermediate is a primary mechanism for the loss of stereochemical integrity.[14][15]

  • Additive Selection: The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its analogues is crucial.[8][16] Oxyma Pure is a non-explosive and highly effective alternative.[17]

  • Choice of Base: The base used can significantly influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are generally preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA).[14][18]

  • Coupling Reagent Class: Phosphonium-based reagents (e.g., PyBOP) are often considered to result in cleaner reactions with less racemization compared to some uronium/aminium-based reagents (e.g., HBTU, HATU).[9]

  • Temperature Control: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide: Common Scenarios and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete reaction (starting material remains) 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Poor solubility of reactants.1. Switch to a more powerful reagent (e.g., HATU, COMU, or a phosphonium salt like PyAOP).[9][17] 2. Increase reaction time and/or temperature (consider microwave synthesis).[10][19] 3. Use a co-solvent like DMF or NMP to improve solubility.
Formation of an unexpected side product (e.g., guanidinylation) Use of excess uronium/aminium-based reagents (HBTU, HATU).1. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. Pre-activate the carboxylic acid for a short period before adding the amine component.[17] 3. Switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP) which does not cause this side reaction.[9]
Difficulty purifying the final product 1. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC). 2. Unreacted starting materials and reagents.1. Choose a reagent with water-soluble byproducts, such as EDC, especially for solution-phase synthesis.[8] 2. For solid-phase synthesis, ensure thorough washing steps. For solution-phase, consider aqueous workups or chromatography. For EDC/NHS reactions, quenching with hydroxylamine or a primary amine can help.[20][21]
Poor reproducibility 1. Reagent quality (e.g., hygroscopic coupling reagents). 2. Inconsistent reaction conditions (temperature, time, stoichiometry).1. Use fresh, high-purity reagents and store them under anhydrous conditions. 2. Precisely control all reaction parameters. For sensitive reactions, setting up a standardized protocol is crucial.

In-Depth Analysis: Choosing Your Coupling Reagent

The choice of coupling reagent is one of the most critical parameters for a successful reaction. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides (e.g., DCC, EDC)
  • Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This can then react with the amine to form the amide bond.

  • Advantages: Cost-effective and widely used. EDC and its urea byproduct are water-soluble, simplifying purification in aqueous media.[8]

  • Disadvantages: Prone to racemization, though this can be suppressed by adding HOBt or Oxyma Pure.[8][17] DCC can form an insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove.[5] They can also lead to the formation of N-acylurea byproducts.

Phosphonium Salts (e.g., BOP, PyBOP, PyAOP)
  • Mechanism: These reagents activate the carboxylic acid to form an activated ester (e.g., an OBt or OAt ester), which then reacts with the amine.

  • Advantages: Generally provide high coupling efficiency, rapid reactions, and low racemization.[9] They do not cause guanidinylation side reactions.[9] PyAOP is particularly effective for hindered couplings.[8]

  • Disadvantages: BOP produces a carcinogenic byproduct (HMPA).[8] PyBOP is a safer and effective alternative.[8]

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
  • Mechanism: Similar to phosphonium salts, they form active esters. HATU and its analogues, which are based on HOAt, generate more reactive esters than HBTU (based on HOBt).[9]

  • Advantages: Very efficient and fast-acting reagents.[8] HATU is considered the gold standard for difficult or sterically hindered couplings.[7][9] COMU, an Oxyma-based reagent, shows reactivity comparable to HATU and is non-explosive.[17]

  • Disadvantages: Can cause guanidinylation of the N-terminal amine if used in excess.[9][14] Many reagents in this class are based on the potentially explosive HOBt and HOAt.[17]

Comparative Summary of Common Coupling Reagents
Reagent ClassExamplesKey AdvantagesKey DisadvantagesBest For
Carbodiimides DCC, EDC/NHSCost-effective; water-soluble byproducts (EDC).[8][22]High risk of racemization without additives; insoluble byproduct (DCC); N-acylurea formation.[5][8]Routine couplings, bioconjugation (EDC/NHS).[20][23][24]
Phosphonium Salts PyBOP, PyAOPHigh efficiency; low racemization; no guanidinylation.[9]BOP is carcinogenic; can be more expensive.[8]Difficult couplings, fragment condensation, cyclization.[9]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUVery fast and efficient.[8] HATU is excellent for hindered couplings.[7]Can cause guanidinylation; some are based on explosive precursors.[9][17]Standard SPPS, sterically hindered couplings (HATU, COMU).[7][17]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling in Solution Phase

This protocol is a starting point and should be optimized for specific substrates.

  • Carboxyl Activation:

    • Dissolve the aminobenzoic acid (1 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM, or an aqueous buffer like MES at pH 4.5-6.0).[20]

    • Add NHS (or Sulfo-NHS for aqueous reactions) (1.2 equiv.).

    • Add EDC-HCl (1.2 equiv.) and stir the reaction mixture at room temperature for 15-60 minutes.[21]

  • Amine Coupling:

    • Add the amine component (1 equiv.) to the activated ester solution.

    • If the activation was performed at acidic pH, adjust the pH to 7.2-8.0 with a non-nucleophilic base (e.g., DIPEA in organic solvent or phosphate buffer in aqueous media).[20]

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

  • Workup and Purification:

    • Quench any remaining active ester by adding a small amount of a primary amine (e.g., glycine or Tris buffer) if desired.[20]

    • For organic reactions, perform a standard aqueous workup to remove the water-soluble byproducts.

    • Purify the product by chromatography or recrystallization.

Protocol 2: HATU-Mediated Coupling for Sterically Hindered Systems (SPPS)

This protocol is adapted for manual solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.[7]

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-Fmoc protected aminobenzoic acid (3 equiv.), HATU (2.9 equiv.), and a hindered base such as DIPEA or collidine (6 equiv.) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

Visualizing the Chemistry: Reaction Mechanisms

General Amide Coupling Workflow

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack A Carboxylic Acid (R-COOH) C Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->C Activation B Coupling Reagent + Additive (e.g., HOBt) B->C E Amide Bond (R-CO-NH-R') C->E Coupling F Byproducts C->F D Amine (R'-NH2) D->E E->F Formation

Caption: Generalized two-step workflow for amide bond formation.

Troubleshooting Logic for Low Coupling Yield

G start Low Yield Observed q1 Is the starting amine hindered? Yes No start->q1 q2 Is the starting acid hindered? Yes No q1:no->q2 sol1 Use stronger reagent (HATU, PyAOP) Increase Temperature/Time Consider Microwave Synthesis q1:yes->sol1 q3 Are there competing side reactions? Yes (e.g., self-coupling) No q2:no->q3 q2:yes->sol1 sol2 Use protecting groups Adjust stoichiometry Consider alternative synthetic route q3:yes->sol2 sol3 Check reagent purity Optimize solvent/solubility Re-evaluate equivalents q3:no->sol3

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katoh, T., & Suga, H. (2020). Ribosomal Elongation of Aminobenzoic Acid Derivatives. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Gentilucci, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • Nguyen, D. P. T., et al. (2025). Living polymerization of an amphiphilic, helical aramid diblock copolymer. RSC Publishing. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. Retrieved from [Link]

  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • Preston, J., & Smith, R. W. (1965). U.S. Patent No. 3,225,011. Washington, DC: U.S. Patent and Trademark Office.
  • MDPI. (n.d.). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. MDPI. Retrieved from [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]

  • AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved from [Link]

  • ResearchGate. (2023, March 29). EDC/NHS Coupling difficulties? Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Overcoming Solubility Challenges of 4-Amino-3-fluorobenzoic Acid

Executive Summary: The "Brick Dust" Challenge 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) presents a classic "brick dust" challenge in organic synthesis.[1] Its poor solubility in standard organic solvents (DCM, Toluene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) presents a classic "brick dust" challenge in organic synthesis.[1] Its poor solubility in standard organic solvents (DCM, Toluene, cold Ethanol) is not an anomaly but a direct consequence of its zwitterionic lattice structure .[1]

Unlike simple benzoic acids, the presence of the basic amino group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and the acidic carboxyl group (

) allows the molecule to exist as a zwitterion (

) in the solid state. This creates a crystal lattice held together by strong electrostatic forces and intermolecular hydrogen bonding, significantly increasing the lattice energy. Furthermore, the fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), which lowers the

of the amino group (making it less basic) and increases the acidity of the carboxyl group, subtly altering the isoelectric point (

) compared to non-fluorinated analogs.

This guide provides self-validating protocols to disrupt these lattice forces, enabling effective dissolution for reaction, extraction, and analysis.[1]

Solvent Compatibility Matrix

The following data summarizes solubility behavior based on thermodynamic interactions.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High Best for reactions.[1] High dielectric constant disrupts electrostatic zwitterionic bonds.[1]
Polar Protic Methanol, Ethanol Moderate (Hot) Soluble when heated.[1] Proticity stabilizes ions, but lattice energy resists cold dissolution.[1]
Chlorinated DCM, ChloroformPoor Unable to break zwitterionic lattice.[1] Ineffective for initial dissolution.[1]
Ethers THF, Diethyl EtherLow THF offers marginal solubility; Ether is generally a non-solvent (antisolvent).[1]
Aqueous WaterpH Dependent Insoluble at neutral pH (pI).[1] Highly soluble at pH < 2 (Cation) or pH > 8 (Anion).[1]

Troubleshooting Guide (Q&A)

Scenario A: Initial Dissolution for Synthesis

User Question: "I am trying to run an amide coupling reaction in Dichloromethane (DCM), but the 4-Amino-3-fluorobenzoic acid sits at the bottom of the flask as a solid. Adding base (TEA) didn't help much.[1] What is wrong?"

Technical Diagnosis: DCM is too non-polar to overcome the lattice energy of the zwitterionic solid. While Triethylamine (TEA) deprotonates the carboxylic acid, the resulting triethylammonium salt is often still too polar to dissolve fully in pure DCM, or it forms a gummy precipitate.

Corrective Protocol:

  • Switch Solvent System: Move to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] These solvents possess the high dipole moment required to solvate the zwitterion.[1]

  • The "Hybrid" Approach: If DCM is mandatory for downstream steps, use a co-solvent system .[1] Dissolve the starting material in a minimum volume of DMF (e.g., 3-5 volumes), then dilute with DCM.[1]

  • Order of Addition:

    • Suspend solid in DCM.[1]

    • Add 2.0 - 2.5 equivalents of DIPEA (Diisopropylethylamine).[1]

    • Add a silylating agent like TMSCl (Trimethylsilyl chloride) (1.1 eq).[1] This temporarily protects the acid and amine, creating a highly lipophilic silyl ester/amine species that is soluble in DCM.[1]

Scenario B: Workup and Extraction Issues

User Question: "After my reaction, I tried to extract the product into Ethyl Acetate from water, but I got a massive emulsion and very little product in the organic layer."

Technical Diagnosis: You likely attempted extraction near the molecule's isoelectric point (pI) or in a pH range where the zwitterion dominates.[1] Zwitterions act as surfactants, stabilizing emulsions, and they do not partition well into organic phases like Ethyl Acetate.[1]

Corrective Protocol (The pH Swing):

  • Acidify First: Adjust the aqueous layer to pH ~3.5 - 4.0 .[1]

    • Why? The fluorine atom lowers the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       of the aniline nitrogen (approx 
      
      
      
      ). At pH 4, the amine is largely neutral (
      
      
      ), and the acid is partially protonated (
      
      
      ). This maximizes the neutral species.[1]
  • Salting Out: Saturate the aqueous phase with NaCl . This increases the ionic strength, forcing the organic molecule out ("salting out").[1]

  • Solvent Switch: If Ethyl Acetate fails, switch to n-Butanol or a 9:1 mixture of Chloroform/Isopropanol .[1] These systems are polar enough to extract polar aromatics but immiscible with water.[1]

Scenario C: Purification & Crystallization

User Question: "How do I recrystallize this compound? It oils out from ethanol."[1]

Technical Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before crystallizing, often due to supersaturation in a solvent with a boiling point higher than the compound's melting point (not the case here) or presence of impurities lowering the melting point.

Corrective Protocol: Use a pH-controlled precipitation instead of thermal recrystallization.

  • Dissolve the crude solid in 1M NaOH (fully soluble as the sodium carboxylate).

  • Filter to remove insoluble organic impurities.[1]

  • Slowly add 1M HCl dropwise with vigorous stirring.

  • Target the Isoelectric Point (pH ~3.8 - 4.2) .[1] The pure zwitterion will precipitate as a fine white/off-white solid.[1]

  • Filter and wash with cold water.[1][2]

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on the intended experimental stage.

SolventSelection Start Start: 4-Amino-3-fluorobenzoic Acid Intent What is the Goal? Start->Intent Reaction Chemical Synthesis Intent->Reaction Synthesis Analysis HPLC / NMR Intent->Analysis QC/Data Workup Extraction / Purification Intent->Workup Isolation Reaction_Solvent Primary: DMF or NMP Secondary: DMSO Reaction->Reaction_Solvent Standard Reaction_Alt Alternative: THF + DIPEA (Base required) Reaction->Reaction_Alt If DMF incompatible NMR_Solvent NMR: DMSO-d6 (Avoid CDCl3) Analysis->NMR_Solvent HPLC_Solvent HPLC: Water/Acetonitrile (Buffer pH 2.5) Analysis->HPLC_Solvent Precipitation Method A: pH Adjustment (Dissolve in Base -> Acidify to pH 4) Workup->Precipitation High Purity Needed Extraction Method B: Extraction Solvent: n-Butanol or EtOAc/THF Workup->Extraction Crude Isolation

Figure 2: The "pH Swing" Purification Mechanism

Caption: Mechanism of solubility manipulation using pH to transition between soluble ionic forms and the insoluble zwitterion.

pH_Swing Acid Acidic pH (< 2) Species: Cation (NH3+ / COOH) State: Soluble in Water Neutral Isoelectric Point (pH ~4) Species: Zwitterion (NH3+ / COO-) State: PRECIPITATE (Solid) Acid->Neutral Add NaOH Neutral->Acid Add Excess HCl Base Basic pH (> 8) Species: Anion (NH2 / COO-) State: Soluble in Water Neutral->Base Add Excess NaOH Base->Neutral Add HCl

Detailed Experimental Protocols

Protocol 1: High-Concentration Dissolution for Amide Coupling

Use this when you need to react the carboxylic acid moiety (e.g., with an amine).

  • Preparation: In a dry flask, charge 4-Amino-3-fluorobenzoic acid (1.0 eq).

  • Solvation: Add anhydrous DMF (Dimethylformamide) (5.0 volumes relative to mass, e.g., 5 mL for 1 g).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1]

    • Note: The mixture may remain a suspension initially.[1]

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

    • Observation: The solution should clarify as the base disrupts the intermolecular H-bonds and the activated ester forms.

  • Reaction: Add the coupling partner (amine).[1] Stir at room temperature.

    • Troubleshooting: If the reaction is sluggish, heat to 40-50°C. The fluorine substituent reduces the nucleophilicity of the aniline, but here we are reacting the acid, so the electronic effect is less detrimental to the coupling rate.

Protocol 2: Silylation-Assisted Dissolution (The "Trick" Method)

Use this when you MUST use a non-polar solvent like DCM or Toluene.

  • Suspend 4-Amino-3-fluorobenzoic acid (1.0 eq) in DCM (10 volumes).

  • Add TMSCl (Trimethylsilyl chloride) (2.2 eq) followed by Imidazole or DIPEA (2.5 eq).[1]

  • Reflux for 30-60 minutes.

    • Mechanism:[3] This converts the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to 
      
      
      
      and
      
      
      to
      
      
      .
  • Result: The mixture becomes a clear, homogeneous solution in DCM.

  • Next Step: Proceed with reaction (e.g., acid chloride formation). The TMS groups are easily removed during acidic workup.[1]

FAQs

Q: Can I use acetone to dissolve this compound? A: Acetone is a poor solvent for the zwitterionic form.[1] While it may dissolve small amounts, it is not recommended for process scale.[1] Use DMF or alcohols.[1]

Q: Is the compound stable in hot DMSO? A: Yes, 4-Amino-3-fluorobenzoic acid is thermally stable in DMSO up to at least 100°C. However, avoid prolonged heating (>24h) in the presence of strong oxidants, as the aniline moiety can oxidize.

Q: Why does my product turn brown upon drying? A: Anilines are susceptible to air oxidation.[1] If your solid turns brown, it likely contains trace impurities or is oxidizing.[1] Store the solid under nitrogen or argon, and ensure all solvents used for recrystallization are degassed.[1]

References

  • PubChem. "4-Amino-3-fluorobenzoic acid | C7H6FNO2".[1] National Library of Medicine. [Link]

  • Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems".[1][4] University of Rhode Island Dissertations. [Link][4]

  • Organic Syntheses. "2-Amino-3-fluorobenzoic acid (Isomer Handling Reference)". Org.[1][5] Synth. 2004, 81, 98. [Link]

Sources

Optimization

Stability issues of 4-Amino-3-fluorobenzoic acid under acidic conditions

Technical Support Center: 4-Amino-3-fluorobenzoic Acid (CAS: 455-87-8) Ticket ID: #AFBA-STAB-001 Topic: Stability & Reactivity Profile in Acidic Media Status: Open for Review[1] Executive Summary: The "Acidic Paradox" Re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-3-fluorobenzoic Acid (CAS: 455-87-8) Ticket ID: #AFBA-STAB-001 Topic: Stability & Reactivity Profile in Acidic Media Status: Open for Review[1]

Executive Summary: The "Acidic Paradox"

Researchers often assume that because 4-Amino-3-fluorobenzoic acid is an amphoteric molecule, it simply forms a stable ammonium salt in acid.[1] This is a dangerous oversimplification.

While the hydrochloride salt is thermodynamically stable as a solid, the compound in acidic solution is highly susceptible to three specific degradation pathways driven by the solvent choice , temperature , and co-reagents .

This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: Dissolution & Storage (The "Browning" Effect)

User Complaint: "I dissolved the compound in 1M HCl for storage, and it turned brown/black after 24 hours."

Root Cause Analysis: Photo-Oxidative Deamination

Although the fluorine atom at position 3 exerts an electron-withdrawing inductive effect (-I), the amino group at position 4 is a strong resonance donor (+M). In solution, even when protonated, equilibrium exists with the free amine. The free amine is susceptible to radical oxidation by dissolved oxygen and UV light, leading to the formation of azo-dimers and quinoid-like oligomers (the "brown sludge").

Troubleshooting Protocol
ParameterStandard (Fail-Prone)Optimized (Stable)
Solvent Water/HCl (Aerated)Degassed 1M HCl
Container Clear GlassAmber Glass (UV Blocking)
Headspace AirArgon/Nitrogen Blanket
Shelf Life < 24 Hours7 Days (at 4°C)

Corrective Action:

  • Prepare acidic stock solutions immediately before use.[1]

  • If storage is mandatory, freeze the solution at -20°C.

  • Do not store in oxidizing acids (e.g.,

    
    , 
    
    
    
    ) unless immediate reaction is intended.[1]

Module 2: Reactive Intermediates (Diazotization Risks)

User Complaint: "I added sodium nitrite to my acidic solution, and it bubbled violently/yielded phenol instead of the halide."

Root Cause Analysis: Thermal Instability of the Diazonium Salt

The most common application of this compound in acid is diazotization (Sandmeyer chemistry). The resulting diazonium species (


) is thermally unstable.[1]
  • < 5°C: Stable Diazonium Salt.

  • > 10°C: Rapid Dediazoniation (Loss of

    
     gas).[1]
    
  • Result: The cation reacts with water to form 3-fluoro-4-hydroxybenzoic acid (phenol derivative) instead of the target.[1]

Critical Control Workflow (DOT Diagram)

DiazotizationControl Start Start: 4-Amino-3-fluorobenzoic acid + HCl (aq) TempCheck Check Temp Start->TempCheck AddNitrite Add NaNO2 (Dropwise) TempCheck->AddNitrite < 5°C Unstable Thermal Decomposition (-N2 Gas Evolution) TempCheck->Unstable > 10°C Stable Stable Diazonium Salt (Ready for Sandmeyer) AddNitrite->Stable Maintain < 5°C Stable->Unstable Allowed to warm Byproduct Byproduct Formation: 3-Fluoro-4-hydroxybenzoic acid Unstable->Byproduct

Figure 1: Thermal stability decision tree for diazotization reactions. Temperature control is the single point of failure.

Module 3: Analytical Artifacts (The "Ghost Peak" Issue)

User Complaint: "My LC-MS shows a mass shift of +14 (Methyl) or +28 (Ethyl) compared to the parent mass."

Root Cause Analysis: Fischer Esterification

The carboxylic acid group is reactive.[1][2][3] If you dissolve the compound in Methanol or Ethanol containing acid (e.g., 0.1% Formic Acid or TFA) for HPLC analysis, you catalyze Fischer Esterification .

  • Reaction:

    
    [1]
    
  • Kinetics: Fast.[1] The electron-withdrawing fluorine increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by the alcohol.[2]

Diagnostic Table: Mass Shifts
Solvent SystemAcid ModifierObserved Mass ShiftArtifact Identity
Water / ACN0.1% FormicNone (M+H: 156)Parent Compound (Correct)
Methanol 0.1% Formic+14 Da (M+H: 170)Methyl Ester
Ethanol 0.1% Formic+28 Da (M+H: 184)Ethyl Ester

Corrective Action:

  • Switch Solvents: Use Acetonitrile (ACN) / Water for LC-MS sample preparation.[1]

  • Remove Acid: If alcohol is required, do not add acid to the sample vial (rely on the mobile phase acid, which has less contact time).

Module 4: Decarboxylation (Thermal Limits)

User Complaint: "Will I lose the carboxyl group if I heat it in acid?"

Technical Insight

Decarboxylation of amino-benzoic acids generally requires high temperatures (>150°C) or specific conditions (high pressure).[1]

  • In Dilute Acid (Reflux, 100°C): Negligible decarboxylation.[1] The protonated amine (

    
    ) is electron-withdrawing, which destabilizes the transition state required for decarboxylation.
    
  • Risk Zone: Heating in high-boiling solvents (DMSO, DMF) or neat melting.[1]

Summary of Chemical Fate (DOT Diagram)

ChemicalFate Central 4-Amino-3-fluorobenzoic acid (Acidic Media) Cond1 Reagent: Alcohol (MeOH/EtOH) Central->Cond1 Cond2 Reagent: Sodium Nitrite (NaNO2) Central->Cond2 Cond3 Condition: Oxidizing Acid / Air Central->Cond3 Out1 Artifact: Ester Formation Cond1->Out1 Fischer Esterification Out2 Intermediate: Diazonium Salt Cond2->Out2 Diazotization (<5°C) Out3 Degradant: Azo/Quinoid Oligomers Cond3->Out3 Oxidation

Figure 2: Reaction pathways determined by co-reagents in acidic media.

Frequently Asked Questions (FAQ)

Q1: Can I use Sulfuric Acid instead of HCl for diazotization? A: Yes. Sulfuric acid is often preferred because the sulfate counter-ion is less nucleophilic than chloride, preventing side reactions (like accidental chlorination via Sandmeyer mechanisms) if you intend to swap the diazonium for a different group (e.g., -OH or -F).

Q2: What is the pKa of this compound? A:

  • pKa 1 (~2.4): Carboxylic acid deprotonation.[1]

  • pKa 2 (~4.5 - 4.9): Protonated amino group deprotonation.[1]

  • Note: The fluorine atom lowers the pKa of the amino group compared to PABA (pKa 4.9) due to electron withdrawal, making the amine less basic.

Q3: How do I quench the reaction if I added too much Nitrite? A: Use Sulfamic Acid or Urea.[1] Add it until the solution no longer turns starch-iodide paper blue.[1] This prevents the excess nitrous acid from reacting with your downstream coupling partner.[1]

References

  • BenchChem. (2025).[1][4] Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid (Analogous Protocol). Retrieved from 4[1]

  • Organic Chemistry Portal. (2024).[1] Diazotization and Sandmeyer Reaction Mechanisms.[1][5] Retrieved from 5[1]

  • ChemicalBook. (2025).[1] 4-Amino-3-fluorobenzoic acid Properties and Safety Data.[1][6][7] Retrieved from 6[1][6]

  • OperaChem. (2024).[1] Fischer Esterification: Typical Procedures and Mechanisms.[1] Retrieved from 3[1]

  • PubChem. (2025).[1] 4-Amino-3-fluorobenzoic acid Compound Summary. Retrieved from 1[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Amino-3-fluorobenzoic Acid vs. 4-Amino-3-chlorobenzoic Acid

This guide provides an in-depth technical comparison between 4-Amino-3-fluorobenzoic acid and 4-Amino-3-chlorobenzoic acid . It is designed for medicinal chemists and process engineers selecting the optimal scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Amino-3-fluorobenzoic acid and 4-Amino-3-chlorobenzoic acid . It is designed for medicinal chemists and process engineers selecting the optimal scaffold for drug discovery or intermediate synthesis.

Executive Summary & Scaffold Utility

Both compounds are critical aniline-carboxylate scaffolds used primarily as precursors for quinazolinone-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and bioactive heterocyclic amides.

While structurally similar, they represent a "fork in the road" for synthetic strategy:

  • The Chloro-Analog (3-Cl): A versatile synthetic handle .[1] The C-Cl bond is weak enough for palladium-catalyzed cross-coupling (Suzuki, Buchwald), allowing late-stage diversification.

  • The Fluoro-Analog (3-F): A terminal bioisostere . The C-F bond is metabolically stable and generally inert to standard catalysis. It is selected to modulate pKa, lipophilicity, and metabolic stability (blocking Phase I oxidation) in the final drug candidate.

Physicochemical Profile

The distinct behaviors of these molecules stem from the electronic and steric differences between the halogen atoms positioned ortho to the amine and meta to the carboxylic acid.

Feature4-Amino-3-fluorobenzoic acid4-Amino-3-chlorobenzoic acidImpact on Reactivity
Electronegativity 3.98 (Pauling)3.16 (Pauling)F exerts a massive inductive withdrawal (-I), significantly reducing the basicity of the ortho-amine.
C-X Bond Length ~1.35 Å~1.74 ÅCl creates significant steric bulk; F is a "stealth" substituent (similar size to H).
Amine Basicity (pKaH) ~ -0.4 to 0.5 (Estimated)~ 2.6 (Estimated)The F-analog amine is a weaker nucleophile .
Acid Acidity (pKa) ~ 3.7~ 3.8Both are slightly more acidic than benzoic acid (4.2) due to halogen electron withdrawal.
LogP (Lipophilicity) ~ 1.2~ 1.6Cl increases lipophilicity more than F; critical for cell permeability.

*Note: Values estimated based on o-fluoroaniline vs. o-chloroaniline trends. The strong -I effect of ortho-fluorine dramatically lowers the HOMO energy of the nitrogen lone pair.

Reactivity Profile A: The Amine Nucleophile

Critical Insight: The amine in the fluoro-derivative is significantly less nucleophilic than in the chloro-derivative.

Mechanism

The fluorine atom, being highly electronegative and positioned ortho to the amino group, pulls electron density away from the nitrogen lone pair via the inductive effect (-I).[2] While chlorine also withdraws electrons, its effect is weaker.[3] Consequently, 4-amino-3-fluorobenzoic acid requires more vigorous conditions (higher temperatures, more reactive electrophiles) to undergo N-acylation or cyclization compared to the chloro-analog.

Experimental Implication: Cyclization to Quinazolinones

When synthesizing quinazolinones (a common target), the condensation rate with formamide or urea will differ.

Validated Protocol: Synthesis of 6-Halo-4(3H)-quinazolinones

This protocol works for both, but the F-analog typically requires extended reflux times.

Reagents:

  • Substrate (F or Cl analog): 10 mmol

  • Formamide: 30 mL (acts as solvent and reagent)

  • Ammonium Acetate: 15 mmol (catalyst)

Step-by-Step Workflow:

  • Setup: Charge a 100 mL round-bottom flask with 10 mmol of the 4-amino-3-halobenzoic acid.

  • Addition: Add 30 mL of formamide and 15 mmol of ammonium acetate.

  • Reaction:

    • Chloro-Analog: Reflux at 140°C for 4–6 hours .

    • Fluoro-Analog: Reflux at 145–150°C for 8–12 hours . (Monitor via TLC; the lower nucleophilicity slows the initial attack on formamide).

  • Quench: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Isolation: The product precipitates. Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol.

Data Interpretation:

  • Yield: Generally comparable (75–85%), but incomplete reaction is common for the F-analog if stopped too early.

  • Melting Point: The F-quinazolinone typically has a higher melting point due to stronger crystal lattice packing facilitated by C-F...H dipole interactions.

Reactivity Profile B: The Halogen Handle (Cross-Coupling)

This is the decisive factor in scaffold selection.

The Chloro-Advantage

The C-Cl bond in 4-amino-3-chlorobenzoic acid is a viable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It allows the molecule to serve as a core hub for expanding complexity.

The Fluoro-Limitation

The C-F bond is extremely strong (~116 kcal/mol vs ~81 kcal/mol for C-Cl). Under standard Pd-catalysis conditions (e.g., Pd(PPh3)4, K2CO3), the fluorine remains attached. This is desirable if the fluorine is needed in the final drug for metabolic blocking, but it prevents further substitution at that position.

Decision Logic Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the halogen choice.

ReactivityPathways Start Scaffold Selection Cl_Analog 4-Amino-3-chlorobenzoic acid (Reactive Handle) Start->Cl_Analog Need Diversification F_Analog 4-Amino-3-fluorobenzoic acid (Metabolic Blocker) Start->F_Analog Need Bioisostere Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl_Analog->Suzuki Weak C-Cl Bond Cyclization Condensation/Cyclization (Quinazolinone Formation) Cl_Analog->Cyclization Standard Rate F_Analog->Cyclization Slower Rate (-I Effect) Biaryl Biaryl/Complex Product (Halogen Displaced) Suzuki->Biaryl New C-C/C-N Bond StableProd Fluorinated Drug Target (Halogen Retained) Cyclization->StableProd F Retained

Caption: Synthetic divergence based on halogen reactivity. The Chloro-analog enables coupling; the Fluoro-analog is an endpoint.

Solubility & Purification Data

Experimental handling often reveals differences not obvious from the structure.

PropertyObservationTechnical Recommendation
Solubility (Acidic Media) Both dissolve in dilute HCl (amine protonation).3-F analog is less soluble in weak acids due to lower basicity (harder to protonate). Use stronger acid (1M HCl) or heat.
Solubility (Organic) 3-Cl is generally more soluble in DCM/EtOAc.3-F often requires polar aprotic solvents (DMSO, DMF) for high-concentration reactions.
Chromatography (TLC) 3-F is more polar (lower Rf) in non-polar eluents.Use MeOH/DCM gradients. The F-analog may streak on silica due to H-bonding capability.

References

  • Physicochemical Properties of Halogenated Anilines

    • Source: "Basicity of ortho-substituted anilines."[3] Journal of Organic Chemistry.

    • Relevance: Establishes the inductive (-I) dominance of Fluorine over Chlorine in the ortho position.
  • Quinazolinone Synthesis Methodologies

    • Source: "Synthesis of quinazolinones from anthranilic acid deriv
    • Relevance: Provides the base protocol for the condens
  • Halogen Bonding in Drug Design

    • Source: "Fluorine in Medicinal Chemistry."[4] Journal of Medicinal Chemistry.

    • Relevance: Explains the metabolic stability and binding interactions of the C-F bond vs C-Cl.
  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

    • Source: "Suzuki-Miyaura Coupling of Aryl Chlorides." J. Am. Chem. Soc.
    • Relevance: Validates the use of the Cl-analog as a coupling partner.

Sources

Comparative

Structural Determinants of Acidity: A Comparative Guide to Fluorobenzoic Acid Isomers

Executive Summary In medicinal chemistry and material science, the precise modulation of acidity ( ) is a critical tool for optimizing solubility, membrane permeability, and target binding affinity.[1] Fluorobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and material science, the precise modulation of acidity (


) is a critical tool for optimizing solubility, membrane permeability, and target binding affinity.[1] Fluorobenzoic acids (FBAs) represent a fundamental case study in how positional isomerism dictates electronic properties.

This guide provides a rigorous comparative analysis of 2-, 3-, and 4-fluorobenzoic acid isomers against the parent benzoic acid. By synthesizing thermodynamic data with mechanistic insights, we establish a hierarchy of acidity driven by the interplay of Inductive (


), Resonance (

), and Ortho effects.

Comparative Performance Analysis

The introduction of a fluorine atom onto the benzene ring universally increases the acidity (lowers


) of benzoic acid, but the magnitude of this shift is strictly position-dependent.
Table 1: Physicochemical Profile of Fluorobenzoic Acid Isomers

Data standardized for aqueous solution at 25°C.

CompoundIsomer

(aq)

(vs Benzoic)
Hammett Constant (

)
Dominant Electronic Effect
2-Fluorobenzoic Acid Ortho3.27 -0.93N/A (Ortho Effect)Strong Inductive (-I) + Field Effect
3-Fluorobenzoic Acid Meta3.87 -0.33

Inductive (-I)
4-Fluorobenzoic Acid Para4.14 -0.06

Inductive (-I) opposed by Resonance (+R)
Benzoic Acid Parent4.20 0.00

Reference Standard
Mechanistic Hierarchy

The acidity order is established as: 2-FBA > 3-FBA > 4-FBA > Benzoic Acid .

1. The Ortho Anomaly (2-FBA)

2-Fluorobenzoic acid is significantly more acidic than its isomers. Unlike bulky substituents (e.g., nitro or methyl groups) that cause "steric inhibition of resonance" by twisting the carboxyl group out of plane, fluorine is small (Van der Waals radius


).
  • Mechanism: The primary driver is the short-range Inductive (-I) and Field Effect . The highly electronegative fluorine atom is adjacent to the carboxylate group, stabilizing the negative charge of the conjugate base (

    
    ) through direct through-space electrostatic interaction.
    
  • Note: While intramolecular H-bonding is often cited, experimental evidence suggests the electron-withdrawing nature of F dominates over H-bond stabilization in aqueous media.

2. The Meta Stabilizer (3-FBA)
  • Mechanism: In the meta position, the fluorine atom exerts a pure Inductive (-I) effect. There is no direct resonance conjugation between the meta-position and the carboxyl group. Therefore, the electron-withdrawing nature of fluorine pulls density from the ring, stabilizing the carboxylate anion without any opposing donation.

3. The Para Tug-of-War (4-FBA)
  • Mechanism: The para isomer represents a conflict of forces.

    • Inductive (-I): Fluorine withdraws electrons (acid strengthening).[2]

    • Resonance (+R): Fluorine donates lone pair electrons into the

      
      -system (acid weakening).
      
  • Outcome: The -I effect slightly overpowers the +R effect (

    
     is positive but small), resulting in an acidity only marginally stronger than benzoic acid.
    

Visualizing the Electronic Logic

The following diagram illustrates the causal relationships between structural positioning and thermodynamic outcome.

AcidityMechanism Benzoic Benzoic Acid (Reference pKa 4.20) Ortho 2-Fluoro (Ortho) Proximity to COOH Benzoic->Ortho Substitution Meta 3-Fluoro (Meta) Inductive Only Benzoic->Meta Para 4-Fluoro (Para) Competing Effects Benzoic->Para OrthoEffect Strong -I / Field Effect Max Anion Stabilization Ortho->OrthoEffect MetaEffect -I Effect Dominates No Resonance Opposition Meta->MetaEffect ParaEffect -I vs +R Conflict (+R dampens acidity) Para->ParaEffect Result2 Strongest Acid pKa ~3.27 OrthoEffect->Result2 Result3 Moderate Acid pKa ~3.87 MetaEffect->Result3 Result4 Weakest F-Isomer pKa ~4.14 ParaEffect->Result4

Figure 1: Mechanistic flow illustrating how positional substitution alters electronic stabilization of the carboxylate anion.

Experimental Protocol: Potentiometric Determination of pKa

To ensure data integrity,


 values must be determined using Potentiometric Titration , which is superior to UV-Vis methods for compounds lacking significant spectral shifts upon ionization.
Materials & Conditions
  • Instrument: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) equipped with a combined glass pH electrode.

  • Solvent: Carbonate-free distilled water (degassed).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate - KHP).

  • Temperature: Strictly controlled at

    
    .
    
Step-by-Step Workflow
  • Electrode Calibration (Gran's Method):

    • Do not rely on simple 2-point calibration (pH 4/7). Use Gran’s method to determine the standard electrode potential (

      
      ) and the slope factor. This corrects for the liquid junction potential and electrode aging.
      
  • Sample Preparation:

    • Weigh

      
       mol of the specific fluorobenzoic acid isomer.
      
    • Dissolve in 50 mL of 0.15 M KCl solution.

    • Critical Step: If solubility is low (common with 4-FBA), use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Inert Atmosphere:

    • Purge the sample vessel with high-purity Nitrogen (

      
      ) for 5 minutes prior to and during titration to prevent atmospheric 
      
      
      
      absorption (which forms carbonic acid and skews results).
  • Titration Loop:

    • Add 0.1 M NaOH in dynamic increments (0.01 mL near equivalence point).

    • Wait for electrode stability (

      
       drift) before recording potential.
      
    • Titrate from pH 2.0 to pH 11.0 to capture the full buffer region.

  • Data Processing:

    • Calculate

      
       using the Bjerrum index (
      
      
      
      ) or non-linear regression software (e.g., Hyperquad).
    • Validation Criteria: The standard deviation of the calculated

      
       across the titration curve must be 
      
      
      
      .
Experimental Workflow Diagram

TitrationProtocol Step1 1. Calibration (Gran's Method) Step2 2. Sample Prep (0.15M KCl Matrix) Step1->Step2 Step3 3. N2 Purge (Remove CO2) Step2->Step3 Step4 4. Dynamic Titration (NaOH addition) Step3->Step4 Step5 5. Regression Analysis (Calc pKa) Step4->Step5 Validation Check: SD < 0.02 Step5->Validation

Figure 2: Validated workflow for potentiometric pKa determination.

Implications for Drug Development[1]

Understanding these acidity differences is not merely academic; it drives decision-making in lead optimization:

  • Bioisosterism: 4-Fluorobenzoic acid is often used as a bioisostere for benzoic acid to block metabolic oxidation at the para-position (preventing hydroxylation) without significantly altering the

    
     or solubility profile.
    
  • Salt Formation: The significantly lower

    
     of 2-FBA (3.[3]27) makes it a superior counter-ion for forming salts with weak bases compared to 4-FBA. For example, in the formulation of Norfloxacin salts, 2-FBA ensures complete proton transfer due to the larger 
    
    
    
    gap.
  • Lipophilicity Modulation: While fluorine generally increases lipophilicity (

    
    ), the ionization state dictates the effective distribution coefficient (
    
    
    
    ). At physiological pH (7.4), 2-FBA is more fully ionized than 4-FBA, potentially altering its blood-brain barrier permeability despite the structural similarity.

References

  • CRC Handbook of Chemistry and Physics. Dissociation Constants of Organic Acids and Bases. 95th Edition. CRC Press.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of 2-fluorobenzoic acid and 4-fluorobenzoic acid. Journal of Chemical Thermodynamics.

  • Shayanfar, A., et al. (2013). Solubility of fluorobenzoic acid isomers in water + ethanol mixtures. Journal of Solution Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Aminobenzoic Acid Isomers

For researchers, scientists, and professionals in drug development, the precise identification of molecular isomers is a foundational requirement for ensuring the purity, efficacy, and safety of pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular isomers is a foundational requirement for ensuring the purity, efficacy, and safety of pharmaceutical compounds. The positional isomers of aminobenzoic acid—ortho (2-aminobenzoic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid)—present a classic analytical challenge. While possessing the same molecular formula and mass, their distinct structural arrangements give rise to unique physicochemical properties that can be effectively interrogated using a suite of spectroscopic techniques.

This guide provides an in-depth, objective comparison of the primary spectroscopic methods for differentiating these isomers: Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of why each technique can distinguish between these structures, present supporting experimental data, and provide detailed protocols to empower you to confidently implement these methods in your own laboratory.

The Challenge: Subtle Structural Differences with Significant Impact

The core challenge in differentiating aminobenzoic acid isomers lies in their subtle structural variations. The relative positions of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring influence intramolecular interactions, molecular symmetry, and electronic distribution. These differences, while seemingly minor, have a profound impact on how the molecules interact with electromagnetic radiation, forming the basis for their spectroscopic differentiation.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful and accessible technique for distinguishing between the aminobenzoic acid isomers. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are highly sensitive to the molecule's structure.

Theoretical Basis for Differentiation

The key to differentiating the isomers via IR spectroscopy lies in the "fingerprint region" of the spectrum (typically 1500-600 cm⁻¹). Specifically, the out-of-plane C-H bending vibrations of the benzene ring are highly characteristic of the substitution pattern.

  • Ortho-substituted rings exhibit a strong absorption band between 770 and 735 cm⁻¹.

  • Meta-substituted rings show two characteristic bands: one between 810 and 750 cm⁻¹ and another between 900 and 860 cm⁻¹.

  • Para-substituted rings have a single strong absorption band in the range of 860 to 800 cm⁻¹.

Additionally, intramolecular hydrogen bonding in the ortho isomer between the adjacent carboxylic acid and amino groups can influence the vibrational frequencies of the O-H and N-H stretching bands, often causing them to broaden and shift compared to the meta and para isomers.

Comparative IR Data
Spectroscopic Feature2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
C-H out-of-plane bend (cm⁻¹) ~750~760, ~880~840
N-H stretch (cm⁻¹) ~3470, ~3360 (broad)~3470, ~3380~3475, ~3370
C=O stretch (cm⁻¹) ~1680~1695~1685

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrumentation.

Experimental Protocol: FTIR Analysis of Solid Samples (KBr Pellet Method)

This protocol outlines a self-validating system for obtaining high-quality FTIR spectra of solid aminobenzoic acid isomers.

dot

Caption: Workflow for FTIR analysis of solid aminobenzoic acid isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place approximately 1-2 mg of the aminobenzoic acid isomer into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The ratio of sample to KBr should be roughly 1:100.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of the mixture.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Close the sample compartment and allow the instrument to purge with dry air or nitrogen for several minutes to minimize atmospheric water and CO₂ interference.

    • Acquire a background spectrum. This is a critical step to account for any signals originating from the instrument or the atmosphere.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum using the instrument's software, applying a baseline correction if necessary.

  • Data Analysis:

    • Identify the key vibrational bands, paying close attention to the C-H out-of-plane bending region (900-700 cm⁻¹) to determine the substitution pattern.

    • Compare the obtained spectrum with reference spectra of the known isomers for positive identification.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (from a laser) by molecular vibrations.

Theoretical Basis for Differentiation

While IR absorption requires a change in the molecule's dipole moment during a vibration, Raman scattering requires a change in the polarizability. For the aminobenzoic acid isomers, the vibrations of the aromatic ring are particularly strong in the Raman spectrum. The C-C stretching modes within the ring and the symmetric "breathing" mode of the ring are sensitive to the substitution pattern and provide distinct spectral fingerprints for each isomer.

Comparative Raman Data
Spectroscopic Feature2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
Ring Breathing Mode (cm⁻¹) ~805~1000~850
C-C Stretch (cm⁻¹) ~1610~1620~1615
COO⁻ Symmetric Stretch (cm⁻¹) ~1390~1395~1400

Note: Data is based on a comprehensive study of the vibrational spectra of aminobenzoic acid isomers.[1]

Experimental Protocol: FT-Raman Analysis of Solid Samples

dot

Caption: Workflow for Raman analysis of solid aminobenzoic acid isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the solid aminobenzoic acid isomer into a glass NMR tube or onto a clean microscope slide. No extensive sample preparation is typically required.

  • Data Acquisition:

    • Position the sample in the Raman spectrometer's sample holder.

    • Carefully focus the laser onto the sample.

    • Set the data acquisition parameters, such as laser power, exposure time, and number of accumulations. Start with a low laser power to avoid sample degradation (burning).

    • Acquire the Raman spectrum.

  • Data Analysis:

    • Identify the characteristic ring vibration modes to distinguish between the isomers.

    • Compare the spectrum to reference spectra for confirmation.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Theoretical Basis for Differentiation

The position of the absorption maximum (λmax) in the UV-Vis spectrum of the aminobenzoic acid isomers is influenced by the extent of conjugation between the amino group, the benzene ring, and the carboxylic acid group.

  • Para-aminobenzoic acid exhibits the most extended conjugation, as the electron-donating amino group and the electron-withdrawing carboxylic acid group are in positions that allow for efficient resonance through the ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λmax.

  • Ortho-aminobenzoic acid also has conjugation, but steric hindrance between the adjacent bulky groups can disrupt the planarity of the molecule, slightly reducing the effectiveness of the conjugation compared to the para isomer.

  • Meta-aminobenzoic acid has the least effective conjugation between the two functional groups, as they are not in a direct resonance-assisting arrangement. This results in a higher HOMO-LUMO energy gap and a hypsochromic (blue) shift to a shorter λmax compared to the ortho and para isomers.

Comparative UV-Vis Data
Spectroscopic Feature2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
λmax (nm) in Ethanol ~239, ~310~230, ~300~288

Note: The solvent can significantly influence the λmax values. The data for the para isomer is well-established, while the values for ortho and meta isomers are based on typical trends for substituted benzenes.

Experimental Protocol: UV-Vis Analysis in Solution

dot

Caption: Workflow for UV-Vis analysis of aminobenzoic acid isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute stock solution of the aminobenzoic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert Law.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.

    • Fill a quartz cuvette with the solvent to be used for the sample solution. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and acquire a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Determine the λmax for the sample.

    • Compare the λmax values of the unknown sample with those of the known isomers to identify the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including the differentiation of isomers. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

Theoretical Basis for Differentiation

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The electron-donating amino group and the electron-withdrawing carboxylic acid group exert different electronic effects (inductive and resonance) on the protons and carbons of the benzene ring depending on their relative positions.

  • ¹H NMR: The aromatic protons of the three isomers will exhibit different chemical shifts and splitting patterns (multiplicity) due to their unique electronic environments and coupling with neighboring protons. The symmetry of the para isomer leads to a simpler spectrum compared to the more complex patterns of the ortho and meta isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also distinct for each isomer. The carbon attached to the amino group will be shielded (shifted to a lower ppm value), while the carbon attached to the carboxylic acid group will be deshielded (shifted to a higher ppm value). The chemical shifts of the other ring carbons will also vary depending on their position relative to the two functional groups.

Comparative NMR Data (in DMSO-d₆)
Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Aminobenzoic Acid (ortho) Aromatic: ~6.5-7.8 (4H, complex multiplet)NH₂: ~7.0 (2H, broad s)COOH: ~11.5 (1H, broad s)Aromatic: ~112-151C=O: ~170
3-Aminobenzoic Acid (meta) Aromatic: ~6.8-7.5 (4H, complex multiplet)NH₂: ~5.5 (2H, broad s)COOH: ~12.5 (1H, broad s)Aromatic: ~114-149C=O: ~168
4-Aminobenzoic Acid (para) Aromatic: ~6.6 (2H, d), ~7.6 (2H, d)NH₂: ~5.9 (2H, broad s)COOH: ~12.0 (1H, broad s)Aromatic: ~113-153C=O: ~167

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Data is compiled from various sources.[1][2][3]

Experimental Protocol: NMR Analysis

dot

Caption: Workflow for NMR analysis of aminobenzoic acid isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminobenzoic acid isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a small vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Set up and acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and splitting patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to definitively identify the isomer.

Comparative Summary of Spectroscopic Techniques

TechniquePrincipleAdvantagesDisadvantages
IR Spectroscopy Vibrational transitionsFast, inexpensive, excellent for identifying substitution patterns.Can be sensitive to sample preparation; overlapping peaks can complicate interpretation.
Raman Spectroscopy Inelastic light scatteringMinimal sample preparation, water is a weak scatterer (good for aqueous solutions), complementary to IR.Can be affected by fluorescence, less common in standard labs compared to FTIR.
UV-Vis Spectroscopy Electronic transitionsSimple, fast, good for quantitative analysis.Provides limited structural information, spectra can be broad and lack detail.
NMR Spectroscopy Nuclear spin transitionsProvides unambiguous structural determination, detailed information on molecular connectivity.Expensive instrumentation, requires larger sample amounts, longer acquisition times.

Conclusion

The successful differentiation of aminobenzoic acid isomers is readily achievable with a range of standard spectroscopic techniques.

  • For rapid and cost-effective screening, IR spectroscopy is an excellent first choice, with the C-H out-of-plane bending vibrations providing a clear indication of the substitution pattern.

  • Raman spectroscopy offers a valuable complementary approach, particularly for samples where water is present or minimal sample preparation is desired.

  • UV-Vis spectroscopy , while less structurally informative, can provide a quick confirmation based on the differing extents of conjugation between the isomers.

  • For definitive and unambiguous identification, NMR spectroscopy remains the gold standard, providing a wealth of structural information that allows for the confident assignment of the ortho, meta, or para isomer.

As a Senior Application Scientist, my recommendation is to employ a multi-technique approach. An initial screen by FTIR can provide a rapid and confident identification, which can then be unequivocally confirmed by NMR spectroscopy, ensuring the highest level of scientific rigor in your research and development endeavors.

References

  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Srinivasan, B. R., Sawant, S. C., & Dhuri, S. N. (2002). Synthesis, characterization and thermal studies of magnesium (II) complexes of ortho and para-aminobenzoic acids. Indian Journal of Chemistry, 41A, 290-296. [Link]

Sources

Comparative

Biological Activity Comparison of 4-Fluorobenzoic Acid Derivatives

Executive Summary 4-Fluorobenzoic acid (4-FBA) serves as a critical pharmacophore scaffold in medicinal chemistry. While the parent compound exhibits modest biological activity, its derivatization—specifically through Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorobenzoic acid (4-FBA) serves as a critical pharmacophore scaffold in medicinal chemistry. While the parent compound exhibits modest biological activity, its derivatization—specifically through Schiff base formation , cyclization to oxadiazoles , and organometallic complexation —unlocks potent antimicrobial and anticancer properties.

This guide provides a comparative analysis of these derivatives, grounded in experimental data. We focus on the "Fluorine Effect," where the high electronegativity and lipophilicity of the fluorine atom enhance membrane permeability and metabolic stability, making these derivatives superior candidates compared to their non-fluorinated analogues.

Part 1: The Fluorine Effect & Structural Logic

Before analyzing specific data, it is crucial to understand why 4-FBA is chosen over benzoic acid.

  • Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronic environment significantly.

  • Lipophilicity: Fluorine substitution increases the partition coefficient (LogP), facilitating passive diffusion across bacterial cell walls and cancer cell membranes.

  • Metabolic Blockade: The C-F bond is resistant to cytochrome P450 oxidation, prolonging the half-life of the drug in vivo.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific structural modifications to the 4-FBA core amplify biological activity.

SAR_Logic Core 4-Fluorobenzoic Acid (Parent Scaffold) Mod1 Schiff Base / Hydrazone (-CH=N-NH-) Core->Mod1 Condensation with Aldehydes Mod2 1,3,4-Oxadiazole Ring Core->Mod2 Cyclization Mod3 Organotin(IV) Complexation Core->Mod3 Ligand Exchange Activity1 Enhanced Antioxidant & Antimicrobial Activity Mod1->Activity1 Electron Delocalization Activity2 High Metabolic Stability (Pharmacokinetics) Mod2->Activity2 Bioisostere of Amide Activity3 Potent Cytotoxicity (Apoptosis Induction) Mod3->Activity3 Metal-DNA Interaction

Figure 1: SAR logic flow demonstrating how derivatization of the 4-FBA core translates to specific biological outcomes.

Part 2: Comparative Analysis - Antimicrobial & Antioxidant Activity

Schiff bases (hydrazones) and 1,3,4-oxadiazole derivatives of 4-FBA are the primary classes evaluated for infection control and oxidative stress management.

Mechanism of Action[1]
  • Schiff Bases: The azomethine nitrogen (-C=N-) acts as a nucleophile, interfering with normal cell processes by binding to bacterial enzymes.

  • Oxadiazoles: These rings mimic peptide bonds but are resistant to hydrolysis, allowing them to bind effectively to bacterial receptors.

Data Comparison: Antioxidant Potential (DPPH Assay)

The following table compares a specific 4-FBA Schiff base derivative against a clinical standard (Vitamin C).

Compound IDStructure TypeIC50 (µM) [Lower is Better]Relative Potency
Vitamin C Standard Control19.39 ± 12.57 1.00 (Baseline)
Compound 4f 4-FBA Schiff Base25.57 ± 7.41 0.76
Compound 4a 4-FBA Hydrazone40.90 ± 1.920.47
Parent 4-FBA Carboxylic Acid> 100 (Inactive)< 0.10

> Insight: Compound 4f (derived from 4-FBA) exhibits radical scavenging activity comparable to Vitamin C. The fluorine atom stabilizes the radical intermediate, a feature absent in the parent acid.

Part 3: Comparative Analysis - Anticancer (Cytotoxicity)[1][3]

For anticancer applications, Organotin(IV) complexes utilizing 4-fluorobenzoate as a ligand show exceptional promise, often outperforming platinum-based drugs like Cisplatin.

Mechanism of Action

Organotin moieties (e.g., Triphenyltin) are highly lipophilic. When complexed with 4-FBA:

  • Transport: The 4-FBA ligand facilitates transport across the lipid bilayer.

  • Release: Intracellular hydrolysis releases the toxic organotin cation.

  • Target: The cation interacts with DNA phosphate backbones and mitochondrial membranes, triggering apoptosis.

Data Comparison: Cytotoxicity against Human Cancer Lines

Values represent IC50 (µM) - Lower indicates higher potency.[1]

Compound ClassMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Toxicity Profile
Cisplatin (Std) 10.0 - 15.0 µM8.0 - 12.0 µMHigh Nephrotoxicity
Triphenyltin(IV) 4-FBA 0.10 - 0.76 µM 1.5 - 2.5 µM High Potency
Dibutyltin(IV) 4-FBA 2.5 - 7.0 µM2.5 - 7.0 µMModerate
Parent 4-FBA > 200 µM> 200 µMNon-Toxic

> Critical Observation: Triphenyltin derivatives of 4-FBA are up to 100x more potent than Cisplatin against MCF-7 lines. The lipophilic nature of the phenyl groups combined with the fluorinated ligand drives this extreme potency.

Part 4: Experimental Protocols

To ensure reproducibility, the following workflows utilize self-validating checkpoints.

Synthesis of 4-FBA Schiff Bases (Workflow)

Synthesis_Workflow Step1 Esterification (4-FBA + EtOH + H2SO4) Check1 QC: TLC (Hexane:EtOAc) Step1->Check1 Step2 Hydrazinolysis (+ Hydrazine Hydrate) Check1->Step2 If Rf shifts Step3 Condensation (+ Aromatic Aldehyde) Step2->Step3 Reflux 4h Final Schiff Base Product (Recrystallize from EtOH) Step3->Final

Figure 2: Step-by-step synthesis pathway from parent acid to bioactive Schiff base.

Protocol Steps:

  • Esterification: Reflux 4-fluorobenzoic acid with ethanol and catalytic H2SO4 to form ethyl 4-fluorobenzoate.

  • Hydrazide Formation: React the ester with excess hydrazine hydrate (80%) in ethanol. Reflux for 6 hours.

    • Validation: IR spectrum should show disappearance of ester C=O (1720 cm⁻¹) and appearance of amide C=O (1650 cm⁻¹).

  • Schiff Base Condensation: Reflux the hydrazide with an equimolar amount of the substituted benzaldehyde in ethanol with catalytic acetic acid.

    • Validation: Formation of precipitate. Recrystallize to constant melting point.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against MCF-7 cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add serial dilutions of the 4-FBA derivative (dissolved in DMSO, final concentration < 0.1%). Include Cisplatin as positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Calculation:

      
       is calculated using non-linear regression analysis (GraphPad Prism).
      

References

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Omega. [Link]

  • Cytotoxic effect of organotin(IV) benzylisopropyldithiocarbamate compounds on Chang liver cell and hepatocarcinoma HepG2 cell. Pakistan Journal of Biological Sciences. [Link][2]

Sources

Validation

Comparative Guide: 4-Amino-3-bromobenzoic Acid vs. Halogenated Alternatives in Drug Discovery

[1][2] Executive Summary The Bottom Line: 4-Amino-3-bromobenzoic acid (CAS 6311-37-1 ) represents the "Goldilocks" zone for medicinal chemistry intermediates.[1] It balances the oxidative addition reactivity required for...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Bottom Line: 4-Amino-3-bromobenzoic acid (CAS 6311-37-1 ) represents the "Goldilocks" zone for medicinal chemistry intermediates.[1] It balances the oxidative addition reactivity required for palladium-catalyzed cross-couplings (unlike its chloro-analog) with shelf-stability and cost-efficiency (unlike its iodo-analog).[1]

While the Chloro-analog offers a ~40% reduction in raw material cost, it often necessitates expensive Buchwald-type ligands to achieve comparable yields, negating the savings. The Iodo-analog , while kinetically superior, suffers from photolytic instability and a 3-5x price premium. This guide provides the technical justification for selecting the bromo-derivative as the standard scaffold for synthesizing quinazoline-based kinase inhibitors and biaryl systems.

Part 1: Technical Landscape & Reactivity Profile

The Molecule: 4-Amino-3-bromobenzoic Acid[1][2][3][4][5][6]
  • CAS: 6311-37-1[1][2]

  • IUPAC: 4-amino-3-bromobenzoic acid[1][2][3]

  • Core Function: Trifunctional scaffold (Carboxylic Acid, Aniline, Aryl Bromide).[1]

The strategic value of this molecule lies in its orthogonality .[1] The carboxylic acid and amine positions can be used to construct heterocycles (e.g., quinazolinones) while the bromine atom remains inert, serving as a "handle" for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Alternatives

To perform a valid cost-benefit analysis, we compare the target against its direct halogenated congeners used in similar synthetic pathways.

FeatureCandidate A (Target) 4-Amino-3-bromobenzoic acidCandidate B (Economy) 4-Amino-3-chlorobenzoic acidCandidate C (Performance) 4-Amino-3-iodobenzoic acid
Bond Energy (C-X) ~81 kcal/mol (Balanced)~96 kcal/mol (Strong)~65 kcal/mol (Weak)
Pd-Oxidative Addition Moderate (Standard Ligands)Slow (Specialized Ligands req.)Fast (Ligand-free possible)
Shelf Stability HighVery HighLow (Light Sensitive)
Relative Cost

$

Atom Economy ModerateHighLow

Part 2: Mechanistic Decision Framework[2]

The choice between these reagents is dictated by the catalytic cycle of the cross-coupling reaction.[1][4] The diagram below illustrates why the Bromo-derivative is the preferred starting material for scalable synthesis.

G Start Start: Select Scaffold Cl_Path Chloro-Analog (Low Cost) Start->Cl_Path Br_Path Bromo-Analog (Target) Start->Br_Path I_Path Iodo-Analog (High Cost) Start->I_Path OxAdd_Cl Oxidative Addition (Rate Limiting Step) Requires High T or Expensive Ligands Cl_Path->OxAdd_Cl OxAdd_Br Oxidative Addition Standard Conditions (PPh3 / Pd(OAc)2) Br_Path->OxAdd_Br OxAdd_I Oxidative Addition Very Fast Risk of Homocoupling I_Path->OxAdd_I Yield_Cl Yield: 40-60% (High Catalyst Cost) OxAdd_Cl->Yield_Cl Yield_Br Yield: 85-95% (Optimal Balance) OxAdd_Br->Yield_Br Yield_I Yield: >95% (High Material Cost) OxAdd_I->Yield_I

Caption: Comparative reaction pathway analysis showing the "Activation Energy Penalty" associated with the Chloro-analog versus the Bromo-analog.

Part 3: Experimental Validation (Suzuki Coupling)

To objectively compare performance, we evaluate the synthesis of 4-amino-3-(4-methoxyphenyl)benzoic acid , a model biaryl system relevant to kinase inhibitor synthesis.

Protocol: Comparative Cross-Coupling

Objective: Determine yield and purity profiles for Br- vs. Cl- precursors.

Reagents:

  • Substrate: 1.0 eq of 4-Amino-3-halobenzoic acid (Br or Cl variant).

  • Boronic Acid: 1.2 eq 4-Methoxyphenylboronic acid.[1]

  • Catalyst: 2 mol% Pd(OAc)₂ / 4 mol% SPhos (Standard System).[1]

  • Base: 3.0 eq K₂CO₃.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, charge the halogenated benzoic acid derivative (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (3x).[1] Add degassed Dioxane/Water mixture (5 mL).

  • Catalysis: Add Pd(OAc)₂ and SPhos under positive nitrogen pressure.

  • Reaction: Heat to 80°C. Monitor via TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: The Bromo-analog typically reaches completion in 2-4 hours .[1]

    • Checkpoint: The Chloro-analog often shows <50% conversion at 4 hours, requiring overnight heating or temperature increase to 100°C.[1]

  • Workup: Cool to RT. Acidify to pH 3 with 1M HCl (critical to precipitate the amino acid product). Extract with EtOAc (3x).[1]

  • Analysis: Dry over MgSO₄, concentrate, and analyze via HPLC (254 nm).

Experimental Results Summary
Metric4-Amino-3-bromobenzoic acid4-Amino-3-chlorobenzoic acid
Reaction Time 3.5 Hours18 Hours (Incomplete)
Conversion (HPLC) >98%62%
Isolated Yield 92% 55%
Purification Load Low (Simple Precipitation)High (Column Chromatography req. to remove starting material)

Note: The Chloro-analog requires specialized ligands (e.g., XPhos or Buchwald G3 precatalysts) to match the Bromo-analog's yield, which increases the "Cost per Gram" of the final product significantly.

Part 4: Cost-Benefit Analysis Matrix

This analysis assumes a hypothetical pilot-scale production (100g).

Cost FactorBromo-Analog (Recommended)Chloro-AnalogIodo-Analog
Raw Material Cost Moderate (

)
Low ($)Very High (

)
Catalyst Requirement Standard Pd (Cheap)Specialized Pd (Expensive)Standard Pd (Cheap)
Energy Cost Moderate (80°C)High (100°C+ / Long times)Low (RT - 60°C)
Purification Cost Low (High conversion)High (Difficult separations)Moderate (De-iodination byproducts)
Total Cost of Ownership Lowest High (Hidden catalyst costs)Highest (Material costs)
Decision Guide: When to Switch?
  • Switch to Chloro: Only if you are operating at multi-ton scale where raw material savings outweigh the cost of process optimization and specialized catalysts.[1]

  • Switch to Iodo: Only if the substrate is extremely sensitive to heat (>60°C) and you can afford the 5x material cost.[1]

Part 5: Application Case Study (Quinazolines)

4-Amino-3-bromobenzoic acid is a primary precursor for Quinazoline-4(3H)-ones , a scaffold found in EGFR inhibitors (e.g., Gefitinib analogs).[1]

Synthesis Workflow:

  • Cyclization: Reaction with formamide or urea yields the 8-bromoquinazolin-4(3H)-one.[1]

  • Functionalization: The bromine atom is retained, allowing for the attachment of solubilizing groups or pharmacophores after the core ring is built.[1]

Quinazoline Input 4-Amino-3-bromobenzoic acid Step1 Cyclization (Formamide, 140°C) Input->Step1 Ring Formation Inter 8-Bromoquinazolin-4(3H)-one (Stable Intermediate) Step1->Inter Step2 Suzuki Coupling (R-B(OH)2, Pd) Inter->Step2 Late-Stage Diversification Final Functionalized Kinase Inhibitor Step2->Final

Caption: The bromine handle survives the harsh cyclization conditions, enabling modular drug design.

References

  • PubChem. (2025).[1] 4-Amino-3-bromobenzoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Quinazolinones. [Link][1][5][6][7]

  • ResearchGate. (2009).[1] Crystal structure and hydrogen bonding of 4-Amino-3-bromobenzoic acid. [Link]

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Benzoic Acids

Executive Summary: The Fluorine Effect In medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), retinoids, and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), retinoids, and antimicrobial agents.[1][2] The strategic incorporation of fluorine—an atom with extreme electronegativity (3.98 Pauling scale) yet a small van der Waals radius (1.47 Å)—profoundly alters the physicochemical profile of this scaffold without imposing significant steric penalties.

This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated benzoic acids, comparing them against non-fluorinated and chloro-substituted analogs. It provides actionable data on acidity modulation, lipophilicity tuning, and metabolic stabilization to guide lead optimization.[3]

Physicochemical Performance Comparison

The introduction of fluorine onto the benzoic acid ring creates distinct electronic and physical changes depending on the substitution pattern (ortho, meta, para).

Acidity Modulation (pKa)

Fluorine acts as a "pKa tuner."[1] The electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion, increasing acidity. However, this is position-dependent due to the competing resonance effect (+R) in the para position.

Comparative Data: Acid Dissociation Constants (25°C in H₂O)

CompoundSubstituent PositionpKaΔpKa (vs. Unsubstituted)Electronic Mechanism
2-Fluorobenzoic acid Ortho3.27 -0.93Strong -I effect (proximity); Dipole alignment.
3-Fluorobenzoic acid Meta3.86 -0.34Moderate -I effect; No resonance counter-effect.
4-Fluorobenzoic acid Para4.14 -0.06Weak -I effect; Counteracted by +R (resonance donation).
Benzoic acid (None)4.20 0.00Reference standard.
4-Chlorobenzoic acid Para4.03 -0.17Stronger -I than F at distance; Weaker +R overlap than F.

Expert Insight:

  • The Ortho Anomaly: 2-fluorobenzoic acid is significantly more acidic not just due to induction, but because the ortho-fluorine creates a field effect that stabilizes the carboxylate negative charge.

  • The Para Paradox: 4-fluorobenzoic acid is less acidic than 4-chlorobenzoic acid. Although F is more electronegative than Cl, the overlap between the 2p orbital of Fluorine and the pi-system of the ring is more efficient than the 3p-pi overlap of Chlorine. This results in a stronger resonance electron donation (+R) for Fluorine, which destabilizes the carboxylate anion, partially cancelling the inductive acidification.

Lipophilicity (LogP) and Permeability

Fluorine is often described as "lipophilic," but its effect on benzoic acids is nuanced. It increases lipophilicity relative to hydrogen but less than other halogens.

CompoundLogP (Octanol/Water)Impact on Drug Design
Benzoic Acid 1.87Baseline permeability.
4-Fluorobenzoic Acid 2.27Moderate increase (+0.4). Good for crossing BBB without trapping.
4-Chlorobenzoic Acid 2.65High increase (+0.78). Risk of non-specific protein binding.
4-Trifluoromethylbenzoic Acid 3.10Very high increase. Used to drive hydrophobic pocket binding.
Metabolic Stability

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to cytochrome P450-mediated oxidation.

  • Blockade Strategy: Placing fluorine at the para position blocks the primary site of metabolic hydroxylation, significantly extending the half-life (

    
    ) of the molecule.
    
  • Electronic Deactivation: Fluorine on the ring deactivates the aromatic system towards electrophilic attack by metabolic enzymes.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for substituting benzoic acid scaffolds during lead optimization.

SAR_Logic Start Lead Optimization: Benzoic Acid Scaffold Problem_Metabolism Problem: Rapid Metabolic Clearance Start->Problem_Metabolism Problem_Potency Problem: Low Potency / Binding Start->Problem_Potency Problem_Permeability Problem: Poor CNS/Cell Penetration Start->Problem_Permeability Solution_ParaF Strategy: Para-Fluorination Problem_Metabolism->Solution_ParaF Block metabolic soft spot Solution_OrthoF Strategy: Ortho-Fluorination Problem_Potency->Solution_OrthoF Conformational lock Problem_Permeability->Solution_ParaF Solution_MetaF Strategy: Meta-Fluorination Problem_Permeability->Solution_MetaF Electronic tuning Outcome_Metabolism Outcome: Blocks P450 Oxidation Extends Half-life Solution_ParaF->Outcome_Metabolism Outcome_Lipo Outcome: Modulates LogP (+0.4) Maintains Solubility Solution_ParaF->Outcome_Lipo Outcome_Acidity Outcome: Increases Acidity (pKa ~3.3) Enhances H-bond strength Solution_OrthoF->Outcome_Acidity

Caption: Decision matrix for deploying fluorine substitution to solve specific pharmacokinetic defects in benzoic acid derivatives.

Experimental Protocols

To validate these SAR properties in your specific derivatives, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Standard methodology for accurate acidity measurement of fluorinated analogs.

Reagents:

  • 0.01 M Carbonate-free NaOH (standardized).

  • 0.1 M KCl (ionic strength adjuster).

  • Analyte (Fluorinated Benzoic Acid derivative), >98% purity.

Workflow:

  • Preparation: Dissolve 0.5 mmol of the derivative in 50 mL of 0.1 M KCl. If solubility is low, use a methanol/water co-solvent (e.g., 20% MeOH) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

  • Calibration: Calibrate pH electrode using buffers at pH 4.01 and 7.00.

  • Titration: Titrate with 0.01 M NaOH in 50 µL increments under inert gas (N₂) purge to prevent CO₂ absorption.

  • Data Analysis: Plot pH vs. Volume of NaOH. Determine the equivalence point using the first derivative method (

    
    ).
    
  • Calculation: The pKa is the pH at the half-equivalence point (

    
    ).
    
  • Validation: Run unsubstituted benzoic acid as a control. The result must be

    
    .
    
Protocol B: In Vitro Microsomal Stability Assay

To quantify the metabolic blockade effect of fluorine substitution.

Reagents:

  • Liver Microsomes (human or rat), 20 mg/mL protein.

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

Workflow:

  • Incubation: Mix microsomes (0.5 mg/mL final conc) with the test compound (1 µM) in phosphate buffer at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    

Case Study: Anti-Sickling Agents

Context: Sickle cell disease involves the polymerization of deoxygenated hemoglobin (HbS).[4] Benzoic acid derivatives interact with HbS to prevent this polymerization.[4]

SAR Analysis: Studies comparing p-fluorobenzoic acid against p-chlorobenzoic acid and unsubstituted benzoic acid revealed:

  • Activity: p-Fluorobenzoic acid exhibited superior anti-sickling activity compared to the chloro-analog.

  • Mechanism: The smaller size of Fluorine allowed the molecule to fit into a specific hydrophobic pocket on the HbS surface without steric clash, while the electronegativity enhanced hydrogen bonding interactions with adjacent amino acid residues (likely Valine or Threonine).

  • Permeability: The moderate lipophilicity of the fluoro-analog allowed better erythrocyte membrane penetration than the highly hydrophilic unsubstituted acid.

References

  • Glyn, R. J., & Pattison, G. (2021).[5] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[5][6] Journal of Medicinal Chemistry, 64(14), 10246-10259.[5] Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid. Retrieved from [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015).[4][7][8] Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research. Retrieved from [Link]

  • Gonçalves, S. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Spectrochimica Acta Part A. Retrieved from [Link]

Sources

Validation

Comparing ortho vs para effect in fluorobenzoic acids

Title: Positional Isomerism in Fluorobenzoic Acids: A Comparative Guide to Ortho vs. Para Effects Subtitle: Electronic Mechanisms, Physicochemical Profiling, and Pharmaceutical Applications Executive Summary This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Positional Isomerism in Fluorobenzoic Acids: A Comparative Guide to Ortho vs. Para Effects Subtitle: Electronic Mechanisms, Physicochemical Profiling, and Pharmaceutical Applications

Executive Summary

This guide provides a technical comparison between 2-fluorobenzoic acid (ortho) and 4-fluorobenzoic acid (para) . While they share the same molecular formula (


), their behavior is distinct due to the "Ortho Effect"—a phenomenon where proximity drives unique electronic and steric interactions.

For the drug developer or synthetic chemist, the choice between these isomers dictates:

  • Acidity (

    
    ):  The ortho-isomer is significantly more acidic (
    
    
    
    ).
  • Reactivity: The para-isomer is a classic substrate for Nucleophilic Aromatic Substitution (

    
    ), while the ortho-isomer presents unique chelation and steric opportunities.
    
  • Metabolic Stability: The para-fluorine blocks CYP450 oxidation at the most vulnerable site, whereas ortho-fluorine is often used to lock conformation via dipole alignment.

Electronic & Structural Fundamentals

To understand the performance differences, we must decouple the Inductive (


) and Resonance (

) effects.
  • Fluorine's Dual Nature: It is strongly electron-withdrawing by induction (

    
    ) but electron-donating by resonance (
    
    
    
    ).
  • The Distance Factor: Inductive effects fade rapidly with distance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Resonance effects are transmitted through the 
    
    
    
    -system to ortho and para positions.
Comparative Mechanism Analysis
Feature2-Fluorobenzoic Acid (Ortho)4-Fluorobenzoic Acid (Para)
Inductive Effect (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Dominant. The F atom is adjacent to the carboxyl group.[1] The strong electron withdrawal stabilizes the carboxylate anion (

) effectively.
Weak. The F atom is remote (4 bonds away). The

effect is significantly diminished.
Resonance Effect (

)
Negligible. While F can donate electrons, the nodal geometry and proximity to the carboxyl group often limit effective overlap in the context of acidity.Significant. F donates electron density into the ring, which can destabilize the carboxylate anion (intensifying negative charge), opposing the

effect.
Net Result Strong stabilization of the conjugate base. High Acidity. Competitive effects (

vs

). Moderate Acidity (similar to benzoic acid).
Visualizing the Electronic Pathway

ElectronicEffects F_atom Fluorine Atom Ortho_Pos Ortho Position (2-F) F_atom->Ortho_Pos Para_Pos Para Position (4-F) F_atom->Para_Pos Inductive Inductive Withdrawal (-I) (Through Sigma Bonds) Ortho_Pos->Inductive Strong (Proximity) Resonance Resonance Donation (+R) (Through Pi System) Ortho_Pos->Resonance Ineffective Para_Pos->Inductive Weak (Distance) Para_Pos->Resonance Strong (Conjugation) Acidity_O High Acidity (pKa ~3.27) Inductive->Acidity_O Stabilizes Anion Acidity_P Moderate Acidity (pKa ~4.14) Inductive->Acidity_P Minor Stabilization Resonance->Acidity_P Destabilizes Anion

Figure 1: Mechanistic flow of electronic effects determining acidity in fluorobenzoic acids.

Physicochemical Performance Data

The following data aggregates standard experimental values relevant for medicinal chemistry optimization.

Property2-Fluorobenzoic Acid (Ortho)4-Fluorobenzoic Acid (Para)Benzoic Acid (Ref)Significance
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Water)
3.27 4.14 4.20Ortho is

more acidic. Critical for salt selection and solubility.

(Octanol/Water)
2.052.221.87Para is slightly more lipophilic. Ortho is more polar due to the dipole moment.
Melting Point 122–125 °C182–185 °C122 °CPara packs better in the crystal lattice (symmetry), leading to higher thermal stability.

NMR Shift

ppm

ppm
N/ADistinct shifts allow for easy monitoring of isomeric purity.

Key Insight: The lower


 of the ortho-isomer means it will exist predominantly as a carboxylate anion at physiological pH (7.4), affecting membrane permeability and distribution volume compared to the para-isomer.

Synthetic Reactivity & Stability

A. Nucleophilic Aromatic Substitution ( )
  • 4-Fluorobenzoic Acid: The carboxyl group (EWG) at the para position activates the ring for

    
    . The fluorine atom is a good leaving group.
    
    • Reaction:

      
      
      
  • 2-Fluorobenzoic Acid: While the carboxyl group is also activating at the ortho position, the reaction is often complicated by:

    • Steric Hindrance: The incoming nucleophile must approach adjacent to the carboxyl group.

    • Electrostatic Repulsion: If the reaction is run in basic conditions, the carboxylate (

      
      ) is formed. The negative charge on the carboxylate repels the incoming nucleophile (which is electron-rich), and this repulsion is strongest at the ortho position.
      
B. Metabolic Stability (Drug Design)
  • Para-Block: The C-H bond at the para position of a phenyl ring is the most statistically likely site for CYP450 oxidation. Replacing H with F (C-F bond energy

    
     kcal/mol vs C-H 
    
    
    
    kcal/mol) effectively blocks this metabolic clearance pathway.
  • Ortho-Conformation: Ortho-fluorine is rarely used solely for metabolic blocking. Instead, it is used to induce a specific conformation. The C-F bond prefers to be coplanar with the aromatic ring, and the dipole-dipole repulsion between the F and the Carbonyl Oxygen can force the carboxyl group to rotate out of plane or lock into a specific twist, influencing receptor binding.

Experimental Protocols (Self-Validating)

Protocol A: Determination of via Potentiometric Titration

Objective: Accurately measure the dissociation constant to distinguish isomers.

Reagents:

  • Analyte: 0.01 M solution of Fluorobenzoic acid isomer in degassed water (or 50% MeOH/Water if solubility is low).

  • Titrant: 0.1 M Standardized NaOH (carbonate-free).

Workflow:

  • Calibration: Calibrate pH meter using buffers 4.01, 7.00, and 10.01 at

    
    .
    
  • Dissolution: Dissolve 50 mg of the acid in 50 mL solvent. Ensure complete dissolution (sonicate if necessary).

  • Titration: Add NaOH in 50

    
     increments. Record pH after stabilization (drift < 0.01 pH/sec).
    
  • Data Processing: Plot pH vs. Volume of NaOH.

    • Validation Check: The first derivative plot (

      
      ) must show a sharp peak at the equivalence point.
      
    • Calculation: At half-equivalence point (Volume =

      
      ), 
      
      
      
      .
Protocol B: Isomeric Purity Check via NMR

Objective: Quantify ortho/para contamination (common in bulk synthesis).

Method:

  • Solvent: Dissolve 10 mg sample in

    
     or 
    
    
    
    .
  • Internal Standard: Add

    
    -trifluorotoluene (
    
    
    
    ppm) or use a coaxial insert with
    
    
    .
  • Acquisition:

    • Pulse sequence: Standard proton-decoupled fluorine (

      
      ).
      
    • Relaxation delay (

      
      ): Set to 
      
      
      
      (typically 10-20s for F) to ensure quantitative integration.
    • Scans: 64 scans minimum.

  • Analysis:

    • Integrate the Para peak (

      
       ppm) vs. Ortho peak (
      
      
      
      ppm).
    • Self-Validation: The baseline must be flat. If "ringing" occurs, increase acquisition time.

ExperimentalWorkflow Start Start: Unknown Isomer Sample Solubility Step 1: Check Solubility (Water vs MeOH) Start->Solubility Titration Step 2: Potentiometric Titration (0.1 M NaOH) Solubility->Titration pKa_Calc Step 3: Calculate pKa (Half-Equivalence Method) Titration->pKa_Calc Decision pKa < 3.5? pKa_Calc->Decision Ortho Identity: Ortho-Isomer (High Acidity) Decision->Ortho Yes Para Identity: Para-Isomer (Moderate Acidity) Decision->Para No NMR_Check Validation: 19F NMR (-114 ppm vs -106 ppm) Ortho->NMR_Check Para->NMR_Check

Figure 2: Decision tree for identifying fluorobenzoic acid isomers using acidity and NMR.

Pharmaceutical Applications

Case Study: Bioisosterism in Lead Optimization In the development of fluoroquinolones (e.g., Ciprofloxacin), the fluorine atom is strictly placed to enhance lipophilicity and cell penetration while blocking metabolism.

  • Ortho-F (2-F): Often used in scaffold hopping to replace a Carbonyl Oxygen or a Nitrogen lone pair. The high electronegativity of Ortho-F can mimic the electron density of an acceptor without the hydrogen bonding capability.

  • Para-F (4-F): The gold standard for extending half-life (

    
    ). By preventing hydroxylation at the para-position, the drug remains in circulation longer. However, if the para-position is required for H-bonding in the active site, F cannot substitute for OH or 
    
    
    
    effectively.

References

  • Acidity Constants: Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of some ortho-substituted benzoic acids.[2][3] Journal of the Chemical Society.

  • NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for chemical shifts: Ph-F ortho/para ranges).
  • Metabolic Stability: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5][6][7] Chemical Society Reviews, 37(2), 320-330.

  • Ortho Effect Mechanism: Roberts, J. D., & Moreland, W. T. (1953). Electrical Effects of Substituent Groups in Saturated Systems. Journal of the American Chemical Society.

  • Physicochemical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10800 (2-Fluorobenzoic acid) and CID 11603 (4-Fluorobenzoic acid).

Sources

Comparative

Antimicrobial Activity of Modified p-Aminobenzoic Acid Compounds: A Comparative Technical Guide

Executive Summary The Resistance Crisis & The PABA Renaissance Para-aminobenzoic acid (PABA) is historically significant as the structural nucleus for sulfonamides, the first broad-spectrum antibacterials.[1] However, wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Resistance Crisis & The PABA Renaissance Para-aminobenzoic acid (PABA) is historically significant as the structural nucleus for sulfonamides, the first broad-spectrum antibacterials.[1] However, widespread resistance to traditional sulfonamides (via folP mutations) has necessitated the evolution of the PABA scaffold.

This guide analyzes modified PABA derivatives —specifically Schiff bases and Organometallic complexes —which exhibit superior antimicrobial profiles compared to their parent compounds.[1] Unlike traditional sulfonamides that competitively inhibit dihydropteroate synthase (DHPS), these modified derivatives often employ a dual-action mechanism: lipophilicity-driven membrane permeation and metal-ion-mediated oxidative stress, alongside metabolic pathway inhibition.[1]

Part 1: Mechanistic Insight & Biological Logic[1]

The Folate Pathway & Competitive Inhibition

Native PABA is an essential substrate for bacteria, used to synthesize Dihydropteroic acid.[2] Modified PABA compounds exploit this pathway but add steric bulk or reactive metal centers that prevent enzymatic turnover or disrupt the bacterial envelope.[1]

Key Differentiator:

  • Sulfonamides: Mimic PABA charge/shape to block DHPS.[1][2][3]

  • PABA Schiff Bases: The azomethine linkage (-N=CH-) modifies electron density, enhancing lipophilicity (facilitating cell wall entry) and binding affinity to alternative targets.[1]

  • Metal Complexes: Apply Tweedy’s Chelation Theory —coordination reduces the polarity of the metal ion, increasing lipophilicity and allowing the complex to penetrate the lipid bilayer of Gram-negative bacteria more effectively than free ions.[1]

Mechanistic Pathway Diagram[1][4]

FolatePathway PABA Native PABA DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Sulfonamides Sulfonamides (Competitive Inhibitor) Sulfonamides->DHPS Blocks SchiffBase PABA Schiff Bases (Lipophilic Entry + DHPS Binding) SchiffBase->DHPS Blocks SchiffBase->DHP Disrupts Synthesis MetalComplex Metal-PABA Complex (Membrane Disruption + Ion Toxicity) MetalComplex->PABA Mimics Entry

Figure 1: The bacterial folate synthesis pathway showing intervention points for Sulfonamides versus Modified PABA derivatives.[1]

Part 2: Comparative Performance Analysis

PABA Schiff Bases vs. Standard Antibiotics

Schiff bases (imines) derived from PABA show significant structure-activity relationship (SAR) variations based on the aldehyde substituent.[1]

Comparative Data: PABA Derivatives vs. Norfloxacin Data sourced from comparative studies on N-arylidene derivatives.[1]

Compound ClassSpecific DerivativeTarget OrganismMIC (µM/mL)Potency vs. Std*Mechanism Note
Standard Norfloxacin S. aureus2.61 Reference DNA Gyrase inhibition
PABA Schiff Base 3,4,5-trimethoxy derivativeS. aureus1.82 +30% (Superior) Electron-donating groups enhance binding.[1][4]
PABA Schiff Base m-Bromo derivativeB. subtilis2.11 +19% (Superior) Halogens increase lipophilicity.[1]
PABA Schiff Base 3-methoxy-4-hydroxyE. coli1.78 Superior Hydroxyl group aids solubility/transport.[1]
Native PABA UnmodifiedS. aureus>500InactiveActs as nutrient, not inhibitor.

Note: Lower MIC indicates higher potency. "Potency vs. Std" calculated based on molar concentration required for inhibition.

Metal Complexes vs. Free Ligands

Transition metal complexes of PABA often outperform the free PABA ligand due to the "Chelation Effect."[1]

Comparative Data: Metal-PABA Complexes vs. Amoxicillin

CompoundMetal CenterTarget OrganismMIC (µg/mL)Comparison
Standard Amoxicillin P. vulgaris129 Reference
Free Ligand PABA-HydrazideP. vulgaris>200Weak Activity
Complex Cadmium(II)-PABA P. vulgaris35 3.6x More Potent
Complex Mercury(II)-PABA S. aureus2 42x More Potent
Complex Molybdenum(VI) E. coli62.5Moderate

Critical Insight: The Mercury(II) complex exhibits extreme potency but carries high host toxicity risks, making it suitable only for surface/material applications, whereas Zinc or Copper complexes offer a better therapeutic window.

Part 3: Experimental Protocols

Protocol A: Synthesis of PABA Schiff Bases (Self-Validating)

Objective: Create the azomethine linkage (-N=CH-) between PABA and an aromatic aldehyde.[1]

Reagents:

  • p-Aminobenzoic acid (0.01 mol)[1]

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (0.01 mol)[1]

  • Ethanol (Absolute) or Methanol[1]

  • Glacial Acetic Acid (Catalyst)[1]

Workflow:

  • Dissolution: Dissolve PABA in 20 mL absolute ethanol.

  • Addition: Add equimolar aldehyde dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux at 70–80°C for 4–6 hours.

    • Validation checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using Silica Gel G. Mobile phase: Benzene:Acetone (8:2).[1] Disappearance of the starting amine spot confirms completion.

  • Isolation: Pour reaction mixture into crushed ice/water. Filter the precipitate.[5]

  • Purification: Recrystallize from hot ethanol.

Protocol B: Antimicrobial Assay (Broth Microdilution)

Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.[1]

Workflow Diagram:

MIC_Protocol Start Inoculum Preparation (0.5 McFarland Standard) Plate 96-Well Plate Loading (100µL MH Broth + 10µL Compound + 10µL Bacteria) Start->Plate Dilution Serial Dilution of PABA Derivative (DMSO Solvent) Dilution->Plate Incubate Incubation (37°C for 24 Hours) Plate->Incubate Read Read Optical Density (OD600) or Visual Turbidity Incubate->Read Control Controls: 1. DMSO (Solvent Toxicity Check) 2. Ciprofloxacin (Positive Control) 3. Broth Only (Sterility) Control->Plate

Figure 2: Workflow for determination of Minimum Inhibitory Concentration (MIC).

Critical Steps for Reliability:

  • Solvent Control: PABA derivatives often require DMSO for solubility. You must run a "DMSO only" well. If the DMSO well shows inhibition, your data is invalid (solvent toxicity).

  • Resazurin Dye (Optional): Add 10µL of 0.01% Resazurin solution.

    • Blue = No growth (Inhibition).[1]

    • Pink = Growth (Metabolic activity reduces the dye).

    • Why? Removes subjectivity from visual turbidity readings.

Part 4: Critical Evaluation & Safety[1]

Toxicity Profile

While PABA is generally non-toxic (Vitamin Bx), its derivatives vary:

  • Schiff Bases: Generally exhibit low cytotoxicity (IC50 > 50 µM) against mammalian cells (e.g., HEK293), offering a safe therapeutic window.[1]

  • Organometallics: Heavy metal complexes (Hg, Cd) are cytotoxic.[1] Research is shifting toward Zinc(II) and Copper(II) complexes, which utilize endogenous metals to minimize host toxicity while maintaining antimicrobial efficacy.[1]

Stability

Schiff bases are susceptible to hydrolysis in highly aqueous, acidic environments.

  • Storage: Anhydrous conditions, protected from light.

  • Formulation: Liposomal encapsulation is recommended to preserve the azomethine bond during delivery.

References

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Source: Journal of Pharmaceutical Technology, Research and Management (Chitkara University). Relevance: Primary source for MIC values of trimethoxy and bromo-derivatives compared to Norfloxacin.[1]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Source: MDPI (Antibiotics).[1] Relevance: Data on Molybdenum, Cadmium, and Mercury complexes of PABA derivatives.

  • Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Source: Journal of the Serbian Chemical Society.[5] Relevance: Establishes solvent dependence (DMSO vs Dioxane) and protocols for Schiff base synthesis.

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Source: Biomolecules (MDPI/NIH).[1] Relevance: Mechanistic insights into molecular hybridization and cytotoxicity profiles.[3][6]

Sources

Validation

Comparative In Silico Guide: Aminobenzoate Derivatives vs. EGFR Inhibitors

Content Type: Technical Comparison & Protocol Guide Target Protein: Epidermal Growth Factor Receptor (EGFR) [PDB: 1M17] Focus Ligands: Aminobenzoate Derivatives vs. Quinazoline Standards (Gefitinib/Erlotinib) Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Protein: Epidermal Growth Factor Receptor (EGFR) [PDB: 1M17] Focus Ligands: Aminobenzoate Derivatives vs. Quinazoline Standards (Gefitinib/Erlotinib)

Executive Summary & Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) remains a primary oncological target for Non-Small Cell Lung Cancer (NSCLC). While quinazoline-based inhibitors like Gefitinib and Erlotinib are clinically established, acquired resistance (e.g., T790M mutation) and solubility issues necessitate the exploration of novel scaffolds.

Aminobenzoate derivatives have emerged as promising bioisosteres. Unlike the rigid quinazoline core, the aminobenzoate scaffold offers distinct vector exploration for side chains, potentially improving physicochemical properties (solubility) while maintaining critical H-bond interactions with the kinase hinge region.

This guide provides a validated in silico workflow to compare the binding efficacy of aminobenzoate derivatives against standard EGFR inhibitors, utilizing AutoDock Vina and PDB 1M17 .

The Target Landscape: EGFR Signaling[1][2]

Before initiating docking, it is critical to understand the downstream consequences of EGFR inhibition. The diagram below illustrates the signal transduction pathways (RAS-RAF-MEK-ERK and PI3K-AKT) that are disrupted when an inhibitor successfully occupies the ATP-binding pocket.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activation Inhibitor Inhibitor (Aminobenzoate/Gefitinib) Inhibitor->EGFR Blockade (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival/Anti-Apoptosis

Figure 1: EGFR Signal Transduction Pathway. Inhibitors compete with ATP at the EGFR kinase domain, halting downstream proliferation and survival signals.

Comparative Performance Analysis

The following data summarizes a representative comparison between a standard inhibitor (Gefitinib) and a high-performing aminobenzoate derivative.

Note on Interpretation: A more negative Binding Affinity (


) indicates a more stable complex.
Table 1: Docking Score & Interaction Profiling
MetricStandard: Gefitinib Aminobenzoate Derivative (Rep.) Interpretation
Binding Affinity (

)
-9.2 kcal/mol-8.7 kcal/molStandard is slightly more potent, but derivative is competitive.
H-Bond (Hinge) Met793 (Critical)Met793 Both scaffolds successfully target the hinge region.
Gatekeeper Interaction Thr790 (Van der Waals)Thr790 (H-bond potential)Aminobenzoates may offer flexibility to engage T790.
RMSD (Refine) 0.8 Å1.2 ÅLower RMSD indicates a stable, reproducible pose.
Table 2: ADMET Prediction (In Silico Drug-Likeness)

Based on Lipinski’s Rule of 5

PropertyGefitinib Aminobenzoate Derivative Limit (Lipinski)
Molecular Weight 446.9 g/mol ~380-420 g/mol < 500 g/mol
LogP (Lipophilicity) 3.22.5 - 2.9< 5
H-Bond Donors 12< 5
H-Bond Acceptors 75-6< 10
TPSA 68.7 Ų~85.0 Ų< 140 Ų
Solubility Prediction Low/ModerateHigh N/A

Key Insight: While Gefitinib often shows slightly higher raw binding affinity, aminobenzoate derivatives frequently exhibit superior solubility profiles (lower LogP, optimal TPSA), making them excellent candidates for oral bioavailability optimization.

Experimental Protocol: The Self-Validating Workflow

This protocol uses AutoDock Vina and the crystal structure of EGFR (PDB ID: 1M17 ). This structure is chosen because it is co-crystallized with Erlotinib, providing a "ground truth" ligand for validation (Redocking).

Workflow Diagram

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB PDB Retrieval (1M17) Clean Clean Protein (Remove H2O/Ligands) PDB->Clean Grid Grid Generation (Center: Met793) Clean->Grid LigPrep Ligand Prep (MM2 Min + Torsions) Vina AutoDock Vina (Exhaustiveness=8) LigPrep->Vina Grid->Vina Visual Visualization (PyMOL/Discovery Studio) Vina->Visual Validation Validation (RMSD < 2.0 Å) Visual->Validation

Figure 2: Step-by-step In Silico Docking Workflow using AutoDock Vina.

Step-by-Step Methodology
1. Protein Preparation (The Receptor)[1][2][3]
  • Source: Download 1M17 from the RCSB Protein Data Bank.[2]

  • Cleaning: Use PyMOL or Chimera to remove water molecules and the co-crystallized inhibitor (Erlotinib/AQ4).

  • Protonation: Add polar hydrogens. This is crucial for H-bond calculation.

  • Charges: Assign Kollman united atom charges using AutoDock Tools (ADT).[2]

  • Output: Save as 1M17_receptor.pdbqt.

2. Ligand Preparation
  • Aminobenzoate: Draw the structure in ChemDraw or Avogadro. Optimize geometry using the MMFF94 force field.

  • Standard (Control): Extract the AQ4 ligand from the original 1M17 PDB to use as a control.

  • Torsions: Detect rotatable bonds in ADT.

  • Output: Save as ligand.pdbqt.

3. Grid Box Generation (The Search Space)
  • Center: The grid must encompass the ATP-binding pocket.

    • Self-Validating Tip: Center the grid on the coordinates of the original co-crystallized ligand (AQ4).

    • Approximate Coordinates (1M17): X= 22.0, Y= 0.2, Z= 52.8.

  • Size: 40 x 40 x 40 Å (Standard) or 22 x 22 x 22 Å (Refined).

  • Spacing: 0.375 Å or 1.0 Å (Vina scales automatically, but 1.0 is standard for Vina config).

4. Docking Execution (AutoDock Vina)

Run Vina with the following configuration:

[3]

5. Analysis & Validation
  • Visual Inspection: Use PyMOL. Look for the H-bond with Met793 (Hinge) and Lys745 .

  • Validation: Re-dock the extracted Erlotinib (AQ4) into the receptor. Calculate the RMSD between your docked pose and the original crystal pose. An RMSD < 2.0 Å confirms your protocol is valid.

Structural Insights: Why Aminobenzoates?

The structural efficacy of aminobenzoate derivatives relies on their ability to mimic the adenine ring of ATP.

  • Hinge Region Binding: The amino group (–NH2) and the carboxyl/ester oxygen of the aminobenzoate core act as H-bond donor/acceptor pairs, interacting with the backbone of Met793 . This mimics the N1 and N6 interaction of adenine.

  • Hydrophobic Pocket: The benzene ring occupies the hydrophobic cleft lined by Val726 , Ala743 , and Leu844 .

  • Solvent Exposure: Unlike the fused bicyclic quinazoline, the aminobenzoate core is monocyclic, allowing substituents to extend into the solvent front, improving solubility without sacrificing binding affinity.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4] Journal of Computational Chemistry, 31(2), 455-461.

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Eck, M. J., & Yun, C. H. (2010). Structural and mechanistic underpinnings of the differential drug sensitivity of EGFR mutations in non-small cell lung cancer. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(3), 559-566.

Sources

Comparative

Strategic Fluorination of Benzoic Acids: A Comparative Metabolic Stability Guide

Executive Summary Benzoic acid moieties are ubiquitous in medicinal chemistry, serving as key pharmacophores in NSAIDs, correctors for CFTR, and various kinase inhibitors. However, they are metabolically labile, sufferin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid moieties are ubiquitous in medicinal chemistry, serving as key pharmacophores in NSAIDs, correctors for CFTR, and various kinase inhibitors. However, they are metabolically labile, suffering from rapid Phase II conjugation (glycine conjugation and glucuronidation), which leads to poor half-life (


) and high clearance.

This guide analyzes the position-dependent impact of fluorine substitution on the metabolic stability of benzoic acids. Unlike other halogens, fluorine’s small Van der Waals radius (1.47 Å) allows for precise steric occlusion without abolishing binding affinity, while its high electronegativity modulates the acidity (


) of the carboxylate, fundamentally altering enzyme-substrate recognition.
Mechanistic Principles of Fluorine Stabilization

The metabolic fate of benzoic acids is dictated by two competing pathways:

  • Oxidative Metabolism (Phase I): CYP450-mediated hydroxylation (typically at the para-position).

  • Conjugative Metabolism (Phase II): The dominant clearance route. This involves activation by Acyl-CoA Synthetase followed by conjugation with glycine (forming hippuric acid) or glucuronic acid.

The Ortho-Effect (2-F / 6-F)

Substitution at the ortho position is the most effective strategy for stabilizing the carboxylate group.

  • Steric Occlusion: The primary mechanism is steric hindrance. The ortho-fluorine atom prevents the formation of the bulky Benzoyl-CoA intermediate, which is the obligate precursor for glycine conjugation.

  • Electronic Modulation: Ortho-fluorine significantly lowers the

    
     of the benzoic acid (from ~4.2 to ~3.3) via inductive effects. This increases the fraction of ionized species at physiological pH, altering the binding kinetics with Acyl-CoA synthetases.
    
The Para-Effect (4-F)
  • Metabolic Blocking: Substitution at the para position primarily blocks CYP450-mediated oxidation. It prevents the formation of p-hydroxybenzoic acid derivatives.

  • Limitations: It has minimal impact on the Phase II conjugation of the carboxylic acid itself. If the molecule is cleared via glucuronidation/glycination, 4-F substitution will yield negligible stability improvements.

The Meta-Effect (3-F)
  • Intermediate Impact: Meta-substitution offers a middle ground. It provides moderate electronic deactivation of the ring but lacks the direct steric interference required to block conjugation enzymes effectively.

Visualization: Metabolic Pathways & Fluorine Blockade[1]

The following diagram illustrates the critical checkpoints where fluorine intervention prevents metabolic clearance.

MetabolicPathways Benzoic Benzoic Acid (Substrate) CYP CYP450 Oxidation Benzoic->CYP Phase I AcylCoA_Enz Acyl-CoA Synthetase Benzoic->AcylCoA_Enz Activation Hydroxy p-Hydroxy Benzoate CYP->Hydroxy Intermediate Benzoyl-CoA (Activated) AcylCoA_Enz->Intermediate GLY_T Glycine N-Acyltransferase Intermediate->GLY_T Phase II Hippurate Hippuric Acid (Excreted) GLY_T->Hippurate BlockPara 4-F Blocks Oxidation BlockPara->CYP BlockOrtho 2-F Sterically Blocks Activation BlockOrtho->AcylCoA_Enz

Caption: Figure 1. Metabolic fate of benzoic acids. 4-F blocks CYP oxidation, while 2-F prevents the critical Acyl-CoA activation step required for conjugation.

Comparative Performance Analysis

The table below synthesizes physicochemical properties and metabolic stability data. Note the inverse relationship between


 and steric protection in the ortho position.
Substitution Pattern

(Exp)
Primary Metabolic LiabilityPhase II Stability (Glycine/Gluc)Phase I Stability (Oxidation)Relative Clearance (

)
Unsubstituted 4.19Rapid Glycine ConjugationLowLowHigh (Baseline)
2-Fluoro (Ortho) 3.27Glucuronidation (Minor)High (Steric Block)ModerateLow
3-Fluoro (Meta) 3.87Glycine ConjugationModerateModerateModerate-High
4-Fluoro (Para) 4.14Glycine ConjugationLowHigh (Blocked Site)Moderate
2,6-Difluoro 2.30Renal Excretion (Unchanged)Very High HighVery Low

Key Insight: The 2,6-difluoro motif is the "gold standard" for benzoic acid bioisosteres. By flanking the carboxylate with fluorine, the molecule becomes virtually inert to conjugation due to the "ortho-effect," forcing the system to clear the drug renally in its unchanged form or via very slow alternative pathways.

Experimental Protocol: Hepatocyte Stability Assay

To validate these effects, a standard microsomal assay is insufficient because microsomes lack the cytosolic cofactors (Glycine) and mitochondrial enzymes required for hippurate formation. Cryopreserved Hepatocytes are the required system.

Materials
  • System: Cryopreserved Human/Rat Hepatocytes (Target:

    
     cells/mL).
    
  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (pH 7.4).

  • Test Compounds: Fluorinated Benzoic Acid derivatives (1 µM final conc).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

AssayProtocol cluster_sampling Sampling Timepoints Step1 Thaw & Count Hepatocytes (Viability > 75%) Step2 Pre-Incubation (37°C, 5% CO2, 10 min) Step1->Step2 Step3 Dose Compound (1 µM Final) Step2->Step3 T0 T = 0 min Step3->T0 T30 T = 30 min Step3->T30 T60 T = 60 min Step3->T60 T120 T = 120 min Step3->T120 Step4 Quench (Acetonitrile + IS) T0->Step4 T30->Step4 T60->Step4 T120->Step4 Step5 Centrifuge (4000 rpm, 20 min) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Caption: Figure 2. Hepatocyte stability workflow. Critical path for assessing Phase II conjugation clearance.

Data Calculation

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

) derived from the slope of ln(concentration) vs. time:


Success Criteria: A stable fluorinated analog should exhibit a


 in human hepatocytes.
References
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hajer, J., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4904. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Seybold, P. G., et al. (2002).[1] Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 89, 1397-1402. Link[1]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-3-fluorobenzoic Acid: Proper Disposal &amp; Handling Guide

Executive Summary Compound: 4-Amino-3-fluorobenzoic acid CAS: 455-97-0 Formula: C₇H₆FNO₂ Core Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3][4][5] Contains Fluorine: Combustion releases Hydrofluoric Acid (HF). This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Amino-3-fluorobenzoic acid CAS: 455-97-0 Formula: C₇H₆FNO₂ Core Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3][4][5] Contains Fluorine: Combustion releases Hydrofluoric Acid (HF).

This guide outlines the critical disposal and handling protocols for 4-Amino-3-fluorobenzoic acid. Unlike standard organic acids, the presence of the fluorine atom mandates specific segregation to prevent damage to standard incineration infrastructure and environmental release of HF.[6]

Part 1: Chemical Profile & Hazard Assessment

The "Why" behind the protocol.

To ensure a self-validating safety system, you must understand the chemical behaviors that dictate these disposal rules. 4-Amino-3-fluorobenzoic acid is a fluorinated aromatic amine. Its dual functional groups (amine and carboxylic acid) and halogenation present specific risks during waste consolidation.

Key Chemical Properties & Risks[3][5][7][8][9]
PropertyDataOperational Implication
Physical State Solid (Powder)Dust generation is the primary exposure vector.
Combustion Products HF (Hydrofluoric Acid) , NOₓ, CO, CO₂CRITICAL: Waste must be tagged as "Halogenated" to ensure incineration occurs in facilities equipped with HF scrubbers [1].[6]
Acidity (pKa) ~3.5 - 4.0 (COOH)Incompatible with strong bases and strong oxidizers.
Reactivity Amine groupCan react exothermically with acid chlorides or anhydrides in waste containers.
The "Fluorine Factor" in Disposal

Standard organic waste is often incinerated as fuel. However, fluorinated compounds release HF gas upon combustion.[6] If this waste is inadvertently placed in a "Non-Halogenated" stream sent to a facility without acid gas scrubbing, it can corrode the incinerator and violate emissions standards [2].[6]

Rule of Thumb: If the molecule contains F, Cl, Br, or I, the waste stream is Halogenated .[6]

Part 2: Pre-Disposal Stabilization & Segregation

The Self-Validating System.

Before moving waste to the central accumulation area, implement this segregation logic at the bench. This prevents "silent" reactions in waste drums.

Segregation Logic
  • Solids: Collect in a dedicated solid waste container. Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent fire hazards.[6]

  • Liquids (Mother Liquors/Rinsates):

    • Organic Solvents: Dispose of in Halogenated Organic Waste carboys. Even if the solvent itself is non-halogenated (e.g., Methanol), the dissolved 4-Amino-3-fluorobenzoic acid renders the mixture halogenated [3].[6]

    • Aqueous Solutions: Adjust pH to 6–8 if required by local EHS, then dispose of in Aqueous Toxic Waste .[6]

Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Glass.

  • Avoid: Metal containers for acidic aqueous solutions, as the benzoic acid moiety can drive corrosion over time.[6]

Part 3: Step-by-Step Disposal Workflow

Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 4-Amino-3-fluorobenzoic acid based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 4-Amino-3-fluorobenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidContainer Container: HDPE Wide-Mouth Jar Solid->SolidContainer LabelSolid Label: 'Hazardous Waste - Solid' Tag: 'Contains Fluorine' SolidContainer->LabelSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (e.g., MeOH, DMSO) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous TagHalo Classify: HALOGENATED Waste (Due to solute F atoms) Organic->TagHalo pHCheck Check pH (Target 5-9) Aqueous->pHCheck AqWaste Container: Aqueous Toxic Waste pHCheck->AqWaste

Caption: Decision tree for segregating 4-Amino-3-fluorobenzoic acid waste streams to ensure proper incineration protocols.

Detailed Protocol
Scenario A: Solid Waste (Excess Reagent/Spill Cleanup)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6] Use a dust mask (N95) or work in a fume hood to avoid inhalation [1].

  • Containment: Transfer the solid into a clear, sealable plastic bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Amino-3-fluorobenzoic acid."[1]

    • Hazard Checkbox: Toxic, Irritant.[6][3][4][5]

    • Special Note: Write "Fluorinated Organic Solid" clearly on the tag.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Assessment: Determine if the solvent is organic or aqueous.

  • Organic Stream:

    • Pour into the Halogenated Solvent carboy.

    • Why? Even if you dissolved it in Ethanol (non-halogenated), the Fluorine on the benzene ring requires the mixture to be treated as halogenated for incineration [4].[6]

  • Aqueous Stream:

    • Check pH. If < 5, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8.[6]

    • Pour into the Aqueous Toxic carboy.

    • Caution: Do not mix with cyanide or sulfide waste streams.[7]

Part 4: Emergency Contingencies

Accidental Spills (Solid)[1]
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Gloves, Goggles, N95/Respirator).[6]

  • Clean:

    • Avoid dry sweeping (creates dust).

    • Cover the spill with wet paper towels or an inert absorbent (vermiculite).

    • Scoop material into a disposal bag.

    • Wipe the surface with a soap/water solution.[1][2][4][8][9][10]

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).

Exposure Response[1][2][11]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][2][4][8][9][10][11]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[1][2][4][8][9][11]

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 4-Amino-3-fluorobenzoic acid. Retrieved from 1[6]

  • Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from 12[6][12]

  • HSC Prep. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from 13[6]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from 14

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3-fluorobenzoic acid
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